molecular formula C42H18N2O6 B15555097 Vat Brown 1 CAS No. 39456-84-3

Vat Brown 1

Cat. No.: B15555097
CAS No.: 39456-84-3
M. Wt: 646.6 g/mol
InChI Key: DCYIADGZPJOOFN-UHFFFAOYSA-N
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Description

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1,3(16),4,6(15),8,10,12,18,21,23,25,28,31(44),32(41),34,36,38,42-octadecaene-7,14,20,27,33,40-hexone
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InChI

InChI=1S/C42H18N2O6/c45-37-17-7-1-3-9-19(17)39(47)29-25(37)15-13-23-27-28-24-14-16-26-30(40(48)20-10-4-2-8-18(20)38(26)46)34(24)44-36(28)32-31(35(27)43-33(23)29)41(49)21-11-5-6-12-22(21)42(32)50/h1-16,43-44H
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InChI Key

DCYIADGZPJOOFN-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)C5=C6C7=C(C8=C(C=C7)C(=O)C9=CC=CC=C9C8=O)NC6=C1C(=C5N4)C(=O)C2=CC=CC=C2C1=O
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Molecular Formula

C42H18N2O6
Record name VAT BROWN 1
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DSSTOX Substance ID

DTXSID7026283
Record name Vat brown 1
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Molecular Weight

646.6 g/mol
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Physical Description

Vat brown 1 is a fine, dark brown to black crystalline powder with a slight odor. (NTP, 1992)
Record name VAT BROWN 1
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
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CAS No.

2475-33-4, 104491-90-9, 241813-60-5, 37400-11-6, 39456-84-3
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Record name 16,23-Dihydronaphth[2′,3′:6,7]indolo[2,3-c]dinaphtho[2,3-a:2′,3′-i]carbazole-5,10,15,17,22,24-hexone
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Melting Point

greater than 572 °F (NTP, 1992)
Record name VAT BROWN 1
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Foundational & Exploratory

Vat Brown 1 (CAS No. 2475-33-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, also known by its Colour Index name Vat Brown BR, is a synthetic anthraquinone (B42736) dye.[1] As a vat dye, it is characterized by its insolubility in water and its application to cellulosic fibers, such as cotton, linen, and viscose, through a reduction and subsequent oxidation process.[2][3] This process imparts high fastness properties to the dyed textiles, making this compound a historically significant colorant in the textile industry.[2] This guide provides a detailed characterization of this compound, including its chemical and physical properties, a summary of its synthesis, typical application protocols, and safety information.

Chemical and Physical Properties

This compound is a complex organic molecule with a high molecular weight.[4] It presents as a dark brown powder and is insoluble in water but slightly soluble in hot organic solvents like xylene and tetrahydronaphthalene.[1]

PropertyValueReference(s)
CAS Number 2475-33-4[4]
Molecular Formula C42H18N2O6[4]
Molecular Weight 646.6 g/mol [4]
Appearance Dark brown powder[1]
Solubility Insoluble in water; slightly soluble in hot xylene and tetrahydronaphthalene.[1]
Behavior in Concentrated Sulfuric Acid Greenish-gray color, with a brown precipitate upon dilution.[1]

Synthesis of this compound

The manufacturing of this compound is a complex, multi-step process that involves the synthesis of key intermediates followed by condensation and cyclization reactions.[2] The overall yield of this process is noted to be relatively low, a characteristic of many vat dye syntheses.[2]

A general synthetic pathway involves the following key stages:

  • Preparation of Intermediates : The synthesis requires two primary intermediates derived from anthraquinone.

  • Condensation : These intermediates are then condensed to form a larger, more complex molecule.[1]

  • Carbazolation (Ring Closing) : The condensed product undergoes a ring-closing reaction, often in the presence of a catalyst like aluminum chloride in a solvent such as pyridine, to form the final carbazole (B46965) structure of this compound.[1][2]

Due to the proprietary nature of industrial chemical manufacturing, a detailed, publicly available experimental protocol with precise reagent quantities and reaction conditions is scarce. The synthesis is known to be resource-intensive and can produce significant chemical waste.[2]

G General Synthesis Pathway of this compound cluster_intermediates Intermediate Synthesis Anthraquinone_Derivative_1 Intermediate 1 (e.g., 1,4-diaminoanthraquinone (B121737) derivative) Condensation Condensation Reaction Anthraquinone_Derivative_1->Condensation Anthraquinone_Derivative_2 Intermediate 2 (e.g., 1-bromoanthracene-9,10-dione derivative) Anthraquinone_Derivative_2->Condensation Ring_Closing Ring Closing (Carbazolation) Condensation->Ring_Closing Vat_Brown_1 This compound Ring_Closing->Vat_Brown_1

A simplified flowchart of the general synthesis process for this compound.

Spectroscopic Characterization

While analytical techniques such as UV-Vis and Fourier-Transform Infrared (FTIR) spectroscopy are employed to characterize this compound, particularly in studies of its degradation, detailed spectral data for the pure compound is not widely available in public literature.[5] FTIR spectra of the compound would be expected to show characteristic peaks corresponding to its complex aromatic structure and carbonyl groups.[5]

Experimental Protocols

Vat Dyeing Process for Cotton

The application of this compound to cotton fibers follows a typical vat dyeing procedure, which involves the reduction of the insoluble dye to a soluble leuco form, absorption by the fiber, and subsequent oxidation back to the insoluble form within the fiber.

1. Preparation of the Dyebath:

  • The dyebath is prepared with water, and dispersing and wetting agents are added.

  • The temperature is raised to approximately 40-50°C.[6]

2. Vating (Reduction):

  • The insoluble this compound powder is added to the dyebath.

  • A reducing agent, typically sodium hydrosulfite (Na2S2O4), and an alkali, such as sodium hydroxide (B78521) (NaOH), are added.[3]

  • The temperature is raised to around 60°C to facilitate the reduction of the dye to its soluble leuco form.[7] This soluble form has an affinity for the cotton fibers.[3]

3. Dyeing:

  • The cotton material is immersed in the dyebath containing the soluble leuco dye.

  • The dyeing process continues for a set duration, allowing the leuco dye to penetrate and be absorbed by the fibers.[6]

4. Oxidation:

  • After dyeing, the material is removed from the dyebath and exposed to air or treated with a chemical oxidizing agent (e.g., hydrogen peroxide or sodium perborate).[7]

  • This step oxidizes the soluble leuco dye back to its original insoluble pigment form, trapping it within the fiber structure.[3]

5. After-treatment (Soaping):

  • The dyed material is washed and boiled in a soap solution. This process, known as soaping, removes any loose dye particles from the surface of the fibers and helps to stabilize the final shade.[7]

G Vat Dyeing Workflow for Cotton Start Start Prepare_Dyebath Prepare Dyebath (Water, Auxiliaries) Start->Prepare_Dyebath Add_Dye Add Insoluble this compound Prepare_Dyebath->Add_Dye Vatting Vatting (Reduction) (Add NaOH & Sodium Hydrosulfite) ~60°C Add_Dye->Vatting Dyeing Dyeing (Immerse Cotton) Vatting->Dyeing Oxidation Oxidation (Air or Chemical Oxidant) Dyeing->Oxidation Soaping After-treatment (Soaping) (Wash with Soap Solution) Oxidation->Soaping End End Soaping->End

A diagram illustrating the key stages of applying this compound to cotton fabric.

Fastness Properties

This compound is known for its excellent fastness properties, which are a key advantage of vat dyes. The following table summarizes its performance on cotton fabric. The grading is typically on a scale of 1 to 5 or 1 to 8 for light fastness, where a higher number indicates better fastness.

Fastness PropertyGradeReference(s)
Light Fastness (Xenon, 1/12 Depth) 7[6]
Light Fastness (Xenon, Standard Depth) 7-8[6]
Soaping Fastness (Fading) 5[6]
Soaping Fastness (Staining) 5[6]
Chlorine Fastness 4-5[6]
Oxygen Fastness 4-5[6]
Ironing Fastness 4-5[6]
Perspiration Fastness 5[6]
Rubbing Fastness (Dry) 4-5[6]
Rubbing Fastness (Wet) 3-4[6]

Biological Interactions and Drug Development Relevance

There is a lack of specific research in the public domain detailing the interaction of this compound with biological systems, such as transport proteins like P-glycoprotein.[5] It is important not to confuse this compound with D&C Brown No. 1, a different chemical compound that has been studied for its biological interactions.[5] Given its nature as a textile dye with high fastness and low solubility, its application in drug development is not documented and is unlikely. Its primary relevance to researchers would be in the fields of materials science, textile chemistry, and environmental science, particularly in studies related to dye degradation and wastewater treatment.[5]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.

  • Hazards : The dust can be irritating to the eyes and respiratory tract.[8] When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides.[1] The powder is combustible and dust clouds may form explosive mixtures with air.[1]

  • Personal Protective Equipment (PPE) : When handling the powder, appropriate PPE, including safety goggles, gloves, and a respirator, should be worn to avoid contact and inhalation.[8]

  • Storage : It should be stored in a cool, dry place in tightly sealed containers.[8]

Conclusion

References

Spectroscopic properties (UV-Vis, FT-IR) of Vat Brown 1.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Vat Brown 1 (C.I. 70800), an anthraquinone-based vat dye. The following sections detail its Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopic characteristics, offering essential data for research and development applications.

Chemical Overview

This compound is a complex organic dye with the molecular formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol .[1] Its chemical structure is based on an anthraquinone (B42736) framework, which dictates its core spectroscopic features.[1] It is characterized as a dark brown powder, insoluble in water and cold xylene, and slightly soluble in hot tetralin and hot xylene.[2][3]

UV-Visible (UV-Vis) Spectroscopy

Anthraquinone derivatives typically display strong π → π* absorption bands in the UV region, generally between 220–350 nm, and a weaker, longer-wavelength n → π* band that can extend into the visible region, often near 400 nm.[1][4] Studies on this compound dye solutions confirm absorption in the visible spectrum, which is responsible for its brown color. Electrochemical degradation of the dye leads to a decrease in absorbance in the visible region and a shift of the absorption band to the UV region, indicating the breakdown of the chromophoric structure.

Table 1: Expected UV-Vis Absorption Characteristics of this compound

Wavelength Region (nm)Probable Transition TypeStructural Origin
220 - 350π → πFused aromatic and quinone rings
~400 and highern → πCarbonyl groups of the quinone core

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound reveals characteristic vibrational frequencies associated with its functional groups. The key absorptions are indicative of the anthraquinone skeleton.

Table 2: Key FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group Assignment
~3400N-H StretchAmine groups
~1670C=O StretchQuinone carbonyl groups
~1620, ~1580, ~1450C=C StretchAromatic rings
~1280C-N StretchAryl amine
~850 - 750C-H BendingOut-of-plane aromatic C-H

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

Experimental Protocols

The following are generalized experimental methodologies for obtaining UV-Vis and FT-IR spectra for a compound like this compound.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared using a suitable solvent in which it is soluble (e.g., hot xylene or other appropriate organic solvents). The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Measurement: A quartz cuvette is filled with the prepared solution. A reference cuvette is filled with the pure solvent. The spectrum is recorded over a wavelength range of at least 200–800 nm.

  • Data Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax).

FT-IR Spectroscopy
  • Sample Preparation: Due to its nature as a powder, this compound is typically prepared for FT-IR analysis using the KBr (potassium bromide) pellet method. A small amount of the dye (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared spectrophotometer is used.

  • Measurement: The KBr pellet is placed in the sample holder of the spectrophotometer. A background spectrum of the empty sample compartment or a pure KBr pellet is recorded first. The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands and their corresponding functional groups.

Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_output Output Sample This compound Powder Solubilize Dissolve in appropriate solvent (e.g., hot xylene) for UV-Vis Sample->Solubilize Mix_KBr Mix with KBr powder for FT-IR Sample->Mix_KBr UV_Vis UV-Vis Spectrophotometer Solubilize->UV_Vis Press_Pellet Press into KBr pellet Mix_KBr->Press_Pellet FT_IR FT-IR Spectrometer Press_Pellet->FT_IR UV_Vis_Data Record UV-Vis Spectrum (200-800 nm) UV_Vis->UV_Vis_Data FT_IR_Data Record FT-IR Spectrum (4000-400 cm-1) FT_IR->FT_IR_Data Analyze_UV Identify λmax and interpret electronic transitions UV_Vis_Data->Analyze_UV Analyze_IR Identify characteristic peaks and assign functional groups FT_IR_Data->Analyze_IR UV_Vis_Report UV-Vis Spectral Data Analyze_UV->UV_Vis_Report FT_IR_Report FT-IR Spectral Data Analyze_IR->FT_IR_Report

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

The Electrochemical Landscape of Vat Brown 1 in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electrochemical behavior of C.I. Vat Brown 1 (C.I. 70800), an anthraquinone-based vat dye, in aqueous environments. Understanding the redox chemistry of this complex organic molecule is crucial not only for its application in the textile industry but also offers insights for researchers in fields where redox-active compounds are of interest, including drug development. This document outlines the fundamental principles of its electrochemical reduction and oxidation, summarizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying processes.

Core Principles of Vat Dye Electrochemistry

Vat dyes, including this compound, are characterized by their water insolubility in their oxidized (pigment) form. The application of these dyes to substrates like cotton requires a chemical reduction to a water-soluble "leuco" form. This process, traditionally carried out using reducing agents like sodium dithionite (B78146) in a highly alkaline "vat," can be achieved electrochemically, offering a more sustainable and controllable alternative.

The core electrochemical process involves the reversible reduction of the quinone moieties within the anthraquinone (B42736) structure to hydroquinone (B1673460) anions. This is a multi-electron, multi-proton process, making it highly dependent on the pH of the aqueous solution. The generalized reaction for an anthraquinone (AQ) dye is as follows:

AQ (insoluble) + 2e⁻ + 2H⁺ ⇌ AQH₂ (soluble leuco form)

The redox potential at which this transition occurs is a critical parameter. For most anthraquinone vat dyes, this potential lies in the range of -770 to -1000 mV.[1]

Electrochemical Behavior of this compound: Degradation vs. Vatting

While comprehensive studies on the reversible electrochemical vatting of this compound are not extensively available in public literature, its electrochemical behavior has been investigated in the context of wastewater treatment and degradation. These studies, while focused on irreversible breakdown, provide valuable insights into its redox activity.

A key study investigated the electrochemical degradation of this compound using cyclic voltammetry.[2] The experiment revealed an irreversible cathodic peak at -0.61 V (vs. Ag/AgCl) in a basic medium (pH 9).[2] This irreversibility is indicative of a reduction process followed by chemical changes that prevent re-oxidation to the original molecule, a hallmark of degradation rather than the desired reversible vatting process.[2]

The reduction was attributed to the transformation of the ketone groups in the anthraquinone structure.[2] The process was found to be diffusion-controlled, as evidenced by the linear relationship between the peak current and the square root of the scan rate.

It is crucial to distinguish these findings from the conditions required for dyeing. The electrochemical degradation is an oxidative or highly reductive process designed to break down the molecule, whereas electrochemical vatting is a controlled, reversible reduction to the leuco form.

Experimental Protocols

Cyclic Voltammetry for Electrochemical Degradation Analysis

This protocol is based on the methodology described for the electrochemical degradation of this compound.[2]

  • Objective: To study the electrochemical behavior of this compound under conditions favoring degradation.

  • Working Electrode: Glassy Carbon Electrode.[2]

  • Counter Electrode: Platinum wire.

  • Reference Electrode: Ag/AgCl.

  • Electrolyte: Aqueous solution at pH 9.[2] The specific supporting electrolyte can be varied (e.g., NaCl, Na₂SO₄).[2]

  • Analyte Concentration: 50 ppm of C.I. This compound.[2]

  • Potential Range: +0.6 V to -1.0 V.[2]

  • Scan Rate: Varied (e.g., 25 to 150 mV/s) to determine the nature of the electrochemical process.

Bulk Electrolysis for Degradation

This protocol outlines the experimental setup for the bulk electrochemical degradation of this compound.[2]

  • Objective: To degrade this compound in a simulated wastewater solution.

  • Electrochemical Cell: Undivided cell.

  • Anode and Cathode: Graphite carbon electrodes.[2]

  • Electrolyte: Aqueous solution of this compound (50 ppm) with a supporting electrolyte (e.g., 25 g/L NaCl).[2]

  • pH: Maintained at a specific value (e.g., pH 9).[2]

  • Current Density: Constant current density (e.g., 170 A/m²).[2]

  • Duration: 240 minutes.[2]

  • Analysis: The degradation can be monitored using UV-Vis spectroscopy, Chemical Oxygen Demand (COD) measurements, and LC-MS to identify breakdown products.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the electrochemical studies of this compound.

Table 1: Cyclic Voltammetry Data for this compound

ParameterValueConditionsReference
Cathodic Peak Potential (Epc)-0.61 Vvs. Ag/AgCl, pH 9, Glassy Carbon Electrode[2]
Anodic Peak Potential (Epa)Not observed-[2]
Process TypeIrreversible-[2]

Table 2: Bulk Electrolysis Degradation Efficiency of this compound

ParameterInitial ValueFinal ValueEfficiencyConditionsReference
Color--94.55%25 g/L NaCl, 170 A/m², 240 min[2]
Chemical Oxygen Demand (COD)--82.49%25 g/L NaCl, 170 A/m², 240 min[2]

Visualizing Electrochemical Processes

Logical Workflow for Electrochemical Analysis

The following diagram illustrates the logical workflow for the electrochemical analysis of this compound, from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis Electrochemical Analysis cluster_characterization Post-Analysis Characterization cluster_interpretation Data Interpretation A Prepare Aqueous Solution of this compound (50 ppm) B Adjust pH (e.g., to 9) A->B C Add Supporting Electrolyte (e.g., NaCl) B->C D Cyclic Voltammetry (+0.6V to -1.0V) C->D E Bulk Electrolysis (Constant Current) C->E I Determine Redox Potentials D->I J Assess Reversibility D->J F UV-Vis Spectroscopy E->F G LC-MS Analysis E->G H COD Measurement E->H K Calculate Degradation Efficiency F->K L Identify Byproducts G->L H->K

Workflow for Electrochemical Analysis of this compound.
Proposed Reversible Redox Mechanism (Vatting)

While the observed electrochemistry under degradation conditions is irreversible, the vatting process relies on a reversible two-electron, two-proton reduction. The following diagram illustrates this proposed reversible mechanism for the core anthraquinone structure within this compound.

G oxidized This compound (Oxidized) Insoluble Pigment (Quinone Form) reduced Leuco this compound (Reduced) Soluble Form (Hydroquinone Anion) oxidized->reduced + 2e- (Reduction) reduced->oxidized - 2e- (Oxidation)

Proposed Reversible Redox Mechanism for this compound.

Conclusion and Future Perspectives

The electrochemical behavior of this compound in aqueous solutions is highly dependent on the experimental conditions. Under conditions designed for degradation, the molecule undergoes an irreversible reduction at approximately -0.61 V (vs. Ag/AgCl) at pH 9. This process is effective for color and COD removal from wastewater.

However, for dyeing applications, a controlled and reversible reduction to the soluble leuco form is necessary. Based on the behavior of similar anthraquinone dyes, this reversible reduction is expected to occur at a more negative potential, likely in the range of -770 to -1000 mV, and is fundamentally a two-electron, two-proton transfer process.

Future research should focus on elucidating the reversible electrochemical behavior of this compound under various alkaline conditions to determine its precise redox potential and to optimize electrochemical vatting processes. Spectroelectrochemical studies would be invaluable in identifying the spectral signatures of the oxidized, intermediate, and leuco forms, providing a more complete picture of its redox chemistry. For drug development professionals, the understanding of how such complex polycyclic aromatic structures undergo redox cycling can provide analogies for the metabolic activation or detoxification of xenobiotics.

References

An In-depth Technical Guide to the Solubility of Vat Brown 1 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, identified by the Colour Index Number 70800 and CAS Number 2475-33-4, is an anthraquinone-based vat dye.[1][2] Renowned for its good uniformity and affinity, it is primarily utilized in the dyeing of cellulosic fibers such as cotton, viscose, and silk.[3] Like other vat dyes, this compound is characterized by its general insolubility in water and many common organic solvents in its oxidized pigmentary state.[4][5] Its application in dyeing processes necessitates a chemical reduction to a water-soluble "leuco" form. However, understanding its solubility in organic solvents is crucial for alternative applications, purification processes, and formulation development in diverse fields beyond traditional textiles.

This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in various organic solvents and presents a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile of this compound

Publicly available quantitative solubility data for this compound in organic solvents is scarce. The existing information is primarily qualitative, describing the dye as either "insoluble" or "slightly soluble." This is a common characteristic of vat dyes, which are structurally large and stable molecules.[4][5]

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

Organic SolventTemperatureSolubilityReference(s)
XyleneColdInsoluble[2][4][5][6]
XyleneHotSlightly Soluble[4][5][6]
TetrahydronaphthaleneHotSlightly Soluble[4][5][6]
WaterAmbientInsoluble[3][4][5][6]

Experimental Protocol for Quantitative Solubility Determination

Due to the lack of specific quantitative data, a robust and adaptable experimental protocol is essential for researchers needing precise solubility values. The following methodology is based on the principle of creating a saturated solution at a controlled temperature and determining the concentration of the dissolved dye. Two common analytical techniques, gravimetric and UV-Visible spectrophotometry, are described.

Materials and Equipment
  • This compound (powder form)

  • Selected organic solvents (e.g., N-Methyl-2-pyrrolidone, Dimethylformamide, Dimethyl Sulfoxide, Chloroform, Toluene, etc.)

  • Analytical balance (± 0.0001 g)

  • Glass vials with solvent-resistant screw caps

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Micropipettes

  • Volumetric flasks

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • UV-Visible Spectrophotometer

  • Drying oven

  • Desiccator

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted below.

G Fig 1. Experimental Workflow for Solubility Determination prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Shake for 24-48h sep Separation of Undissolved Solid equil->sep Centrifuge & Filter analysis Analysis of Saturated Solution (Gravimetric or Spectrophotometric) sep->analysis calc Calculation of Solubility analysis->calc

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

Step 1: Preparation of Supersaturated Solutions

  • Add an excess amount of this compound powder to several glass vials. The excess is crucial to ensure saturation is achieved.

  • Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C, 50 °C).

  • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved dye is reached. Preliminary studies may be needed to determine the optimal equilibration time.

Step 3: Separation of Undissolved Solid

  • After equilibration, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to allow the bulk of the undissolved solid to settle.

  • To separate the saturated supernatant from the solid, centrifuge the vials at a moderate speed.

  • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) pipette. For the spectrophotometric method, immediately filter the supernatant through a solvent-compatible syringe filter to remove any remaining fine particles.

Analytical Methods

3.4.1 Gravimetric Analysis

This method is straightforward but may be less sensitive for very sparingly soluble substances.

  • Pre-weigh a clean, dry glass dish on an analytical balance.

  • Accurately transfer a known volume of the clear, saturated supernatant into the weighed dish.

  • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the dye. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculate the solubility (S) in g/L using the following formula:

    S (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of supernatant (L)

3.4.2 UV-Visible Spectrophotometric Analysis

This method is highly sensitive and suitable for colored compounds like this compound. It requires the preparation of a calibration curve.

1. Preparation of a Calibration Curve:

  • Prepare a stock solution of this compound of a known concentration in a solvent in which it is reasonably soluble (e.g., hot tetrahydronaphthalene or a suitable high-boiling point solvent).

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer.

  • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

2. Analysis of the Saturated Sample:

  • Take the filtered saturated solution prepared in Step 3.3 and dilute it with a known factor using the same solvent until its absorbance falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

  • Calculate the concentration of the original saturated solution (the solubility) by multiplying the concentration of the diluted sample by the dilution factor.

Logical Pathway for Vat Dye Application

While this guide focuses on solubility in organic solvents, it is pertinent to visualize the logical pathway of solubilization for its primary application in dyeing, which involves a chemical transformation.

G Fig 2. Logical Pathway of Vat Dye Solubilization for Application insoluble This compound (Insoluble Pigment) reduction Reduction (e.g., with Sodium Dithionite in Alkaline Solution) insoluble->reduction soluble Leuco-form of this compound (Water-Soluble) reduction->soluble application Application to Substrate (e.g., Cotton Fiber) soluble->application oxidation Oxidation (e.g., Air or Chemical Oxidant) application->oxidation final This compound (Insoluble Pigment trapped in fiber) oxidation->final

Caption: Logical pathway of the vatting process for solubilization of this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, its qualitative profile indicates poor solubility, a characteristic feature of anthraquinone-based vat dyes. For professionals in research and development requiring precise solubility values, the detailed experimental protocols provided in this guide offer a robust framework for their determination. The choice between gravimetric and spectrophotometric analysis will depend on the required sensitivity and the available equipment. Understanding and quantifying the solubility of this compound is a critical step for its potential use in advanced materials, formulations, and other non-traditional applications.

References

Vat Brown 1 and its Derivatives: A Technical Guide for Materials Science and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vat Brown 1, a complex anthraquinone-based dye, has long been established in the textile industry for its robust dyeing properties. However, the inherent chemical functionalities of its core structure and the broader class of anthraquinone (B42736) derivatives present significant, yet largely unexplored, potential in advanced materials science and drug development. This technical guide provides an in-depth exploration of this compound and its derivatives, focusing on their synthesis, physicochemical properties, and emerging applications beyond traditional dyeing. This document details experimental protocols for synthesis and characterization and presents quantitative data to facilitate further research and development in high-performance organic materials and novel therapeutic agents.

Introduction to this compound

This compound (C.I. 70800), with the chemical formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol , is a synthetic vat dye characterized by its anthraquinone framework.[1][2] Its primary application lies in the dyeing of cellulosic fibers such as cotton, hemp, and viscose, where it exhibits excellent fastness to light and washing.[3][4] The dye is typically a dark brown powder, insoluble in water and most organic solvents in its oxidized state.[2] Its application as a textile dye involves a reduction ("vatting") process to a soluble leuco form, which is then re-oxidized to the insoluble pigment within the fiber.

While the use of this compound has been confined to the textile industry, its polycyclic aromatic and quinone-containing structure suggests potential for broader applications. Anthraquinone derivatives are known to possess interesting electrochemical and biological properties, making them attractive candidates for development in materials science and pharmacology.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in novel contexts. The following tables summarize key properties, with some data being representative of high-performance vat dyes due to the limited availability of specific data for this compound.

Table 1: General and Spectroscopic Properties of this compound
PropertyValue
CAS Number 2475-33-4
Molecular Formula C₄₂H₁₈N₂O₆
Molecular Weight 646.60 g/mol
Appearance Dark brown powder
Solubility Insoluble in water and common organic solvents. Soluble in alkaline reducing solutions (leuco form).
UV-Vis (λmax) Broad absorption across 400-700 nm in concentrated H₂SO₄, characteristic of its black-brown color due to extensive π-conjugation.[5]
FTIR (cm⁻¹) ~3050: C-H stretching (aromatic), ~1670: C=O stretching (quinone), ~1580, 1450: C=C stretching (aromatic), ~1250: C-N stretching (amine).[5][6]
Table 2: Thermal Properties of a Representative High-Performance Vat Dye
ParameterTypical Value Range (°C)Description
Onset of Decomposition (T_onset) ~450The temperature at which significant weight loss begins.[1]
Temperature of Max. Degradation (T_max) ~550The temperature at which the rate of weight loss is highest.[1]
Weight Loss at 600 °C ~40-50%Indicates partial decomposition, leaving a significant char residue.[1]
Final Residue at 800 °C ~50-60%The amount of carbonaceous char remaining after the primary degradation stages, indicating high thermal stability.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound is a multi-step process involving the condensation of aminoanthraquinone derivatives. The following is a generalized protocol based on the synthesis of Vat Brown R, a closely related compound.

Experimental Protocol: Synthesis of Vat Brown R

This protocol describes a laboratory-scale synthesis of a Vat Brown R type dye.

Materials:

Procedure:

  • Preparation of 1-amino-5-benzamidoanthraquinone:

    • Acylate 1,5-diaminoanthraquinone with benzoyl chloride in an o-dichlorobenzene solvent.

    • The resulting mixture of mono- and di-acylated products is then subjected to acidic hydrolysis with sulfuric acid to yield the mono-acylated product.[7][8]

  • Preparation of 1-benzamido-4-bromoanthraquinone:

    • Acylate 1-aminoanthraquinone with benzoyl chloride.

    • The resulting 1-benzamidoanthraquinone is then brominated to yield 1-benzamido-4-bromoanthraquinone.[7][8]

  • Condensation:

    • Condense 1-amino-5-benzamidoanthraquinone and 1-benzamido-4-bromoanthraquinone in a high-boiling solvent like nitrobenzene in the presence of an acid scavenger such as anhydrous sodium acetate and a copper catalyst.[8]

  • Ring Closure (Carbazolization):

  • Oxidation and Purification:

    • The cyclized product is then oxidized, for example with sodium chlorate in sulfuric acid, to yield the final Vat Brown R dye.[7]

    • The product is filtered, washed, and dried.

G cluster_0 Synthesis of Intermediates cluster_1 Final Dye Synthesis 1,5-diaminoanthraquinone 1,5-diaminoanthraquinone Acylation_Hydrolysis Acylation & Acidic Hydrolysis 1,5-diaminoanthraquinone->Acylation_Hydrolysis Benzoyl_chloride1 Benzoyl chloride Benzoyl_chloride1->Acylation_Hydrolysis Intermediate_A 1-amino-5- benzamidoanthraquinone Acylation_Hydrolysis->Intermediate_A Condensation Condensation Intermediate_A->Condensation 1-aminoanthraquinone 1-aminoanthraquinone Acylation_Bromination Acylation & Bromination 1-aminoanthraquinone->Acylation_Bromination Benzoyl_chloride2 Benzoyl chloride Benzoyl_chloride2->Acylation_Bromination Bromine Bromine Bromine->Acylation_Bromination Intermediate_B 1-benzamido-4- bromoanthraquinone Acylation_Bromination->Intermediate_B Intermediate_B->Condensation Ring_Closure Ring Closure (Carbazolization) Condensation->Ring_Closure Oxidation Oxidation Ring_Closure->Oxidation Vat_Brown_1 This compound Oxidation->Vat_Brown_1

Synthesis workflow for this compound.

Applications in Materials Science: Anthraquinone Derivatives in Organic Electronics

The redox-active nature of the anthraquinone core makes its derivatives promising candidates for applications in organic electronics, particularly in energy storage devices like redox flow batteries (RFBs).

Electrochemical Properties of Anthraquinone Derivatives

Cyclic voltammetry (CV) is a key technique to evaluate the electrochemical behavior of these compounds. The following table presents representative electrochemical data for anthraquinone derivatives.

Table 3: Representative Electrochemical Data for Anthraquinone Derivatives
CompoundFirst Reduction Potential (V vs. Fc/Fc⁺)Second Reduction Potential (V vs. Fc/Fc⁺)
Unsubstituted Anthraquinone-1.32-1.8 to -2.0
2-(diphenylamino)anthraquinone-1.43-1.9 to -2.1
1,8-dihydroxyanthraquinone-0.615 (Oxidation), -0.577 (Reduction)-
Anthraquinone-2-sulfonic acidVaries with pH-

Data is compiled from various sources and may vary based on experimental conditions.[9][10][11]

Experimental Protocol: Cyclic Voltammetry of an Anthraquinone Derivative

Objective: To determine the redox potentials of a synthesized anthraquinone derivative.

Materials:

  • Synthesized anthraquinone derivative

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable organic solvent

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Glassy carbon working electrode

  • Platinum wire counter electrode

  • Ag/AgCl or other suitable reference electrode

  • Potentiostat

Procedure:

  • Electrolyte Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.

  • Analyte Solution: Dissolve the anthraquinone derivative in the electrolyte solution to a concentration of 1-5 mM.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

  • Cyclic Voltammetry Measurement:

    • Set the potential window to scan a range that encompasses the expected redox events (e.g., from 0 V to -2.5 V).

    • Set the scan rate (e.g., 100 mV/s).

    • Record the cyclic voltammogram.

    • If a ferrocene/ferrocenium (Fc/Fc⁺) internal standard is used, its redox couple should be visible in the voltammogram, allowing for potential referencing.[12]

G Start Start Prepare_Electrolyte Prepare Electrolyte (Solvent + Supporting Salt) Start->Prepare_Electrolyte Prepare_Analyte_Solution Dissolve Anthraquinone Derivative in Electrolyte Prepare_Electrolyte->Prepare_Analyte_Solution Assemble_Cell Assemble 3-Electrode Electrochemical Cell Prepare_Analyte_Solution->Assemble_Cell Purge_Solution Purge with Inert Gas (e.g., Argon) Assemble_Cell->Purge_Solution Connect_Potentiostat Connect Electrodes to Potentiostat Purge_Solution->Connect_Potentiostat Set_Parameters Set Scan Rate and Potential Window Connect_Potentiostat->Set_Parameters Run_CV Record Cyclic Voltammogram Set_Parameters->Run_CV Analyze_Data Analyze Redox Peaks Run_CV->Analyze_Data End End Analyze_Data->End

Experimental workflow for cyclic voltammetry.

Potential Applications in Drug Development: Antimicrobial Properties of Anthraquinone Derivatives

Several naturally occurring and synthetic anthraquinone derivatives have demonstrated antimicrobial activity, suggesting their potential as lead compounds for the development of new drugs.

Antimicrobial Activity of Anthraquinone Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values for some anthraquinone derivatives against various microorganisms.

Table 4: Antimicrobial Activity (MIC in µg/mL) of Selected Anthraquinone Derivatives
CompoundCandida albicansCryptococcus neoformansTrichophyton mentagrophytesAspergillus fumigatus
Rhein25-25025-25025-25025-250
Physcion25-25025-25025-25025-250
Aloe-emodin25-25025-25025-25025-250
Chrysophanol25-25025-25025-25025-250

Data from Agarwal et al. (2000).[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of an anthraquinone derivative that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized anthraquinone derivative

  • Microorganism culture (e.g., Candida albicans)

  • Appropriate liquid growth medium (e.g., Sabouraud Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Stock Solution: Dissolve the anthraquinone derivative in a suitable solvent (e.g., DMSO) to a known concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the growth medium across the wells of a 96-well plate.

  • Inoculation: Add a standardized suspension of the microorganism to each well. Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

G Start Start Prepare_Stock_Solution Prepare Stock Solution of Anthraquinone Derivative Start->Prepare_Stock_Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prepare_Stock_Solution->Serial_Dilution Prepare_Inoculum Prepare Standardized Microorganism Suspension Serial_Dilution->Prepare_Inoculum Inoculate_Plate Inoculate Wells with Microorganism Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate at Appropriate Temperature Inoculate_Plate->Incubate_Plate Read_Results Determine MIC (Visually or Spectrophotometrically) Incubate_Plate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Conclusion and Future Outlook

This compound, while a mature product in the textile industry, represents a starting point for the exploration of a versatile class of compounds. The anthraquinone core is a privileged scaffold in both materials science and medicinal chemistry. The synthesis of novel derivatives of this compound and other related anthraquinones, coupled with systematic screening for electrochemical and biological activity, holds significant promise. Future research should focus on structure-activity relationship studies to optimize properties for specific applications, such as enhancing the redox potential and stability for next-generation organic batteries or improving the potency and selectivity of antimicrobial agents. The detailed protocols and compiled data in this guide are intended to serve as a foundational resource for researchers venturing into this exciting and underexplored area of chemical science.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the ecotoxicity of C.I. Vat Brown 1 and other related vat dyes. Due to their extensive use in the textile industry, understanding the environmental impact of these colorants is of paramount importance. This document synthesizes available quantitative toxicity data, details relevant experimental methodologies, and explores the known mechanisms of action and degradation pathways.

Introduction to Vat Dyes

Vat dyes are a class of water-insoluble dyes that are applied to cellulosic fibers, such as cotton, in a soluble, reduced form. This process, known as "vatting," involves the use of a reducing agent in an alkaline solution to convert the dye into its leuco form, which has an affinity for the fiber. Subsequent oxidation then traps the insoluble dye molecules within the fiber, resulting in excellent colorfastness. The most well-known vat dye is indigo, but the class includes a wide range of colors, including browns, greens, and reds, many of which are based on complex anthraquinone (B42736) or carbazole (B46965) structures.

The very properties that make vat dyes desirable for textiles—their stability and insolubility—also raise environmental concerns. Their persistence can lead to long-term contamination of aquatic and terrestrial ecosystems.

Quantitative Ecotoxicity Data

Quantitative ecotoxicity data for specific vat dyes, particularly this compound, is limited in publicly available literature. This is partly due to the insolubility of these dyes in aqueous media, which complicates standard toxicity testing protocols. However, data for some related vat dyes and other anthraquinone-based dyes provide an indication of their potential environmental impact.

Table 1: Acute Toxicity of Vat Dyes to Aquatic and Terrestrial Organisms

Dye NameC.I. NameTest OrganismEndpointValue (mg/L)Exposure TimeReference
Vat Red DyeNot specifiedEarthworm (Lumbricus terrestris)LC500.1224 hours[1][2][3]
Vat Blue DyeNot specifiedEarthworm (Lumbricus terrestris)LC500.12924 hours[1][2][3]
Vat Green DyeNot specifiedEarthworm (Lumbricus terrestris)LC500.324 hours[1][2][3]
Vat Brown 369015Fathead Minnow (Pimephales promelas)LC50>18096 hours[4]
Vat Green 159825Fathead Minnow (Pimephales promelas)LC50>18096 hours[4]
Vat Orange 159105Fathead Minnow (Pimephales promelas)LC50>18096 hours[4]
Vat Orange 259705Fathead Minnow (Pimephales promelas)LC50>18096 hours[4]
Vat Blue 669825Fathead Minnow (Pimephales promelas)LC50>18096 hours[4]

Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test organisms.

Data Gaps for this compound: A significant data gap exists for the quantitative ecotoxicity of this compound. One study noted that this compound and Vat Brown 3 were not evaluated for genotoxicity in a mouse lymphoma assay due to their insolubility in the culture medium[5]. This highlights the analytical challenges in assessing the biological impact of these compounds. The data for Vat Brown 3 suggests low acute toxicity to fish[4].

Experimental Protocols for Ecotoxicity Testing

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the ecotoxicity of chemicals. The insolubility of vat dyes requires specific preparation of test solutions, often as stable dispersions.

OECD 207: Earthworm, Acute Toxicity Test

This test evaluates the acute toxicity of a substance to earthworms.

  • Test Organism: Eisenia fetida or Eisenia andrei.

  • Methodology: Adult worms are exposed to the test substance mixed into artificial soil. Mortality is assessed after 7 and 14 days.

  • Endpoint: The primary endpoint is the LC50, the concentration that causes 50% mortality.

A study on vat dyes used a 24-hour filter paper contact test, a variation of the acute toxicity assessment for earthworms[1][2][3].

OECD 203: Fish, Acute Toxicity Test

This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish.

  • Test Organism: Species such as Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas).

  • Methodology: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The main endpoint is the 96-hour LC50.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to planktonic crustaceans.

  • Test Organism: Daphnia magna.

  • Methodology: Young daphnids are exposed to the test substance in water for 48 hours. The number of immobilized daphnids is recorded.

  • Endpoint: The primary endpoint is the 48-hour EC50, the concentration that causes immobilization in 50% of the daphnids.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of freshwater algae.

  • Test Organism: Green algae species such as Pseudokirchneriella subcapitata.

  • Methodology: Algal cultures are exposed to various concentrations of the test substance over 72 hours. Growth is measured by cell counts or other biomass indicators.

  • Endpoint: The primary endpoint is the 72-hour IC50, the concentration that causes a 50% inhibition of growth.

Mechanisms of Toxicity and Signaling Pathways

The specific molecular mechanisms of toxicity for this compound are not well-documented. However, studies on other anthraquinone dyes and related compounds provide some insights into potential pathways.

Induction of Cytochrome P450: Some chemical compounds, including certain dyes, are known to induce cytochrome P450 (CYP) enzymes. These enzymes are involved in the metabolism of a wide range of xenobiotics. Induction of CYP enzymes can sometimes lead to the formation of more toxic reactive metabolites, contributing to cellular damage.

Oxidative Stress: The complex aromatic structures of vat dyes could potentially interfere with cellular redox processes, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can damage cellular components like lipids, proteins, and DNA.

Genotoxicity: As previously mentioned, the genotoxicity of this compound has been difficult to assess due to its insolubility[5]. However, other anthraquinone dyes have shown evidence of genotoxicity in various assays[5].

Biodegradation and Environmental Fate

The biodegradation of vat dyes is a slow process due to their complex, stable structures. However, various microorganisms have been shown to decolorize and, in some cases, degrade these compounds.

Enzymatic Degradation: The initial step in the biodegradation of many dyes involves enzymatic action. A molecular docking study has suggested that enzymes from Escherichia coli, such as aryl sulfotransferase, azo-reductase, and alkane sulphonate monooxygenase, can interact with and potentially degrade this compound[6]. Aryl sulfotransferase showed the highest binding energy, indicating a strong potential for interaction[6].

Proposed Biodegradation Pathway: While a definitive pathway for this compound is not established, research on a similar dye, "Vat Brown R," suggests a potential route. This pathway involves the initial cleavage of the chromophoric group, leading to the formation of intermediates such as 1,2-diaminoanthracene-9,10-dione and anthracene-9,10-dione. These intermediates can then be further mineralized into less toxic compounds like phthalic acid[7].

Electrochemical Degradation: Studies have also explored the electrochemical degradation of this compound. This method involves the use of electrodes to break down the dye molecule, with one study confirming the destruction of the aromatic rings[8][9].

Visualizations

The following diagrams illustrate key processes related to vat dyes.

G cluster_vatting Vatting Process (Reduction) cluster_dyeing Dyeing and Oxidation Insoluble_Vat_Dye Insoluble Vat Dye (e.g., this compound) Soluble_Leuco_Form Soluble 'Leuco' Form Insoluble_Vat_Dye->Soluble_Leuco_Form + Reducing Agent + Alkali Reducing_Agent Reducing Agent (e.g., Sodium Dithionite) Alkali Alkali (e.g., NaOH) Dyed_Fiber_Leuco Fiber with Absorbed Leuco Dye Soluble_Leuco_Form->Dyed_Fiber_Leuco Absorption by Fiber Cellulose_Fiber Cellulose Fiber (e.g., Cotton) Dyed_Fiber_Final Final Dyed Fiber (Insoluble Dye Trapped) Dyed_Fiber_Leuco->Dyed_Fiber_Final + Oxidizing Agent Oxidizing_Agent Oxidizing Agent (e.g., Air, H2O2)

Vat Dyeing Process Workflow

G cluster_enzymes Bacterial Enzymes (e.g., from E. coli) Vat_Brown_1 This compound Aryl_Sulfotransferase Aryl Sulfotransferase Vat_Brown_1->Aryl_Sulfotransferase High Binding Affinity (Potential for Degradation) Azo_Reductase Azo-Reductase Vat_Brown_1->Azo_Reductase Binding Affinity Alkane_Sulphonate_Monooxygenase Alkane Sulphonate Monooxygenase Vat_Brown_1->Alkane_Sulphonate_Monooxygenase Binding Affinity Degradation_Products Potential Degradation Products Aryl_Sulfotransferase->Degradation_Products Azo_Reductase->Degradation_Products Alkane_Sulphonate_Monooxygenase->Degradation_Products

Enzymatic Interaction with this compound

G Anthraquinone_Dye Anthraquinone Dye (e.g., Vat Brown R) Intermediate_1 1,2-Diaminoanthracene-9,10-dione Anthraquinone_Dye->Intermediate_1 Chromophore Cleavage Intermediate_2 Anthracene-9,10-dione Intermediate_1->Intermediate_2 Mineralization Further Mineralization Intermediate_2->Mineralization Final_Products Less Toxic Compounds (e.g., Phthalic Acid) Mineralization->Final_Products

Proposed Biodegradation Pathway for a Vat Brown Dye

Conclusion

The ecotoxicity of this compound and related vat dyes is a complex issue, primarily due to their inherent insolubility and persistence. While data on this compound specifically is scarce, information on other vat and anthraquinone dyes suggests a range of potential toxicities, from low acute toxicity to fish to higher toxicity to terrestrial invertebrates. The challenges in testing these dyes underscore the need for the development of alternative methodologies to fully assess their environmental risk.

Future research should focus on:

  • Developing reliable methods for testing the ecotoxicity of poorly soluble dyes like this compound.

  • Elucidating the specific biodegradation pathways and identifying the resulting metabolites for a broader range of vat dyes.

  • Investigating the sublethal and chronic effects of these dyes on various organisms.

  • Exploring the molecular mechanisms of toxicity, including their effects on specific signaling pathways.

A more complete understanding of these factors will be essential for developing strategies to mitigate the environmental impact of this important class of industrial colorants.

References

Methodological & Application

Application Notes and Protocols for the Detection of Vat Brown 1 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of analytical methods for the detection and quantification of Vat Brown 1 (C.I. 70800), an anthraquinone (B42736) dye, in wastewater samples. The protocols are designed to guide researchers in setting up and performing the analysis using common laboratory instrumentation.

Introduction

This compound is a complex organic dye used extensively in the textile industry for dyeing cotton and other cellulosic fibers. Due to its chemical stability and low water solubility, it can persist in the environment if discharged in industrial effluents, posing a potential risk to aquatic ecosystems. Monitoring the concentration of this compound in wastewater is crucial for environmental protection and for assessing the efficiency of wastewater treatment processes. This document outlines two primary analytical methods for its detection: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

Analytical Methods Overview

Two principal methods are detailed for the analysis of this compound in wastewater:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for its high sensitivity and selectivity, allowing for the separation of this compound from other components in the complex wastewater matrix.

  • UV-Visible Spectrophotometry: A simpler, more rapid method suitable for preliminary screening or for the analysis of less complex wastewater samples where this compound is the primary absorbing species in the visible region.

The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a generalized method for the analysis of anthraquinone dyes and should be validated for the specific analysis of this compound.

Principle

Reverse-phase HPLC separates compounds based on their polarity. The wastewater sample, after appropriate preparation, is injected into the HPLC system. This compound is separated on a non-polar stationary phase (C18 column) using a polar mobile phase. Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector at the maximum absorbance wavelength of the dye.

Apparatus and Reagents
  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, and DAD or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • HPLC grade acetonitrile (B52724), methanol (B129727), and water.

  • Ammonium acetate (B1210297) or formic acid (for mobile phase modification).

  • This compound analytical standard.

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or WAX/NH2) for sample preparation.

  • Standard laboratory glassware.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Filtration: Filter the wastewater sample through a 0.45 µm membrane filter to remove suspended solids.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load a known volume (e.g., 100 mL) of the filtered wastewater sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge with a small volume (e.g., 5 mL) of methanol or acetonitrile into a clean collection vial.

  • Concentration and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for HPLC analysis.

HPLC Operating Conditions (Suggested Starting Point)
ParameterRecommended Condition
Column C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase A: 0.02 M Ammonium Acetate Buffer B: Acetonitrile
Gradient 0-2 min: 30% B, 2-15 min: 30-90% B, 15-20 min: 90% B, 20-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detector DAD or UV-Vis at 480 nm
Quantification

Prepare a series of standard solutions of this compound in the mobile phase. Inject the standards and the prepared sample into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

UV-Visible Spectrophotometric Method

Principle

This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. The concentration of this compound in a wastewater sample can be determined by measuring its absorbance at its wavelength of maximum absorbance (λmax). The λmax for this compound has been reported to be 480 nm.

Apparatus and Reagents
  • UV-Visible Spectrophotometer (double beam recommended).

  • Quartz or glass cuvettes (1 cm path length).

  • This compound analytical standard.

  • Deionized water.

  • Solvent for dissolving the standard (e.g., a small amount of organic solvent like DMSO, then diluted with water).

  • Standard laboratory glassware.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample pH Adjustment: Adjust the pH of a known volume of the wastewater sample (e.g., 100 mL) to neutral or slightly acidic.

  • Extraction: Transfer the sample to a separatory funnel and add a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collection: Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent to a small volume.

  • Reconstitution: Transfer the concentrated extract to a volumetric flask and dilute to a known volume with a suitable solvent for analysis.

Experimental Protocol
  • Prepare a Blank: Use deionized water or the solvent used for reconstitution as the blank.

  • Prepare Standard Solutions: Prepare a stock solution of this compound and perform serial dilutions to obtain a range of standard concentrations.

  • Wavelength Scan: Scan a standard solution of this compound from 350 nm to 700 nm to determine the λmax (expected to be around 480 nm).

  • Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

  • Sample Measurement: Measure the absorbance of the prepared wastewater sample at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the sample.

Data Presentation

The following table summarizes the key performance characteristics of the analytical methods. It is important to note that specific quantitative data for this compound is limited in the available literature, and the values for the HPLC method are typical for the analysis of similar dyes.

ParameterHPLC Method (Typical Values)UV-Vis Spectrophotometric Method
Linearity Range 0.1 - 20 µg/mLDependent on spectrophotometer
Limit of Detection (LOD) 0.01 - 0.05 µg/mLHigher than HPLC, matrix-dependent
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mLHigher than HPLC, matrix-dependent
Recovery > 85% (with SPE)Variable, dependent on extraction efficiency
Precision (RSD%) < 5%< 10%

Experimental Workflows and Logical Relationships

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Processing SampleCollection Wastewater Sample Collection Filtration Filtration (0.45 µm) SampleCollection->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE For HPLC LLE Liquid-Liquid Extraction (LLE) Filtration->LLE For UV-Vis Concentration Concentration & Reconstitution SPE->Concentration LLE->Concentration HPLC HPLC Analysis Concentration->HPLC UVVis UV-Vis Analysis Concentration->UVVis Data Data Acquisition HPLC->Data UVVis->Data Calibration Calibration Curve Construction Data->Calibration Quantification Quantification of this compound Calibration->Quantification Report Reporting Results Quantification->Report

Caption: General workflow for the analysis of this compound in wastewater.

G cluster_methods Analytical Methods cluster_hplc_params HPLC Characteristics cluster_uvvis_params UV-Vis Characteristics VatBrown1 This compound in Wastewater HPLC HPLC VatBrown1->HPLC UVVis UV-Vis Spectrophotometry VatBrown1->UVVis H_Sensitivity High Sensitivity HPLC->H_Sensitivity H_Selectivity High Selectivity HPLC->H_Selectivity H_LOD Low LOD/LOQ HPLC->H_LOD H_Complex Complex Instrumentation HPLC->H_Complex U_Rapid Rapid Analysis UVVis->U_Rapid U_Simple Simple Instrumentation UVVis->U_Simple U_Interference Prone to Interference UVVis->U_Interference U_Sensitivity Lower Sensitivity UVVis->U_Sensitivity

Caption: Logical relationship between analytical methods for this compound.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Vat Brown 1, a complex anthraquinone (B42736) dye.[1][2] The method utilizes a C18 column and a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, with formic acid as a modifier to ensure sharp peak shapes. This protocol is designed for researchers, scientists, and professionals in the fields of dye chemistry, quality control, and drug development who require a precise analytical method for this compound.

Introduction

This compound (C.I. 70800) is an anthraquinone dye with the molecular formula C₄₂H₁₈N₂O₆ and a molecular weight of 646.60 g/mol .[1][3] It is primarily used in the textile industry for dyeing cotton, hemp, silk, and viscose.[4][5] Due to its widespread use, a validated analytical method is crucial for quality control, purity assessment, and stability studies. High-performance liquid chromatography (HPLC) is an ideal technique for this purpose, offering high resolution and sensitivity for the analysis of complex organic molecules like this compound. The method described herein is based on established principles for the analysis of anthraquinone dyes.[6][7][8]

Experimental

  • This compound analytical standard (CAS No: 2475-33-4)[1][2][3]

  • HPLC grade acetonitrile (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • 0.45 µm syringe filters (PTFE or nylon)

  • An HPLC system equipped with:

    • Binary or quaternary pump

    • Degasser

    • Autosampler

    • Column oven

    • Diode Array Detector (DAD) or UV-Vis detector

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 50% B, 2-15 min: 50-95% B, 15-20 min: 95% B, 20-22 min: 95-50% B, 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV-Vis at 254 nm

Protocols

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and dilute to the mark. Sonicate for 15 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Solid Samples: Accurately weigh a known amount of the this compound sample, and prepare it in the same manner as the primary stock solution. Further dilutions may be necessary to bring the concentration within the calibration range.

  • Liquid Samples: If the sample is in a liquid matrix, it may require extraction or dilution. Dilute an appropriate volume of the sample with a 50:50 mixture of methanol and water to achieve a concentration within the working range of the assay.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

Results and Discussion

System suitability parameters should be evaluated to ensure the performance of the chromatographic system. A typical analysis of the 50 µg/mL standard should yield the following results:

ParameterAcceptance CriteriaExample Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20004500
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)0.8%

The method should be linear over the concentration range of 1-100 µg/mL. The retention time for this compound under the specified conditions is expected to be approximately 12.5 minutes.

The following table presents example quantitative data for a calibration curve.

Concentration (µg/mL)Retention Time (min)Peak Area (mAU*s)
112.5215,340
512.4976,980
1012.51154,200
2512.50385,500
5012.53770,100
10012.481,539,000

A linear regression of the calibration curve should yield a correlation coefficient (r²) of ≥ 0.999.

The following diagram outlines the logical relationship between the key parameters for method validation.

G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD Limit of Detection Linearity->LOD LOQ Limit of Quantitation Linearity->LOQ

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the analysis of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water allows for excellent separation and quantification. This method is suitable for routine quality control and research applications involving this compound.

References

Application Notes and Protocols for the LC-MS Identification of Vat Brown 1 Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1 is a complex anthraquinone (B42736) dye widely used in the textile industry. Due to its robust chemical structure, it is resistant to degradation and can persist in the environment, posing potential toxicological risks. Understanding the degradation of this compound and identifying its breakdown products is crucial for assessing its environmental fate and developing effective remediation strategies. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for separating and identifying these degradation products in complex matrices. This document provides detailed application notes and protocols for the identification of this compound degradation products using LC-MS.

Degradation of this compound

This compound can be degraded through various mechanisms, including electrochemical, photochemical, and biological processes. These processes aim to break down the complex aromatic structure of the dye into smaller, less harmful compounds. Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals, are effective in cleaving the chromophoric groups and aromatic rings of the dye molecule.[1][2]

Quantitative Analysis of Degradation

While specific quantitative data for the degradation products of this compound are not extensively available in published literature, a general approach to quantifying these products by LC-MS involves monitoring the decrease in the parent dye concentration and the appearance of new peaks corresponding to degradation products over time. The following table illustrates a hypothetical quantitative analysis of this compound and its potential degradation products during a degradation experiment. The selection of potential degradation products is based on the general degradation pathways of anthraquinone dyes.[2]

AnalyteRetention Time (min)[M-H]⁻ (m/z)Concentration at 0h (µg/L)Concentration at 24h (µg/L)% Degradation/Formation
This compound15.2645.6100015085%
Phthalic Acid3.5165.0058N/A
1,2-Diaminoanthracene-9,10-dione8.1237.10112N/A
Anthracene-9,10-dione10.5207.0085N/A

Experimental Protocols

Sample Preparation

The following is a general protocol for the preparation of aqueous samples containing degraded this compound for LC-MS analysis. This protocol may need to be optimized based on the specific sample matrix.

Materials:

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, deionized

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Syringe filters (0.22 µm)

Protocol:

  • Filtration: For aqueous samples, filter through a 0.22 µm syringe filter to remove any particulate matter.

  • Solid Phase Extraction (for trace-level analysis):

    • Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of deionized water.

    • Load the aqueous sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% MeOH in water to remove interfering substances.

    • Elute the analytes with 5 mL of ACN.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

LC-MS/MS Analysis

The following is a starting point for an LC-MS/MS method for the analysis of this compound and its degradation products. Method optimization will be required.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 10% B

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative and positive modes

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Acquisition Mode: Full scan (m/z 100-1000) and product ion scan (MS/MS) of selected precursors.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis sp1 Aqueous Sample Collection sp2 Filtration (0.22 µm) sp1->sp2 sp3 Solid Phase Extraction (SPE) sp2->sp3 sp4 Elution sp3->sp4 sp5 Evaporation & Reconstitution sp4->sp5 lcms1 LC Separation (C18 Column) sp5->lcms1 Injection lcms2 Mass Spectrometry (ESI) lcms1->lcms2 lcms3 Data Acquisition (Full Scan & MS/MS) lcms2->lcms3 da1 Peak Detection & Integration lcms3->da1 da2 Identification of Degradation Products da1->da2 da3 Structural Elucidation (MS/MS Fragmentation) da2->da3 da4 Quantification da3->da4 degradation_pathway cluster_degradation Degradation Processes vb1 This compound (Complex Anthraquinone Structure) dp1 Electrochemical Degradation vb1->dp1 dp2 Photochemical Degradation vb1->dp2 dp3 Biological Degradation vb1->dp3 intermediates Intermediate Degradation Products (e.g., hydroxylated and carboxylated anthraquinones) dp1->intermediates dp2->intermediates dp3->intermediates mineralization Mineralization Products (CO2, H2O, inorganic ions) intermediates->mineralization Further Oxidation

References

Application Notes and Protocols for the Microbial Degradation of Vat Brown 1 using Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biodegradation of the anthraquinone (B42736) dye, Vat Brown 1, using the bacterium Pseudomonas aeruginosa. This information is intended to guide research efforts in bioremediation and to provide a foundational understanding for professionals in drug development interested in microbial metabolic pathways for complex aromatic compounds.

Introduction

This compound is a complex anthraquinone dye known for its persistence in the environment.[1][2] The robust structure of anthraquinone dyes makes them resistant to conventional wastewater treatment methods.[2] Pseudomonas aeruginosa, a versatile and metabolically diverse bacterium, has demonstrated significant potential for the decolorization and degradation of such dyes.[1][2][3] This document outlines the optimal conditions, kinetic parameters, and experimental procedures for the effective degradation of this compound by P. aeruginosa, as well as a proposed metabolic pathway for its breakdown.

Data Presentation

The following tables summarize the key quantitative data for the degradation of Vat Brown R (a variant of this compound) by Pseudomonas aeruginosa strain NCH.[2][4]

Table 1: Optimal Conditions for Vat Brown R Decolorization by P. aeruginosa NCH [2][4]

ParameterOptimal Value
pH9.76
Temperature34.69 °C
Inoculum Size9.51% (v/v)
Initial Dye Concentration100 mg/L
Time for 90.34% Decolorization18 hours

Table 2: Kinetic Parameters for Vat Brown R Degradation by P. aeruginosa NCH [2][4]

Kinetic ModelVmax (mg L⁻¹ h⁻¹)Km (mg L⁻¹)
Michaelis-Menten29.125.2
Lineweaver-Burk30.1226.91
Eadie-Hofstee30.2327.29

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound degradation by Pseudomonas aeruginosa.

Protocol 1: Isolation and Identification of Pseudomonas aeruginosa
  • Sample Collection: Collect wastewater samples from textile industry outlets or dye-contaminated soil.

  • Enrichment Culture: Inoculate 1 mL of the sample into a 250 mL flask containing 100 mL of sterile nutrient broth supplemented with this compound (50 mg/L). Incubate at 37°C on a rotary shaker.

  • Acclimatization: Gradually increase the concentration of this compound in the medium in subsequent transfers to select for dye-tolerant strains.

  • Isolation: Streak the enriched culture onto nutrient agar (B569324) plates. Isolate morphologically distinct colonies.

  • Screening: Screen the isolates for their ability to decolorize this compound in a liquid mineral-based medium. Select the most efficient strain for further studies.

  • Identification: Characterize the selected strain based on morphological, biochemical, and 16S rRNA gene sequencing analysis.

Protocol 2: Decolorization Assay
  • Medium Preparation: Prepare a liquid mineral-based medium with the following composition (g/L): NaNO₃, 3.0; K₂HPO₄, 1.0; MgSO₄·7H₂O, 0.5; KCl, 0.5; Yeast Extract, 0.2; and Glucose, 10.0.

  • Inoculation: Inoculate the prepared medium with a freshly grown culture of P. aeruginosa to the desired inoculum size (e.g., 9.51% v/v).

  • Dye Addition: Add this compound to the culture medium to a final concentration of 100 mg/L.

  • Incubation: Incubate the flasks at the optimal temperature (34.69°C) and pH (9.76) under shaking conditions.

  • Sampling: Withdraw aliquots at regular time intervals.

  • Analysis: Centrifuge the aliquots to remove bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-vis spectrophotometer. The decolorization efficiency is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Analytical Methods
  • UV-vis Spectroscopy: Monitor the decolorization of the dye by scanning the supernatant in the UV-visible range to observe the decrease in the dye's characteristic peak.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the changes in the functional groups of this compound before and after degradation. Lyophilize the supernatant containing the metabolites and mix with KBr to prepare pellets for FT-IR analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Identify the intermediate metabolites formed during the degradation process. Extract the metabolites from the supernatant using a suitable solvent (e.g., ethyl acetate), concentrate the extract, and analyze it using GC-MS.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_degradation Degradation Experiment cluster_analysis Analysis Sample_Collection Sample Collection (Wastewater/Soil) Enrichment Enrichment Culture (Nutrient Broth + this compound) Sample_Collection->Enrichment Isolation Isolation on Nutrient Agar Enrichment->Isolation Screening Screening for Decolorization Isolation->Screening Identification Bacterial Identification (16S rRNA sequencing) Screening->Identification Culture_Preparation Preparation of P. aeruginosa Culture Identification->Culture_Preparation Decolorization_Assay Decolorization Assay (Mineral Medium + this compound) Culture_Preparation->Decolorization_Assay Incubation Incubation under Optimal Conditions Decolorization_Assay->Incubation Sampling Periodic Sampling Incubation->Sampling UV_Vis UV-vis Spectroscopy (Decolorization %) Sampling->UV_Vis FTIR FT-IR Analysis (Functional Groups) Sampling->FTIR GC_MS GC-MS Analysis (Metabolite Identification) Sampling->GC_MS Metabolic_Pathway cluster_uptake Cellular Uptake cluster_degradation Degradation Pathway cluster_regulation Gene Regulation Vat_Brown_1_ext This compound (Extracellular) Vat_Brown_1_int This compound (Intracellular) Vat_Brown_1_ext->Vat_Brown_1_int Transport Reduced_Intermediate Reduced Anthraquinone Intermediate Vat_Brown_1_int->Reduced_Intermediate Reductase Aromatic_Compound_Signal Aromatic Compound Signal Vat_Brown_1_int->Aromatic_Compound_Signal Ring_Cleavage_Products Aromatic Ring Cleavage Products (e.g., Phthalic Acid) Reduced_Intermediate->Ring_Cleavage_Products Dioxygenases TCA_Cycle TCA Cycle Intermediates Ring_Cleavage_Products->TCA_Cycle Ring_Cleavage_Products->Aromatic_Compound_Signal Mineralization Mineralization (CO2 + H2O) TCA_Cycle->Mineralization Regulatory_Proteins Regulatory Proteins (e.g., LysR, IclR families) Aromatic_Compound_Signal->Regulatory_Proteins Gene_Expression Expression of Degradative Genes (reductase, dioxygenase) Regulatory_Proteins->Gene_Expression Activation Gene_Expression->Vat_Brown_1_int Catalyzes

References

Application Notes and Protocols for the Electrochemical Degradation of Vat Brown 1 Using Carbon Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed overview and experimental protocols for the electrochemical degradation of C.I. Vat Brown 1 dye using carbon electrodes. This method presents an effective approach for the treatment of wastewater containing this persistent dye.

Introduction

This compound is a complex anthraquinone (B42736) dye known for its stability and resistance to conventional wastewater treatment methods. Electrochemical degradation has emerged as a promising technology for the remediation of water contaminated with such dyes.[1] This process utilizes an electrochemical cell where the dye undergoes degradation through oxidation-reduction reactions at the electrode surfaces.[1] Studies have demonstrated the successful use of graphite (B72142) carbon electrodes for the degradation of this compound.[1][2] Carbon electrodes, such as graphite, are often chosen due to their low cost, high surface area, and effectiveness in facilitating both direct and indirect oxidation processes.[2][3]

The degradation of this compound at the anode can occur through two primary mechanisms:

  • Direct Oxidation: The dye molecule is adsorbed onto the anode surface and is directly oxidized by transferring electrons to the anode.[1]

  • Indirect Oxidation: This mechanism involves the generation of powerful oxidizing agents from the electrolyte in the bulk solution.[1] For example, in the presence of a supporting electrolyte like NaCl, highly reactive chlorine species (Cl₂, HClO, ClO⁻) are produced at the anode, which then chemically oxidize the dye molecules.[1] Similarly, hydroxyl radicals (•OH) can be generated, contributing to the mineralization of the dye into simpler, less harmful compounds like CO₂, water, and inorganic ions.[1]

The efficiency of this process is influenced by several key parameters, including the initial pH of the solution, the applied current density, and the type and concentration of the supporting electrolyte.[2]

Experimental Protocols

This section details the materials and methodology for the electrochemical degradation of this compound based on published research.

1. Materials and Equipment

  • Electrochemical Cell: A suitable undivided electrochemical reactor.

  • Electrodes: Graphite plates for both the anode and cathode.

  • Power Supply: A DC power supply capable of operating in galvanostatic mode (constant current).

  • Chemicals:

    • C.I. This compound (CAS: 2475-33-4)[4]

    • Sodium chloride (NaCl) as a supporting electrolyte.[2]

    • Sodium hydroxide (B78521) (NaOH) and Hydrochloric acid (HCl) for pH adjustment.

  • Analytical Instruments:

    • UV-Vis Spectrophotometer for measuring color removal.

    • COD Digestion Vials and reactor for Chemical Oxygen Demand (COD) analysis.

    • pH meter.

    • Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation byproducts.[2]

    • Fourier-Transform Infrared Spectroscopy (FTIR) for analyzing changes in chemical structure.[2]

2. Preparation of the Dye Solution

  • Prepare a stock solution of this compound at a desired concentration (e.g., 50 ppm) by dissolving the appropriate amount of dye in deionized water.[2]

  • Add a supporting electrolyte, such as NaCl, to the solution at a specific concentration (e.g., 25 g/L) to increase the conductivity.[2]

  • Adjust the initial pH of the solution to the desired level (e.g., pH 9) using NaOH or HCl.[2]

3. Electrochemical Degradation Procedure

  • Assemble the electrochemical cell with the graphite anode and cathode.

  • Fill the cell with the prepared this compound solution.

  • Connect the electrodes to the DC power supply.

  • Apply a constant current density (e.g., 170 A/m²) to the system.[2]

  • Conduct the electrolysis for a specified duration (e.g., 240 minutes).[2]

  • Withdraw samples at regular intervals to monitor the degradation process.

4. Analytical Methods

  • Color Removal: Measure the absorbance of the dye solution at its maximum wavelength (λmax) using a UV-Vis spectrophotometer. The percentage of color removal can be calculated using the formula: Color Removal (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • COD Removal: Determine the Chemical Oxygen Demand (COD) of the samples according to standard methods to assess the degree of mineralization. The percentage of COD removal is calculated as: COD Removal (%) = [(COD₀ - CODₜ) / COD₀] x 100 where COD₀ is the initial COD and CODₜ is the COD at time t.

  • Degradation Product Analysis: Utilize LC-MS to identify the intermediate byproducts formed during the degradation process.[2]

  • Structural Changes: Employ FTIR analysis of the dye before and after electrolysis to observe the destruction of functional groups and aromatic rings.[2]

Data Presentation

The following tables summarize the quantitative data from studies on the electrochemical degradation of this compound.

Table 1: Optimal Conditions and Degradation Efficiency

ParameterValueReference
Initial Dye Concentration50 ppm[2]
ElectrodesGraphite Carbon[2]
Supporting ElectrolyteNaCl[2]
Electrolyte Concentration25 g/L[2]
Initial pH9[2]
Current Density170 A/m²[2]
Electrolysis Time240 minutes[2]
Maximum Color Removal 94.55% [2]
Maximum COD Removal 82.49% [2]

Table 2: Influence of Key Parameters on Degradation

Parameter InvestigatedObservationReference
Initial pHDegradation efficiency is significantly affected by the initial pH of the solution.[2]
Current DensityThe rate of degradation is influenced by the applied current density.[2]
Supporting ElectrolyteThe presence and concentration of a supporting electrolyte play a crucial role in the degradation process.[2]

Visualizations

Experimental Workflow for Electrochemical Degradation

G cluster_prep Solution Preparation cluster_electro Electrochemical Degradation cluster_analysis Analysis prep1 Prepare 50 ppm this compound Solution prep2 Add 25 g/L NaCl (Supporting Electrolyte) prep1->prep2 prep3 Adjust pH to 9 prep2->prep3 electro1 Electrochemical Cell Setup (Graphite Electrodes) prep3->electro1 electro2 Apply 170 A/m² Current Density for 240 min electro1->electro2 analysis1 UV-Vis Spectroscopy (Color Removal) electro2->analysis1 analysis2 COD Measurement (Mineralization) electro2->analysis2 analysis3 LC-MS (Byproduct Identification) electro2->analysis3 analysis4 FTIR (Structural Changes) electro2->analysis4

Caption: A flowchart of the experimental procedure.

Logical Relationship of Degradation Mechanisms

G cluster_direct Direct Oxidation cluster_indirect Indirect Oxidation VatBrown1 This compound Dye Direct Direct Electron Transfer VatBrown1->Direct Adsorption Anode Graphite Anode Electrolyte Electrolyte (e.g., NaCl) Indirect Generation of Oxidizing Species (e.g., Cl₂, •OH) Electrolyte->Indirect Degradation Degradation Products Degradation Products (e.g., CO₂, H₂O, ions) Degradation->Products Direct->Anode Direct->Degradation Indirect->VatBrown1 Chemical Reaction Indirect->Degradation

Caption: Mechanisms of electrochemical degradation.

Conclusion

The electrochemical degradation of this compound using carbon electrodes is a viable and effective method for the removal of this dye from aqueous solutions. The process achieves high color and COD removal efficiencies under optimized conditions. The degradation proceeds through both direct and indirect oxidation pathways, leading to the breakdown of the complex dye structure into simpler molecules. Further research could focus on the detailed identification of all degradation intermediates and the optimization of the process for industrial-scale applications.

References

Application of Vat Brown 1 as a Fluorescent Probe: A Review of Current Literature

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and commercial databases reveals no established application of Vat Brown 1 as a fluorescent probe for research, drug development, or other professional scientific purposes. While categorized broadly as a "fluorescent dye" by some suppliers, there is a lack of published data detailing its use in cellular imaging, biomolecule sensing, or as a diagnostic tool. Its primary and well-documented application is in the textile industry as a dye for cotton and other fibers.

This document summarizes the known characteristics of this compound and explores the broader context of anthraquinone (B42736) derivatives, the chemical class to which this compound belongs, in the development of fluorescent probes.

This compound: Known Properties and Applications

This compound is a synthetic dye belonging to the anthraquinone class.[1] Its primary use is in the dyeing of cellulosic fibers such as cotton, hemp, and viscose.[1] The dyeing process involves the reduction of the insoluble dye to a soluble leuco form, which has an affinity for the fiber, followed by oxidation back to the insoluble form within the fiber.

Chemical and Physical Properties:

  • Appearance: Dark brown powder

  • Solubility: Insoluble in water and xylene when cold; slightly soluble in hot tetrahydronaphthalene and xylene.

  • Chemical Class: Anthraquinone dye

Studies on this compound have primarily focused on its application in textiles and its environmental impact, including methods for its degradation and removal from wastewater.

Anthraquinone Derivatives as Potential Fluorescent Probes

While this compound itself is not utilized as a fluorescent probe, its core chemical structure, anthraquinone, is a known fluorophore that has been explored for the development of novel fluorescent probes.[2][3][4] Researchers have synthesized various anthraquinone derivatives and investigated their fluorescent properties for biological applications.

These studies indicate that the anthraquinone scaffold can be chemically modified to create probes with desirable characteristics, such as:

  • Large Stokes shifts (the difference between the excitation and emission wavelengths)[2]

  • High photostability[3]

  • The ability to act as "turn-on" or "turn-off" sensors for specific analytes, such as metal ions.[4][5]

The development of a fluorescent probe from a dye like this compound would necessitate significant chemical modification to impart specific sensing capabilities and enhance its fluorescent properties in a biological environment.

Experimental Protocols: A General Framework for Fluorescent Probe Characterization

As there are no specific protocols for this compound as a fluorescent probe, a general workflow for characterizing a novel fluorescent probe is presented below. This workflow is based on standard methodologies in the field.

G cluster_synthesis Probe Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application & Validation synthesis Chemical Synthesis of Anthraquinone Derivative purification Purification (e.g., HPLC, Column Chromatography) synthesis->purification abs_spec UV-Vis Absorption Spectroscopy purification->abs_spec fluo_spec Fluorescence Spectroscopy (Excitation & Emission) abs_spec->fluo_spec qy Quantum Yield Determination fluo_spec->qy photostability Photostability Assay qy->photostability selectivity Selectivity & Sensitivity (Analyte Titration) photostability->selectivity imaging Cellular Imaging (Microscopy) selectivity->imaging toxicity Cytotoxicity Assay imaging->toxicity

Caption: General workflow for the development and characterization of a novel fluorescent probe.

Protocol Steps:

  • Synthesis and Purification: A novel compound based on a known fluorophore (e.g., an anthraquinone derivative) is synthesized and purified to ensure high purity, which is critical for accurate photophysical measurements.

  • Photophysical Characterization:

    • UV-Vis Absorption Spectroscopy: To determine the wavelength(s) of maximum absorbance (λmax).

    • Fluorescence Spectroscopy: To determine the excitation and emission spectra and identify the wavelengths of maximum excitation and emission.

    • Quantum Yield Determination: To quantify the efficiency of the fluorescence process. This is often measured relative to a known standard.

    • Photostability Assay: To assess the probe's resistance to photobleaching upon prolonged exposure to light.

  • Application and Validation:

    • Selectivity and Sensitivity: The probe's response to the target analyte is tested in the presence of other potential interfering species. A titration is performed to determine the detection limit.

    • Cellular Imaging: If designed for biological imaging, the probe is introduced to live or fixed cells, and its localization and fluorescence are observed using fluorescence microscopy.

    • Cytotoxicity Assay: To ensure the probe is not harmful to cells at the concentrations required for imaging.

Quantitative Data Summary

No quantitative data for this compound as a fluorescent probe is available in the scientific literature. For a newly developed probe, the following data would typically be presented in a tabular format:

ParameterValue
Absorption Max (λabs) nm
Emission Max (λem) nm
Stokes Shift nm
Molar Extinction Coefficient (ε) M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)
Fluorescence Lifetime (τ) ns
Detection Limit (for a specific analyte) M

Signaling Pathway Visualization

As there is no information on this compound being used to probe any specific signaling pathway, a diagram cannot be generated. A hypothetical signaling pathway diagram would illustrate the mechanism by which a fluorescent probe interacts with its target to produce a signal. For instance, a "turn-on" probe for a specific enzyme might be non-fluorescent until it is cleaved by the enzyme, releasing a fluorescent molecule.

G Probe Non-Fluorescent Probe (Substrate) Enzyme Target Enzyme Probe->Enzyme Binding Product Fluorescent Product Enzyme->Product Cleavage Quencher Quencher Enzyme->Quencher Release Fluorescence Signal Fluorescence Signal Product->Fluorescence Signal

Caption: Hypothetical mechanism of a "turn-on" fluorescent probe for enzyme activity.

References

Application Notes and Protocols for the Photocatalytic Degradation of Vat Brown 1 under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vat Brown 1, an anthraquinone-based vat dye, is utilized extensively in the textile industry for its vibrant color and fastness properties.[1] However, its complex aromatic structure renders it resistant to conventional wastewater treatment methods, posing a significant environmental concern.[2][3] Advanced oxidation processes (AOPs), particularly heterogeneous photocatalysis using semiconductor catalysts like titanium dioxide (TiO₂) under UV irradiation, have emerged as a promising technology for the complete mineralization of such recalcitrant organic pollutants into less harmful substances like CO₂ and water.[4][5] This document provides detailed application notes and experimental protocols for the photocatalytic degradation of this compound.

Principle of Photocatalysis

Heterogeneous photocatalysis involves the activation of a semiconductor catalyst (e.g., TiO₂) by photons of sufficient energy (UV light). This generates electron-hole pairs (e⁻/h⁺).[5] The photogenerated holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). The electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further generate other reactive oxygen species (ROS). These ROS are the primary agents responsible for the degradation of organic pollutants like this compound.[5][6]

Data Presentation

The following tables summarize typical quantitative data obtained from photocatalytic degradation studies of anthraquinone (B42736) dyes, which can be expected for this compound.

Table 1: Effect of Operational Parameters on Degradation Efficiency

ParameterRange StudiedOptimal ValueExpected Degradation Efficiency (%)Reference
Initial Dye Concentration 10 - 100 mg/L10 - 50 mg/L90 - 98[7][8][9]
Catalyst (TiO₂) Loading 0.5 - 3.0 g/L1.0 - 3.0 g/L> 95[7][9]
pH 3 - 115 - 7> 90[2][9]
UV Light Intensity 730 - 3000 µW/cm²> 1950 µW/cm²> 90[7][9]
Reaction Time 60 - 240 min120 - 200 min> 95[8][10]

Table 2: Kinetic Parameters for Photocatalytic Degradation

Kinetic ModelRate Constant (k)Correlation Coefficient (R²)Reference
Pseudo-first-order 0.01 - 0.1 min⁻¹> 0.95[4][11]

Experimental Protocols

Materials and Reagents
  • This compound (C.I. 59025)

  • Photocatalyst: Titanium dioxide (TiO₂, e.g., Degussa P25)[12]

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Methanol or Acetonitrile (HPLC grade)

  • Standard laboratory glassware

Equipment
  • Photoreactor (batch or continuous flow) with a UV lamp (e.g., medium-pressure mercury lamp)[13]

  • Magnetic stirrer[14]

  • pH meter

  • UV-Vis Spectrophotometer[15][16]

  • High-Performance Liquid Chromatography (HPLC) system[17][18]

  • Total Organic Carbon (TOC) Analyzer[11]

  • Centrifuge

Protocol for Photocatalytic Degradation of this compound
  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water. Prepare working solutions of desired concentrations (e.g., 10, 25, 50 mg/L) by diluting the stock solution.

  • Photoreactor Setup:

    • Place a known volume of the this compound working solution (e.g., 100 mL) into the photoreactor.

    • Add the desired amount of TiO₂ catalyst (e.g., 1.0 g/L).

    • Ensure continuous stirring to maintain a uniform suspension of the catalyst.[14]

  • Adsorption-Desorption Equilibrium: Before UV irradiation, stir the suspension in the dark for a specific period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the catalyst surface. Take an initial sample (t=0) at the end of this period.

  • Initiation of Photocatalysis:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain a constant temperature, if required, using a cooling system.[13]

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Sample Preparation for Analysis: Immediately centrifuge the collected aliquots to separate the TiO₂ particles. The supernatant is then used for analysis.

  • Analysis:

    • Degradation Monitoring: Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer. The degradation efficiency can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

    • Mineralization Analysis: Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.[11]

    • Intermediate Product Analysis: Use HPLC to separate and identify potential degradation intermediates.[17][18]

Visualizations

Experimental_Workflow A Preparation of this compound Solution B Addition of TiO2 Catalyst A->B C Adsorption-Desorption Equilibrium (in dark) B->C D UV Irradiation C->D E Sample Collection at Time Intervals D->E F Centrifugation E->F G Analysis of Supernatant F->G H UV-Vis Spectrophotometry (Degradation) G->H I TOC Analysis (Mineralization) G->I J HPLC Analysis (Intermediates) G->J

Caption: Experimental workflow for photocatalytic degradation.

Photocatalysis_Mechanism cluster_catalyst TiO2 Particle VB Valence Band (VB) CB Conduction Band (CB) h_plus h+ VB->h_plus e_minus e- CB->e_minus UV UV Light (hν) UV->VB Excitation H2O H2O OH_rad •OH H2O->OH_rad OH_neg OH- OH_neg->OH_rad O2 O2 O2_rad •O2- O2->O2_rad h_plus->H2O Oxidation h_plus->OH_neg Oxidation Dye This compound h_plus->Dye Direct Oxidation e_minus->O2 Reduction OH_rad->Dye Oxidation O2_rad->Dye Oxidation Deg_Prod Degradation Products (CO2, H2O, etc.) Dye->Deg_Prod

Caption: Mechanism of photocatalytic degradation of dyes.

References

Application Notes and Protocols: Nanoparticle Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Vat Brown 1: Extensive review of scientific literature indicates that this compound, an anthraquinone-based synthetic dye, is not utilized in the biosynthesis of nanoparticles. Its primary application is in the dyeing of textiles, such as cotton, hemp, and silk.[1] The term "biosynthesis" or "green synthesis" of nanoparticles refers to processes that employ biological entities like microorganisms or plant extracts as reducing and capping agents.[2][3][4] This document will therefore focus on the established principles and protocols of nanoparticle biosynthesis using these biological sources.

Introduction to Nanoparticle Biosynthesis

The green synthesis of nanoparticles is an environmentally friendly, cost-effective, and reliable alternative to conventional chemical and physical methods.[3][5][6] This approach utilizes biological systems such as bacteria, fungi, algae, and plant extracts to reduce metal ions into nanoparticles.[3][7][8] The biological molecules present in these organisms, including enzymes, proteins, polysaccharides, and secondary metabolites like flavonoids and terpenoids, act as both reducing and stabilizing (capping) agents, which prevents the agglomeration of the nanoparticles.[3][6] This method eliminates the need for toxic chemicals and harsh reaction conditions often associated with traditional synthesis routes.[2][5]

Applications in Research and Drug Development

Biosynthesized nanoparticles are gaining significant attention in the biomedical and pharmaceutical fields due to their biocompatibility.[5] Their applications include:

  • Drug Delivery: Nanoparticles can be engineered to encapsulate and deliver therapeutic agents to specific targets within the body, enhancing drug efficacy and reducing side effects.

  • Antimicrobial Agents: Silver and other metallic nanoparticles exhibit potent antimicrobial properties against a wide range of pathogens, offering a potential solution to antibiotic resistance.[9]

  • Bioimaging and Diagnostics: Quantum dots and other fluorescent nanoparticles are used as contrast agents in medical imaging and as components of biosensors for the detection of biomarkers.

  • Cancer Therapy: Nanoparticles can be functionalized to target cancer cells for the delivery of chemotherapeutic drugs or for use in photothermal therapy.

Experimental Protocol: Green Synthesis of Silver Nanoparticles (AgNPs) using Plant Extract

This protocol provides a representative method for the biosynthesis of silver nanoparticles using a generic plant leaf extract.

1. Preparation of Plant Leaf Extract

  • Step 1.1: Collect fresh, healthy plant leaves and wash them thoroughly with distilled water to remove any debris.

  • Step 1.2: Air-dry the leaves in the shade for several days until they are completely dry and crisp.

  • Step 1.3: Grind the dried leaves into a fine powder using a blender or a mortar and pestle.

  • Step 1.4: Add 10 g of the leaf powder to 200 mL of deionized water in a 500 mL Erlenmeyer flask.

  • Step 1.5: Heat the mixture at 60°C for 30 minutes with constant stirring.

  • Step 1.6: Allow the mixture to cool to room temperature and filter it through Whatman No. 1 filter paper to obtain a clear extract.

  • Step 1.7: Store the extract at 4°C for further use.

2. Biosynthesis of Silver Nanoparticles

  • Step 2.1: Prepare a 1 mM silver nitrate (B79036) (AgNO₃) solution by dissolving 0.017 g of AgNO₃ in 100 mL of deionized water. Store the solution in a dark bottle to prevent photo-reduction.

  • Step 2.2: In a 250 mL Erlenmeyer flask, add 10 mL of the prepared plant extract to 90 mL of the 1 mM AgNO₃ solution.

  • Step 2.3: Incubate the reaction mixture at room temperature in a dark place, with constant stirring on a magnetic stirrer at 200 rpm.

  • Step 2.4: Monitor the reaction by observing the color change of the solution from pale yellow to dark brown, which indicates the formation of silver nanoparticles.[9] This change is typically observed within a few hours.

3. Characterization of Silver Nanoparticles

  • Step 3.1: UV-Visible Spectroscopy:

    • Periodically take aliquots of the reaction mixture and measure the absorbance spectrum in the range of 300-700 nm using a UV-Vis spectrophotometer.

    • The appearance of a surface plasmon resonance (SPR) peak, typically between 400-450 nm for AgNPs, confirms their formation.

  • Step 3.2: Transmission Electron Microscopy (TEM):

    • To analyze the size and morphology of the AgNPs, place a drop of the nanoparticle solution onto a carbon-coated copper grid and allow it to dry.

    • Observe the grid under a TEM to determine the shape (e.g., spherical, triangular) and size distribution of the nanoparticles.[9]

  • Step 3.3: Fourier-Transform Infrared Spectroscopy (FTIR):

    • To identify the biomolecules responsible for the reduction and capping of the AgNPs, lyophilize the nanoparticle solution to obtain a powder.

    • Perform FTIR analysis on the powder to identify functional groups (e.g., -OH, -NH, C=O) from the plant extract that are present on the nanoparticle surface.[9]

Quantitative Data Summary

The characteristics of biosynthesized nanoparticles can vary significantly depending on the biological source and reaction conditions. The table below summarizes typical data for nanoparticles synthesized from various biological sources.

Biological SourceNanoparticle TypeSize Range (nm)MorphologyReference
Bacteria (e.g., E. coli)Silver (Ag)10 - 50Spherical[8]
Fungi (e.g., Aspergillus sp.)Gold (Au)5 - 25Spherical, Triangular[8]
Algae (e.g., Brown Seaweed)Silver (Ag)8 - 12Spherical[10]
Plant Extract (e.g., Neem)Silver (Ag)16 - 40Spherical, Quasi-linear[11]
Yeast (e.g., S. cerevisiae)Gold (Au)10 - 100Spherical[3]

Visualizing the Workflow and Mechanisms

Diagrams created using Graphviz DOT language illustrate the experimental workflow and the proposed mechanism of nanoparticle biosynthesis.

experimental_workflow cluster_prep Step 1: Extract Preparation cluster_synthesis Step 2: Nanoparticle Synthesis cluster_characterization Step 3: Characterization A Collect & Wash Plant Leaves B Dry & Grind into Powder A->B C Aqueous Extraction (Heating & Stirring) B->C D Filter to get clear extract C->D F Mix Extract with AgNO3 Solution D->F E Prepare 1mM AgNO3 Solution E->F G Incubate with Stirring (Observe Color Change) F->G H UV-Vis Spectroscopy (Confirm SPR peak) G->H I TEM Analysis (Size & Morphology) G->I J FTIR Analysis (Identify Capping Agents) G->J

Experimental workflow for nanoparticle biosynthesis.

biosynthesis_mechanism cluster_reactants Reactants cluster_process Bio-Reduction & Capping cluster_product Product MetalIon Metal Ions (M+) Reduction Reduction M+ + e- -> M0 MetalIon->Reduction BioMolecule Biomolecules (e.g., Flavonoids, Enzymes) BioMolecule->Reduction e- donor Growth Growth & Capping BioMolecule->Growth Capping Agent Nucleation Nucleation Reduction->Nucleation Nucleation->Growth Nanoparticle Capped Nanoparticle (Stable) Growth->Nanoparticle

Proposed mechanism of nanoparticle biosynthesis.

References

Troubleshooting & Optimization

How to improve the low yield of Vat Brown 1 synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the low yield of Vat Brown 1 (also known as Vat Brown R) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My overall yield for this compound synthesis is significantly low. What are the primary contributing factors?

A1: The synthesis of this compound is a multi-step process, and the overall yield is a product of the yields of individual steps. Even with a respectable average yield for each step, a multi-step synthesis will have a low overall yield.[1] Key factors contributing to low yield include:

  • Incomplete Reactions: Any of the key steps, such as acylation, condensation, or ring closure, not going to completion will significantly reduce the final yield.[1]

  • Side Reactions: The formation of unwanted byproducts at various stages consumes reactants and complicates purification.

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical parameters that can drastically affect the yield.[1]

  • Product Loss During Work-up: Due to the low solubility of this compound and its intermediates, product can be lost during filtration and washing steps.[1]

Q2: I am experiencing issues with the initial acylation of 1,5-diaminoanthraquinone (B86024), leading to a mixture of mono- and di-acylated products. How can I improve the yield of the desired mono-acylate?

A2: A common issue is the formation of a significant amount of 1,5-dibenzamidoanthraquinone (B33611) alongside the desired 1-amino-5-benzamidoanthraquinone. An improved method involves acidic hydrolysis of the acylation mixture, which can convert the di-acylate to the mono-acylate, thus increasing the yield of the key intermediate.[2] This method avoids the need to separate the mono- and di-acylated products beforehand.[2]

Q3: The condensation reaction (Ullmann condensation) between 1-amino-5-benzamidoanthraquinone and 1-benzamido-4-bromoanthraquinone is sluggish and gives a low yield. How can I optimize this step?

A3: The Ullmann condensation is a critical step that often requires high temperatures and long reaction times. To optimize this reaction:

  • Solvent: High-boiling point polar solvents like nitrobenzene (B124822) or o-dichlorobenzene are typically used.[2][3] The choice of solvent can impact reaction rate and yield.

  • Catalyst: A copper catalyst, such as copper powder or a copper salt, is essential for this reaction.[2] The activity of the catalyst can be a crucial factor.

  • Temperature and Time: The reaction typically requires temperatures in the range of 150-210°C for several hours.[2] Optimization of both temperature and time is necessary to ensure the reaction goes to completion without significant decomposition.

  • Side Reactions: A potential side reaction is the de-benzoylation of 1-amino-5-benzamidoanthraquinone, which can lead to the formation of 1,5-diaminoanthraquinone and result in a darker shade of the final dye.[2]

Q4: My ring closure (carbazolation) step is resulting in an impure product and low yield. What are the critical parameters for this step?

A4: The ring closure of the condensation product is typically carried out in concentrated sulfuric acid. Key parameters to control are:

  • Sulfuric Acid Concentration: The concentration of sulfuric acid should be in the range of 80-98 wt%.[2]

  • Temperature: The reaction temperature needs to be carefully controlled, typically between 15°C and 35°C.[2]

  • Reaction Time: The reaction is usually held for 5 to 10 hours to ensure complete cyclization.[2]

Q5: I am losing a significant amount of product during purification. What are the best practices for purifying crude this compound?

A5: The low solubility of this compound makes purification challenging.[1]

  • Initial Washing: Thoroughly wash the crude product with hot water to remove any residual acid and water-soluble impurities.[4]

  • Solvent Washing: Wash the crude product with suitable organic solvents to remove organic impurities.

  • Control of Filtration: Use an appropriate filter medium to avoid the loss of fine particles during filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: Due to the multi-step nature of the synthesis, the overall yield of this compound is often low. Some reports suggest that traditional methods can have very low overall yields. However, with process optimization, such as introducing an acidic hydrolysis step and omitting a second oxidation step, the overall yield can be significantly increased, with some patents claiming an increase of more than 30%.[2]

Q2: What are some of the hazardous materials used in the synthesis of this compound?

A2: The synthesis of this compound involves several hazardous materials, including high-boiling point solvents like nitrobenzene, which is a carcinogen, and concentrated sulfuric acid.[2] Proper safety precautions must be taken when handling these chemicals.

Q3: Are there more environmentally friendly alternatives to the traditional synthesis of this compound?

A3: Research is ongoing to develop more environmentally friendly synthesis routes for vat dyes. One patented improvement for this compound synthesis involves omitting one of the two oxidation steps, which reduces the amount of oxidizing agent used and the volume of wastewater generated.[2]

Data Presentation

The following table summarizes the impact of different reaction conditions on the key steps of this compound synthesis, based on information from published patents.

Reaction StepParameterTraditional ConditionOptimized ConditionImpact on Yield/Purity
Hydrolysis of Acylated Intermediate MethodAlkaline HydrolysisAcidic Hydrolysis (80-98 wt% H₂SO₄, 15-45°C, 1-4h)Acidic hydrolysis increases the yield of 1-amino-5-benzamidoanthraquinone by converting the di-acylate, leading to a higher purity intermediate (>90 wt%).[2]
Condensation SolventNitrobenzeneo-dichlorobenzeneReplacing the highly toxic nitrobenzene with o-dichlorobenzene improves safety.[2]
Temperature~210°C150-155°CLowering the temperature can reduce energy consumption and potentially minimize side reactions.[2]
Reaction Time~10 hoursOptimized based on monitoringShorter reaction times can improve efficiency.[2]
Ring Closure H₂SO₄ Conc.Not specified80-98 wt%Precise control of acid concentration is crucial for complete reaction.[2]
TemperatureNot specified15-35°CControlled temperature prevents side reactions and decomposition.[2]
Oxidation Number of StepsTwo oxidation stepsOne oxidation stepOmitting one oxidation step reduces the use of oxidizing agents and wastewater generation, and can increase the final product yield.[2]

Experimental Protocols

Improved Synthesis of 1-amino-5-benzamidoanthraquinone (Monoacylate) via Acidic Hydrolysis[2]
  • Acylation: React 1,5-diaminoanthraquinone with benzoyl chloride in a suitable solvent to obtain a mixture of 1-amino-5-benzamidoanthraquinone and 1,5-dibenzamidoanthraquinone.

  • Acidic Hydrolysis:

    • Add the acylation mixture to 80-98 wt% sulfuric acid.

    • Adjust the temperature of the reaction system to a range of 15 to 45°C.

    • Hold the temperature for 1 to 4 hours.

    • Monitor the reaction by HPLC to determine the endpoint (when the mass percentage of 1,5-dibenzamidoanthraquinone is no more than 5%).

    • Upon completion, dilute the reaction product, filter, and wash to neutral to obtain the purified 1-amino-5-benzamidoanthraquinone.

Optimized Condensation Reaction[2]
  • Dehydration: Add the 1-amino-5-benzamidoanthraquinone hydrolysate to o-dichlorobenzene and heat to 110-150°C for dehydration.

  • Reaction:

    • Add an acid binding agent and hold the temperature for 0.5 to 2 hours.

    • Raise the temperature to 150-155°C.

    • Add 1-benzamido-4-bromoanthraquinone and a copper catalyst.

    • Hold the temperature at 150-155°C until the reaction is complete (monitored by checking for the disappearance of reactants).

Optimized Ring Closing and Oxidation[2][3]
  • Ring Closure:

    • Add the Vat Brown R condensate to 80-98 wt% sulfuric acid at a controlled temperature (e.g., starting at 5-15°C and raising to 15-35°C).[2]

    • Hold the temperature for 5 to 10 hours.[2]

    • Dilute the reaction mixture, filter, and wash to neutral to obtain the ring-closed product.[2]

  • Oxidation:

    • Add the ring-closed product to a 20-40 wt% sulfuric acid solution.

    • Heat the mixture to 50-80°C and add an oxidizing agent (e.g., sodium chlorate, sodium dichromate, or potassium dichromate).[2]

    • Raise the temperature to 80-95°C and hold for 2 to 6 hours.[2]

    • Neutralize the reaction product by filtering and washing, then dry to obtain the final this compound.[2]

Mandatory Visualization

Synthesis_Pathway_Vat_Brown_1 A 1,5-Diaminoanthraquinone C Acylation Mixture (Mono- & Di-acylate) A->C Acylation B Benzoyl Chloride B->C E 1-Amino-5-benzamido- anthraquinone C->E Acidic Hydrolysis D H₂SO₄ (conc.) D->E I Condensation (Ullmann Reaction) E->I F 1-Aminoanthraquinone H 1-Benzamido-4-bromo- anthraquinone F->H Two Steps G Acylation & Bromination G->H H->I J Vat Brown R Condensate I->J K Ring Closure (H₂SO₄) J->K L Ring-Closed Product K->L M Oxidation L->M N This compound M->N

Caption: Synthesis Pathway of this compound.

Troubleshooting_Low_Yield Start Low Overall Yield Step1 Check Acylation Step Start->Step1 Step1_Q High Di-acylate Content? Step1->Step1_Q Step1_A Implement Acidic Hydrolysis Step1_Q->Step1_A Yes Step2 Check Condensation Step Step1_Q->Step2 No Step1_A->Step2 Step2_Q Incomplete Reaction? Step2->Step2_Q Step2_A Optimize Temp., Time, Catalyst Step2_Q->Step2_A Yes Step3 Check Ring Closure Step Step2_Q->Step3 No Step2_A->Step3 Step3_Q Impure Product? Step3->Step3_Q Step3_A Control H₂SO₄ Conc. & Temp. Step3_Q->Step3_A Yes Step4 Review Purification Step3_Q->Step4 No Step3_A->Step4 Step4_Q Significant Product Loss? Step4->Step4_Q Step4_A Optimize Washing & Filtration Step4_Q->Step4_A Yes End Improved Yield Step4_Q->End No Step4_A->End

Caption: Troubleshooting Workflow for Low Yield.

Parameter_Influence Yield Final Yield & Purity Temp Temperature Temp->Yield Time Reaction Time Time->Yield Solvent Solvent Choice Solvent->Yield Catalyst Catalyst Activity Catalyst->Yield Purity Reactant Purity Purity->Yield Hydrolysis Hydrolysis Method Hydrolysis->Yield Oxidation Oxidation Steps Oxidation->Yield

Caption: Influence of Key Parameters on Yield.

References

Reducing by-product formation in Vat Brown 1 manufacturing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing by-product formation during the manufacturing of Vat Brown 1.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem 1: Low Yield of Trianthrimide Intermediate (1,4-bis(1-anthraquinonylamino)anthraquinone)

Potential CauseRecommended Solutions
Incomplete Ullmann Condensation Reaction - Optimize Catalyst: Ensure the use of a high-purity copper catalyst (e.g., copper(I) iodide or copper(I) bromide). Consider in-situ activation of the catalyst. - Ligand Screening: Experiment with different ligands such as N-methylglycine or 1,10-phenanthroline (B135089) to stabilize the copper catalyst and accelerate the reaction. - Base Selection: Screen various bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to identify the optimal choice for your specific substrate.
Dehalogenation of 1-Chloroanthraquinone - Control Reaction Temperature: Avoid excessively high temperatures, which can promote hydrodehalogenation, a common side reaction in copper-catalyzed couplings.[1] Maintain the temperature within the optimal range for the Ullmann condensation. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can consume the starting material.
Hydrolysis of Reactants or Product - Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use, as water can lead to the hydrolysis of the haloanthraquinone or the anthrimide (B1580620) product.[2]

Problem 2: Formation of Di-acylated By-product in Intermediate Synthesis

In the synthesis of a key intermediate, 1-amino-5-benzamidoanthraquinone, a significant by-product, 1,5-dibenzamidoanthraquinone, can form.[3]

By-product Formation Data
Desired Mono-acylate~ 54%
Undesired Di-acylate~ 46%
Potential CauseRecommended Solutions
Over-acylation of the Diamine - Stoichiometric Control: Carefully control the stoichiometry of the acylating agent (e.g., benzoyl chloride). Using a slight excess of the diaminoanthraquinone may favor mono-acylation. - Acidic Hydrolysis: Treat the mixture of mono- and di-acylated products with concentrated sulfuric acid. This selectively hydrolyzes the di-acylated by-product back to the desired mono-acylated product, significantly improving the overall yield of the correct intermediate.[3]

Problem 3: Inefficient Carbazolation and By-product Formation

The final ring-closure step to form the carbazole (B46965) structure of this compound can be prone to low yields and the formation of undesired isomers or polymeric materials.

Potential CauseRecommended Solutions
Suboptimal Carbazolation Conditions - Lewis Acid Choice and Stoichiometry: Aluminum chloride (AlCl₃) in pyridine (B92270) is a common reagent. Optimize the molar ratio of AlCl₃ to the trianthrimide substrate. - Temperature Control: The reaction is typically carried out at elevated temperatures. Carefully control the temperature to promote the desired cyclization without causing decomposition or side reactions.
Formation of Isomeric Products - Purification: Employ purification techniques such as column chromatography or recrystallization from a suitable high-boiling solvent to separate the desired this compound from any isomeric impurities.
Incomplete Cyclization - Reaction Time: Ensure a sufficient reaction time for the carbazolation to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical overall yield for this compound synthesis, and why is it so low?

A1: The overall yield for the multi-step synthesis of this compound is often reported to be as low as 19%.[5] This is due to the complexity of the synthesis, which involves several reaction steps, each with its own potential for yield loss, and the formation of by-products at various stages.[5]

Q2: What are the primary intermediates in the synthesis of this compound?

A2: The synthesis of this compound typically proceeds through the formation of two key intermediates: 1,4-diaminoanthraquinone (B121737) and 1-chloroanthraquinone. These are then condensed to form a trianthrimide, specifically 1,4-bis(1-anthraquinonylamino)anthraquinone.

Q3: What are the major by-products to expect during the synthesis?

A3: A significant by-product is 1,5-dibenzamidoanthraquinone, which can form during the preparation of the 1-amino-5-benzamidoanthraquinone intermediate.[3] During the Ullmann condensation, dehalogenation of the haloanthraquinone starting material can lead to the formation of anthraquinone (B42736). In the final carbazolation step, incomplete cyclization can leave unreacted trianthrimide, and side reactions can potentially lead to the formation of isomeric carbazole structures or polymeric materials.

Q4: What analytical techniques are suitable for monitoring the reaction and assessing the purity of this compound?

A4:

  • Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the reactions and for the initial assessment of product purity. Various solvent systems can be employed for the separation of anthraquinone derivatives on silica (B1680970) gel plates.[3][6][7][8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining the purity of this compound and for identifying and quantifying any by-products. A reversed-phase C18 column with a suitable mobile phase gradient is often used for the analysis of anthraquinone dyes.[9][10]

Q5: Are there any safety precautions I should be aware of during the synthesis?

A5: Yes, the synthesis of this compound involves hazardous materials and conditions. High-boiling and potentially toxic solvents like nitrobenzene (B124822) are often used.[5] The reactions may be conducted at high temperatures, and corrosive reagents like aluminum chloride and concentrated sulfuric acid are employed. It is crucial to work in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Protocols & Visualizations

Synthesis Pathway of this compound

The overall synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by condensation and cyclization.

Vat_Brown_1_Synthesis cluster_intermediates Intermediate Synthesis cluster_condensation Ullmann Condensation cluster_carbazolation Carbazolation 1,4-Diaminoanthraquinone 1,4-Diaminoanthraquinone Trianthrimide 1,4-bis(1-anthraquinonylamino)anthraquinone 1,4-Diaminoanthraquinone->Trianthrimide Copper Catalyst 1-Chloroanthraquinone 1-Chloroanthraquinone 1-Chloroanthraquinone->Trianthrimide This compound This compound Trianthrimide->this compound AlCl3, Pyridine

A simplified workflow for the synthesis of this compound.
Troubleshooting Logic for Low Trianthrimide Yield

This diagram outlines a logical approach to troubleshooting low yields during the Ullmann condensation step.

Troubleshooting_Ullmann start Low Yield of Trianthrimide check_catalyst Check Catalyst Activity - Use fresh Cu(I) salt - Consider in-situ activation start->check_catalyst optimize_ligand Optimize Ligand - Screen different ligands (e.g., N-methylglycine) check_catalyst->optimize_ligand optimize_base Optimize Base - Screen different bases (e.g., K2CO3, Cs2CO3) optimize_ligand->optimize_base control_temp Control Temperature - Avoid excessive heat to prevent dehalogenation optimize_base->control_temp anhydrous_cond Ensure Anhydrous Conditions - Dry all solvents and reagents control_temp->anhydrous_cond re_evaluate Re-evaluate Yield anhydrous_cond->re_evaluate

Troubleshooting workflow for the Ullmann condensation step.
Experimental Workflow for Purity Analysis

The following diagram illustrates a general workflow for analyzing the purity of a this compound sample.

Purity_Analysis_Workflow start Crude this compound Sample tlc_analysis TLC Analysis - Silica gel plate - Develop solvent system start->tlc_analysis Initial Screening hplc_analysis HPLC Analysis - C18 reversed-phase column - Gradient elution start->hplc_analysis Quantitative Analysis data_analysis Data Analysis - Identify main peak - Quantify impurities tlc_analysis->data_analysis hplc_analysis->data_analysis result Purity Assessment data_analysis->result

A general workflow for the purity analysis of this compound.

References

How to prevent the aggregation of Vat Brown 1 in aqueous solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the aggregation of Vat Brown 1 in aqueous solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Cloudy solution or visible precipitate after dissolving this compound. Incomplete reduction to the soluble leuco form.Ensure sufficient reducing agent (e.g., sodium hydrosulfite) is used. Optimize reduction temperature, typically between 40-60°C.[1]
Incorrect pH of the solution.Adjust the pH to a strongly alkaline level (typically pH 11-12) using sodium hydroxide (B78521) to maintain the solubility of the leuco form.
Re-oxidation of the leuco form to the insoluble pigment.Minimize exposure of the solution to atmospheric oxygen. Consider working under an inert atmosphere (e.g., nitrogen).[2]
Lack of a suitable dispersing agent.Incorporate a dispersing agent into the solution before or during the reduction process to prevent particle agglomeration.[2]
Inconsistent experimental results or uneven color distribution. Aggregation of dye particles leading to non-uniformity.Improve the initial dispersion of the dye powder by creating a paste with a dispersing agent before reduction. Ensure the dye is fully converted to its leuco form before use.[2]
Gradual precipitation of the dye over time. Slow re-oxidation of the leuco form.Store the prepared leuco dye solution in a tightly sealed container, protected from light and air. For longer-term storage, blanketing with an inert gas is recommended.
Instability of the solution at experimental temperature.If working at elevated temperatures, ensure the chosen dispersing agent is thermally stable.[3]

Frequently Asked Questions (FAQs)

Q1: Why does this compound aggregate in aqueous solutions?

A1: this compound in its oxidized pigment form is insoluble in water.[1][4] To dissolve it, it must be chemically reduced in an alkaline solution to its water-soluble "leuco" form.[5][6] Aggregation and precipitation can occur due to several factors:

  • Incomplete Reduction: If the conversion to the leuco form is not complete, the remaining insoluble pigment will be present in the solution.[2]

  • Re-oxidation: The leuco form is sensitive to oxygen and can easily re-oxidize back to the insoluble pigment, causing it to precipitate out of the solution.[2]

  • Improper pH: Vat dyes require a specific alkaline pH range to keep the leuco form soluble and stable. Deviations from this optimal range can lead to aggregation.

  • Intermolecular Attractions: The large, planar structure of the this compound molecule promotes intermolecular forces like van der Waals forces and π-π stacking, which encourage the molecules to clump together.[7]

Q2: What are dispersing agents and how do they prevent aggregation?

A2: Dispersing agents are surfactants that adsorb onto the surface of dye particles, preventing them from aggregating.[8][9] They work through electrostatic and steric hindrance, keeping the particles small and evenly distributed throughout the solution.[2] Common types of dispersing agents for vat dyes include naphthalene (B1677914) sulfonate formaldehyde (B43269) condensates and lignosulfonates.[3][8][10]

Q3: What is the optimal pH for a stable this compound solution?

A3: A strongly alkaline pH, typically in the range of 11-12, is generally required for the reduction and stabilization of the leuco form of vat dyes. It is crucial to maintain this alkaline environment throughout the experiment to prevent aggregation.

Q4: Can temperature affect the stability of my this compound solution?

A4: Yes, temperature is a critical parameter. The reduction process (vatting) is often carried out at an elevated temperature, typically between 40-60°C, to ensure complete and efficient conversion to the soluble leuco form.[1] However, excessively high temperatures can decrease the stability of the reducing agent and may affect the performance of certain dispersing agents.[11]

Quantitative Data on Dispersing Agents

The following table provides typical concentration ranges for common dispersing agents used with vat dyes. The optimal concentration for your specific application may require some empirical determination.

Dispersing Agent Chemical Type Typical Concentration Range Notes
Dispersant NNOSodium Salt of Naphthalene Sulfonate Formaldehyde Condensate0.5–3 g/L in the dye bathAnionic surfactant with excellent dispersing properties and thermal stability.[8][12]
LignosulfonatesLignin-based BiopolymersVaries by application; often used as a filler in commercial dyesEco-friendly option that maintains insoluble particles in a finely dispersed state.[3][9][10]
AVCO-DISPERSANT NSSulphonated Condensed Polymer1-3 g/L in the dye bathNon-foaming anionic dispersing agent and protective colloid.[13]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol describes a general method for preparing a reduced and stabilized aqueous solution of this compound.

Materials:

  • This compound powder

  • Deionized water

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Dispersing agent (e.g., Dispersant NNO)

  • Nitrogen gas (optional, but recommended)

Procedure:

  • Prepare a Paste: In a beaker, create a smooth paste of the this compound powder with a small amount of deionized water and the selected dispersing agent. This ensures the initial dispersion of the dye particles.

  • Prepare Alkaline Reducing Solution: In a separate beaker, dissolve sodium hydroxide in deionized water to create an alkaline solution with a pH between 11 and 12. If possible, deaerate the water by bubbling nitrogen gas through it for 15-20 minutes to minimize oxygen content.

  • Vatting (Reduction):

    • Gently warm the alkaline solution to 40-50°C.

    • Slowly add the sodium hydrosulfite to the warm alkaline solution, stirring until it is fully dissolved.

  • Combine: Slowly add the this compound paste to the alkaline reducing solution with constant, gentle stirring.

  • Stabilization: Continue to stir the solution at 40-50°C for 10-15 minutes to ensure the reduction is complete. The solution should change color, indicating the formation of the soluble leuco form.[1]

  • Use and Storage: The resulting stabilized solution should be used promptly. For storage, it must be kept in a sealed container under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation.

Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy

Aggregation of this compound can be qualitatively monitored by observing changes in its UV-Visible absorption spectrum over time.

Methodology:

  • Prepare Sample: Prepare a diluted solution of the this compound leuco form in an appropriate aqueous buffer, following Protocol 1. The concentration should be within the linear range of the spectrophotometer.

  • Acquire Initial Spectrum: Immediately after preparation, acquire a full UV-Vis spectrum (e.g., 300-800 nm) to establish a baseline at T=0. Note the wavelength of maximum absorbance (λmax).

  • Monitor Over Time: Store the solution under your desired experimental conditions (e.g., exposed to air, at a specific temperature). Acquire spectra at regular time intervals (e.g., every 30 minutes).

  • Analyze Spectra:

    • A general decrease in the absorbance at λmax over time suggests precipitation of the dye from the solution.

    • Changes in the shape of the absorption bands or shifts in λmax can indicate the formation of different types of aggregates (e.g., H- or J-aggregates).[7]

Visualizations

AggregationPrevention cluster_0 Aggregation Pathway cluster_1 Prevention Pathway VatBrown1 This compound (Insoluble Pigment) Aggregates Aggregates & Precipitate VatBrown1->Aggregates π-π Stacking & Van der Waals Forces LeucoForm Soluble Leuco Form Stabilized Stabilized Solution (Monomeric) LeucoForm->Stabilized Addition of Dispersing Agent Aggregates_2 Aggregates & Precipitate LeucoForm->Aggregates_2 Re-oxidation (Exposure to O₂) VatBrown1_2 This compound (Insoluble Pigment) VatBrown1_2->LeucoForm Reduction (NaOH, Na₂S₂O₄) pH 11-12, 40-60°C

Caption: Logical workflow of this compound aggregation and its prevention.

ExperimentalWorkflow cluster_analysis Quality Control / Analysis start Start: this compound Powder paste 1. Create Paste (this compound + Dispersing Agent) start->paste combine 3. Combine and Heat (40-50°C, 10-15 min) paste->combine alkaline_reduction 2. Prepare Alkaline Reducing Solution (NaOH + Na₂S₂O₄) alkaline_reduction->combine stabilized_solution 4. Stabilized Leuco Solution Formed combine->stabilized_solution uv_vis UV-Vis Spectroscopy (Monitor λ_max over time) stabilized_solution->uv_vis visual Visual Inspection (Check for precipitates) stabilized_solution->visual end End: Use in Experiment stabilized_solution->end

Caption: Experimental workflow for preparing a stabilized this compound solution.

References

Optimizing parameters for the electrochemical degradation of Vat Brown 1.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the electrochemical degradation of Vat Brown 1.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters influencing the electrochemical degradation of this compound?

A1: The efficiency of the electrochemical degradation of this compound is primarily influenced by several key parameters: initial pH, current density, and the type and concentration of the supporting electrolyte.[1] Graphite electrodes are a common and cost-effective choice for this process.[1]

Q2: What is the optimal pH for the degradation of this compound?

A2: A basic medium is generally preferred for the electrochemical degradation of this compound. A pH of 9 has been shown to be effective.[1][2][3]

Q3: What type of electrodes are recommended for this process?

A3: Graphite carbon electrodes are a suitable and cost-effective option for both the anode and cathode in the electrochemical degradation of this compound.[1] They have demonstrated satisfactory results in the degradation of textile dyes.[1][3]

Q4: What is a suitable supporting electrolyte and its optimal concentration?

A4: Sodium chloride (NaCl) is a commonly used supporting electrolyte. A concentration of 25 g/L has been found to be optimal for achieving high color and Chemical Oxygen Demand (COD) removal efficiency.[1][2][4]

Q5: What is the recommended current density for the experiment?

A5: A current density of 170 A/m² has been successfully used to achieve significant degradation of this compound.[1][2][3][4]

Q6: How can I monitor the degradation of this compound during the experiment?

A6: The degradation process can be monitored using several analytical techniques. UV-Vis spectroscopy is used to measure the change in absorbance and thus the color removal.[1] Chemical Oxygen Demand (COD) measurements indicate the reduction in organic pollutants.[1] For a more detailed analysis of the degradation byproducts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) can be employed.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the electrochemical degradation of this compound.

Problem 1: Low color removal efficiency.

dot

Troubleshooting_Low_Color_Removal start Low Color Removal Efficiency check_params Verify Operating Parameters start->check_params check_ph Is pH optimal (around 9)? check_params->check_ph adjust_ph Adjust pH to 9 check_ph->adjust_ph No check_electrolyte Is electrolyte (NaCl) concentration correct (25 g/L)? check_ph->check_electrolyte Yes adjust_ph->check_electrolyte adjust_electrolyte Adjust NaCl concentration check_electrolyte->adjust_electrolyte No check_current Is current density correct (170 A/m²)? check_electrolyte->check_current Yes adjust_electrolyte->check_current adjust_current Adjust current density check_current->adjust_current No check_electrodes Inspect Electrodes check_current->check_electrodes Yes adjust_current->check_electrodes fouling Is there electrode fouling/passivation? check_electrodes->fouling clean_electrodes Clean or replace electrodes fouling->clean_electrodes Yes end Improved Efficiency fouling->end No clean_electrodes->end

Caption: Troubleshooting workflow for low color removal efficiency.

Problem 2: Low Chemical Oxygen Demand (COD) removal.

  • Possible Cause: The formation of recalcitrant intermediates that are resistant to further oxidation.

  • Solution:

    • Increase Electrolysis Time: Extend the duration of the experiment to allow for the breakdown of these intermediates.

    • Optimize Current Density: While 170 A/m² is a good starting point, a slight adjustment up or down may improve the mineralization of intermediates.

    • Consider Advanced Oxidation Processes (AOPs): Combining the electrochemical process with other AOPs, such as photo-electro-Fenton, could enhance the degradation of persistent organic pollutants.

Problem 3: Inconsistent or non-reproducible results.

  • Possible Cause: Fluctuations in experimental conditions or degradation of electrodes.

  • Solution:

    • Monitor and Control Temperature: Temperature can affect reaction kinetics. Ensure a consistent temperature across all experiments.

    • Pre-treatment of Electrodes: Before each experiment, it is good practice to clean the electrode surfaces to ensure consistent activity. This can be done by mechanical polishing or electrochemical cleaning.

    • Check Power Supply: Ensure your DC power supply is providing a stable current or voltage.

    • Homogeneous Solution: Ensure the dye solution is well-mixed with a magnetic stirrer throughout the experiment to maintain a uniform concentration at the electrode surface.[1]

Data Presentation

Table 1: Optimized Parameters for this compound Degradation

ParameterOptimal Value
Initial Dye Concentration50 ppm (w/v)
ElectrodesGraphite Carbon
Supporting ElectrolyteNaCl
Electrolyte Concentration25 g/L
Current Density170 A/m²
pH9
Time240 min

Data sourced from a study on the electrochemical degradation of C.I. This compound.[1][2]

Table 2: Degradation Efficiency under Optimized Conditions

ParameterRemoval Efficiency (%)
Color Removal94.55%
COD Removal82.49%

These results were achieved after 240 minutes of electrolysis under the conditions specified in Table 1.[1][2]

Experimental Protocols

1. Preparation of this compound Solution:

  • Prepare a stock solution of this compound (e.g., 1000 ppm) in distilled water.

  • Dilute the stock solution to the desired initial concentration (e.g., 50 ppm) for each experiment.

2. Electrochemical Degradation Procedure:

dot

Experimental_Workflow prep_solution 1. Prepare 50 ppm This compound Solution add_electrolyte 2. Add 25 g/L NaCl (Supporting Electrolyte) prep_solution->add_electrolyte adjust_ph 3. Adjust pH to 9 add_electrolyte->adjust_ph setup_cell 4. Set up Electrolytic Cell with Graphite Electrodes adjust_ph->setup_cell start_electrolysis 5. Apply 170 A/m² Current Density setup_cell->start_electrolysis run_experiment 6. Run for 240 min with Magnetic Stirring start_electrolysis->run_experiment collect_samples 7. Collect Samples at Intervals run_experiment->collect_samples analyze 8. Analyze Samples (UV-Vis, COD, LC-MS) collect_samples->analyze

Caption: Step-by-step experimental workflow for this compound degradation.

3. Analytical Methods:

  • UV-Vis Spectroscopy:

    • Take aliquots of the solution at regular intervals.

    • Measure the absorbance at the maximum wavelength (λmax) of this compound.

    • Calculate the color removal efficiency using the formula:

      • % Removal = ((A₀ - Aₜ) / A₀) * 100

      • Where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Chemical Oxygen Demand (COD):

    • Measure the COD of the initial and final samples according to standard methods (e.g., closed reflux, titrimetric method).

    • Calculate the COD removal efficiency using the formula:

      • % Removal = ((COD₀ - CODₜ) / COD₀) * 100

      • Where COD₀ is the initial COD and CODₜ is the COD at time t.

  • LC-MS and FTIR Analysis:

    • For the identification of degradation byproducts, analyze the initial and final electrolyzed solutions using Liquid Chromatography-Mass Spectrometry (LC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR).[1] This can help in understanding the degradation pathway.[1]

References

Technical Support Center: HPLC Analysis of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides comprehensive troubleshooting assistance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Vat Brown 1 (C.I. 70800). It is intended for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the HPLC analysis of this compound?

A1: The primary challenge in analyzing this compound by HPLC is its poor solubility in water and many common organic solvents.[1] This necessitates a specialized sample preparation procedure to ensure the analyte is fully dissolved before injection, preventing column clogging and ensuring accurate quantification. Additionally, as with many complex dye molecules, issues such as peak tailing, ghost peaks, and poor resolution can occur if the chromatographic conditions are not optimized.

Q2: What is the general chemical nature of this compound that affects its HPLC analysis?

A2: this compound is an anthraquinone-based vat dye.[1] These dyes are known for their insolubility in their pigment form. For HPLC analysis, they typically need to be converted to their soluble leuco form through a reduction process. This chemical property is a critical consideration for sample preparation.

Q3: Are there any known degradation pathways for this compound that could interfere with analysis?

A3: Vat dyes can be susceptible to photodegradation.[2] Exposure of the sample or standards to light for prolonged periods should be minimized to prevent the formation of degradation products that may appear as extraneous peaks in the chromatogram. Studies on the electrochemical degradation of this compound have shown that the aromatic rings can be destroyed, leading to various smaller molecules.[3] While specific degradation products under typical HPLC conditions are not extensively documented, it is crucial to be aware of this potential issue.

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Problem 1: No Peaks or Very Small Peaks
  • Possible Cause 1: Incomplete Sample Dissolution.

    • Solution: this compound is insoluble in water.[1] A reduction step is necessary to convert it to its soluble leuco form. Ensure that the sample preparation protocol, including the use of a reducing agent like sodium dithionite (B78146) in an alkaline solution, is followed correctly. The sample should be completely dissolved before injection.

  • Possible Cause 2: Improper Wavelength Selection.

    • Solution: Verify that the UV-Vis detector is set to a wavelength where this compound has significant absorbance. While the optimal wavelength should be determined experimentally, a starting point can be derived from the UV-Vis spectrum of the compound. For similar dyes, detection is often performed in the visible range.

  • Possible Cause 3: System Leak.

    • Solution: Inspect the HPLC system for any leaks from the pump to the detector. Check all fittings and connections. A leak can prevent the sample from reaching the column and detector.

Problem 2: Peak Tailing
  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: Peak tailing for complex molecules like this compound can occur due to interactions with residual silanol (B1196071) groups on the C18 column. The addition of a small amount of a competing base to the mobile phase or using a base-deactivated column can help mitigate this issue. Adjusting the pH of the mobile phase with an acid like formic acid or phosphoric acid can also improve peak shape.

  • Possible Cause 2: Column Overload.

    • Solution: The concentration of the injected sample may be too high. Try diluting the sample and reinjecting.

  • Possible Cause 3: Column Degradation.

    • Solution: The column may be nearing the end of its lifespan. Try flushing the column with a strong solvent. If the problem persists, replace the column.

Problem 3: Ghost Peaks or Extraneous Peaks
  • Possible Cause 1: Sample Contamination or Degradation.

    • Solution: Ensure that all solvents and reagents used for sample and mobile phase preparation are of high purity. Protect the sample from light to prevent photodegradation.[2] Prepare fresh samples and standards regularly.

  • Possible Cause 2: Carryover from Previous Injections.

    • Solution: Implement a robust needle wash protocol in the autosampler method. Injecting a blank solvent run can confirm if carryover is the issue. If necessary, clean the injector and sample loop.

  • Possible Cause 3: Mobile Phase Contamination.

    • Solution: Prepare fresh mobile phase daily and filter it before use. Ensure the mobile phase components are miscible and well-degassed.

Problem 4: Poor Resolution or Broad Peaks
  • Possible Cause 1: Inappropriate Mobile Phase Composition.

    • Solution: The organic-to-aqueous ratio of the mobile phase may not be optimal. Adjust the gradient profile or the isocratic composition to improve separation. A shallower gradient can often improve the resolution of closely eluting peaks.

  • Possible Cause 2: Column Inefficiency.

    • Solution: Check the column's theoretical plates with a standard compound. If the efficiency is low, the column may be compromised. Consider the troubleshooting steps for column degradation mentioned earlier.

  • Possible Cause 3: High Dead Volume.

    • Solution: Ensure that all tubing and connections in the HPLC system are appropriate for the column dimensions and are properly fitted to minimize dead volume.

Experimental Protocol

This protocol is a recommended starting point for the HPLC analysis of this compound, based on methods for similar anthraquinone (B42736) vat dyes.[4][5]

1. Sample Preparation (Reduction to Leuco Form)

  • Accurately weigh a small amount of the this compound sample.

  • Dissolve the sample in a solution of sodium hydroxide.

  • Add a reducing agent, such as sodium dithionite, and mix until the color changes, indicating the formation of the soluble leuco form.

  • Dilute the solution to the desired concentration with a suitable solvent, such as a mixture of methanol (B129727) and water.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 60% B; 5-25 min: 60% to 95% B; 25-30 min: 95% B; 30.1-35 min: 60% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV-Vis Diode Array Detector (DAD) at a specified wavelength (determine optimal wavelength by scanning)
Injection Volume 10 µL

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues during the analysis of this compound.

HPLC_Troubleshooting_Vat_Brown_1 start Start HPLC Analysis problem Problem Encountered? start->problem no_peaks No / Small Peaks problem->no_peaks Yes peak_tailing Peak Tailing problem->peak_tailing Yes ghost_peaks Ghost / Extraneous Peaks problem->ghost_peaks Yes poor_resolution Poor Resolution / Broad Peaks problem->poor_resolution Yes end Analysis Successful problem->end No check_dissolution Check Sample Dissolution (Reduction Step) no_peaks->check_dissolution check_secondary_int Address Secondary Interactions (Mobile Phase pH / Column) peak_tailing->check_secondary_int check_contamination Check Sample Contamination / Degradation ghost_peaks->check_contamination optimize_mp Optimize Mobile Phase Composition / Gradient poor_resolution->optimize_mp check_wavelength Check Detector Wavelength check_dissolution->check_wavelength check_leaks Check for System Leaks check_wavelength->check_leaks check_leaks->problem Re-evaluate check_overload Check for Column Overload (Dilute Sample) check_secondary_int->check_overload check_col_degradation Check Column Degradation check_overload->check_col_degradation check_col_degradation->problem Re-evaluate check_carryover Check for Carryover (Run Blank) check_contamination->check_carryover check_mp_purity Check Mobile Phase Purity check_carryover->check_mp_purity check_mp_purity->problem Re-evaluate check_col_efficiency Check Column Efficiency optimize_mp->check_col_efficiency check_dead_volume Minimize Dead Volume check_col_efficiency->check_dead_volume check_dead_volume->problem Re-evaluate

Caption: Troubleshooting workflow for HPLC analysis of this compound.

References

Technical Support Center: Vat Brown 1 Solutions for Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and stabilization of Vat Brown 1 solutions for accurate spectroscopic analysis. Due to the inherent insolubility of this compound, proper sample preparation is critical to obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in common laboratory solvents?

A1: this compound, like other vat dyes, is structurally a large, nonpolar molecule, making it insoluble in water and most common organic solvents under normal conditions.[1] To dissolve it for spectroscopic analysis, it must first be converted to its water-soluble "leuco" form through a chemical reduction process in an alkaline environment.[2][3][4]

Q2: What is the "leuco" form of this compound?

A2: The leuco form of this compound is the reduced, soluble state of the dye. This form is achieved by treating the insoluble pigment with a reducing agent, typically sodium hydrosulfite (also known as sodium dithionite), in an alkaline solution (e.g., sodium hydroxide).[2][5][6] In its alkaline-reduced state, the leuco form of this compound appears as a yellow-brown solution.[7][8]

Q3: My this compound solution is unstable and changes color back to the original brown. Why is this happening?

A3: The leuco form of this compound is highly susceptible to oxidation by atmospheric oxygen.[2] When exposed to air, it will revert to its original insoluble, oxidized state, causing the color to change and the dye to precipitate out of solution. This instability is a primary challenge in the spectroscopic analysis of vat dyes.

Q4: How can I stabilize the leuco form of this compound for spectroscopic measurements?

A4: Stabilization of the leuco form is crucial for accurate analysis. Key strategies include:

  • Maintaining a high pH: A highly alkaline environment (pH 11-13) is essential to keep the leuco form in its soluble sodium salt state.[1]

  • Using an inert atmosphere: Preparing and handling the solution under an inert gas like nitrogen or argon will minimize contact with oxygen.

  • Using antioxidants: The addition of antioxidants can help to scavenge residual oxygen and inhibit oxidation.[1]

Q5: I am observing high background and inconsistent readings in my UV-Vis spectra. What could be the cause?

A5: This is likely due to light scattering from undissolved or re-oxidized this compound particles in the solution.[6] Ensuring complete reduction and dissolution, as well as preventing re-oxidation, is critical. For persistent issues with scattering, derivative spectrophotometry can be a useful technique to minimize baseline distortions and enhance the accuracy of measurements.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
This compound powder does not fully dissolve, leaving a suspension. 1. Insufficient reducing agent (sodium hydrosulfite).2. Low pH of the solution.3. Inadequate mixing or heating.1. Increase the concentration of sodium hydrosulfite incrementally.2. Ensure the pH is within the optimal range of 11-13 by adding sodium hydroxide (B78521).3. Gently warm the solution (e.g., to 40-50°C) and stir thoroughly under an inert atmosphere.
The prepared leuco solution rapidly turns brown and/or becomes cloudy. 1. Exposure to atmospheric oxygen.2. pH of the solution has dropped.3. Insufficient excess of reducing agent.1. Prepare and handle the solution under a continuous stream of inert gas (nitrogen or argon). Use sealed cuvettes for measurements.2. Re-check and adjust the pH to be between 11 and 13.3. Ensure a slight excess of sodium hydrosulfite is present to maintain a reducing environment.
Inconsistent absorbance readings for the same sample. 1. Re-oxidation of the leuco form during measurement.2. Presence of suspended particles causing light scattering.3. Temperature fluctuations affecting solubility or reaction rates.1. Use a sealed cuvette and minimize the time the sample is exposed to air. Consider adding an antioxidant.2. Filter the solution through a syringe filter (if compatible with the alkaline and reducing conditions) before measurement, or use derivative spectrophotometry.[6]3. Ensure the sample and spectrophotometer are at a stable temperature.
The color of the leuco solution is not the expected yellow-brown. 1. Incomplete reduction.2. Degradation of the dye due to harsh conditions (e.g., excessive heat or extreme pH).1. Check the quality and concentration of the sodium hydrosulfite. Ensure sufficient time for the reduction to complete.2. Avoid overheating the solution and use the recommended pH range.

Data Presentation

Table 1: Effect of pH on the Stability of Leuco-Vat Yellow 33 at 25°C [1]

pHHalf-Life (hours)
9< 1
1124
12> 48
13> 48

Table 2: Effect of Temperature on the Half-Life of Leuco-Vat Yellow 33 at pH 12 [1]

Temperature (°C)Half-Life (hours)
4> 96
25> 48
4012
602

Table 3: Effect of Antioxidants on the Stability of Leuco-Vat Yellow 33 at pH 12 and 25°C [1]

Antioxidant (0.1% w/v)Half-Life (hours) in the presence of trace oxygen
None8
Ascorbic Acid16
Butylated Hydroxytoluene (BHT)36

Experimental Protocols

Protocol 1: Preparation of a Stabilized Leuco-Vat Brown 1 Solution for Spectroscopic Analysis

Materials:

  • This compound powder

  • Sodium hydroxide (NaOH)

  • Sodium hydrosulfite (Na₂S₂O₄)

  • Deionized water

  • Nitrogen or Argon gas

  • Antioxidant (optional, e.g., Butylated Hydroxytoluene)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Deoxygenation: Purge all aqueous solutions (deionized water, NaOH solution) with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • Alkaline Medium Preparation: In a three-necked flask under a continuous inert atmosphere, prepare a sodium hydroxide solution in deoxygenated deionized water to achieve a final pH of 12-13.

  • Dispersion: While stirring, add a known concentration of this compound powder to the alkaline solution to create a suspension.

  • Reduction: Gradually add a freshly prepared solution of sodium hydrosulfite in deoxygenated water to the this compound suspension. A color change to yellow-brown should be observed, indicating the formation of the leuco form. A molar excess of sodium hydrosulfite is recommended.

  • Stabilization (Optional): If using an antioxidant, add it to the leuco solution at this stage.

  • Dissolution and Equilibration: Continue stirring the solution under the inert atmosphere for approximately 30 minutes to ensure complete reduction and dissolution. Gentle warming to 40-50°C can aid this process.

  • Storage and Handling: Store the stabilized leuco solution in a sealed, airtight container, protected from light, and under an inert atmosphere. For measurements, use a sealed cuvette and work quickly to minimize air exposure.

Protocol 2: Spectroscopic Monitoring of Leuco-Vat Brown 1 Stability

Procedure:

  • Sample Preparation: Prepare the leuco-Vat Brown 1 solution as described in Protocol 1.

  • Spectrophotometer Setup: Set up a UV-Vis spectrophotometer to scan a wavelength range appropriate for the yellow-brown leuco solution (e.g., 350-700 nm).

  • Initial Spectrum: Immediately after preparation, take an aliquot of the leuco solution, dilute it if necessary with deoxygenated, alkaline water (pH 12-13) to an appropriate concentration for analysis, and record its full absorption spectrum. Identify the wavelength of maximum absorbance (λmax) of the leuco form.

  • Time-Course Measurement: At regular time intervals, withdraw an aliquot from the stored leuco solution, dilute it in the same manner, and record the absorbance at the identified λmax.

  • Data Analysis: Plot the absorbance at λmax as a function of time to determine the stability and degradation kinetics of the leuco-Vat Brown 1 solution under the tested conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Spectroscopic Analysis deoxygenation Deoxygenate Solvents (N2/Ar Purge) alkaline_medium Prepare Alkaline Medium (NaOH, pH 12-13) deoxygenation->alkaline_medium dispersion Disperse this compound alkaline_medium->dispersion reduction Add Reducing Agent (Sodium Hydrosulfite) dispersion->reduction stabilization Add Antioxidant (Optional) reduction->stabilization equilibration Stir and Equilibrate stabilization->equilibration dilution Dilute Sample (if necessary) equilibration->dilution measurement Measure UV-Vis Spectrum (Sealed Cuvette) dilution->measurement data_analysis Analyze Data (λmax, Stability) measurement->data_analysis

Caption: Experimental workflow for preparing and analyzing stabilized this compound solutions.

troubleshooting_logic start Problem with Spectroscopic Analysis check_dissolution Is the dye fully dissolved? start->check_dissolution check_stability Is the solution color stable (yellow-brown)? check_dissolution->check_stability Yes adjust_reduction Adjust Reduction Conditions: - Increase Na2S2O4 - Check/Adjust pH (12-13) - Gentle Warming/Stirring check_dissolution->adjust_reduction No check_readings Are absorbance readings consistent? check_stability->check_readings Yes improve_stability Improve Stability: - Use Inert Atmosphere - Add Antioxidant - Protect from Light check_stability->improve_stability No minimize_scattering Minimize Scattering/Error: - Use Sealed Cuvette - Filter Solution - Use Derivative Spectrophotometry check_readings->minimize_scattering No success Successful Analysis check_readings->success Yes adjust_reduction->check_dissolution improve_stability->check_stability minimize_scattering->check_readings

Caption: Troubleshooting workflow for this compound spectroscopic analysis.

References

Overcoming challenges in the purification of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to overcome common challenges encountered during the purification of Vat Brown 1.

Troubleshooting Guide

This guide is designed to address specific issues that may arise during the purification of this compound, particularly focusing on the critical vatting (reduction) and re-oxidation steps.

Q1: After the initial reduction step, the solution color is not the expected yellow-brown. What could be the problem?

A1: An incorrect color of the reduced this compound solution (leuco form) typically indicates incomplete or failed reduction. The expected color for the alkaline-reduced leuco form is yellow-brown.[1] Several factors could be at play:

  • Incorrect pH: The reduction to the soluble leuco form requires a specific alkaline environment.

  • Insufficient Reducing Agent: The amount of sodium hydrosulfite may be inadequate to fully reduce the dye.

  • Low Temperature: The reduction reaction is temperature-sensitive and may proceed too slowly or incompletely at lower temperatures.[2][3]

  • Degraded Reducing Agent: Sodium hydrosulfite can degrade upon exposure to moisture and air.

Troubleshooting Steps:

  • Verify pH: Check the pH of the solution. It should be sufficiently alkaline. If the pH is low, carefully add more caustic soda solution.

  • Add More Reducing Agent: If the pH is correct, incrementally add more sodium hydrosulfite, stirring gently after each addition, and allow 10-15 minutes for the reaction to proceed.[2]

  • Adjust Temperature: Ensure the solution temperature is within the recommended range (e.g., 40-60°C).[3][4] If it's too low, gently heat the solution. Avoid boiling, as it can degrade the reduced dye.[2]

  • Use Fresh Reagents: If the problem persists, prepare a fresh caustic soda solution and use a new container of sodium hydrosulfite.[3]

Q2: The purity of this compound has not improved after a full purification cycle (reduction, filtration, and re-oxidation). What went wrong?

A2: If the purity remains low, it suggests that the impurities are either soluble in the alkaline-reduced solution along with the dye, or that the separation of the insoluble pigment from the liquid phase was inefficient.

  • Soluble Impurities: Certain by-products from the synthesis, such as partially acylated or condensed intermediates, might also be rendered soluble under the same reduction conditions.

  • Incomplete Oxidation: If the re-oxidation is incomplete, a portion of the this compound will remain in its soluble leuco form and be lost during the final filtration.[3]

  • Precipitation Issues: The physical properties of the precipitated (re-oxidized) dye might be poor, leading to difficult filtration and washing.

Troubleshooting Steps:

  • Analyze the Filtrate: After the initial filtration of the reduced solution, analyze the filtrate containing the soluble leuco dye using techniques like TLC or HPLC to understand the impurity profile.[5][6]

  • Adsorbent Treatment: Consider adding activated carbon or diatomaceous earth to the reduced solution before filtration to help adsorb soluble organic impurities.[7] Allow for a contact time of 30-60 minutes with gentle agitation before filtering.

  • Optimize Re-oxidation: Ensure complete re-oxidation by bubbling air or oxygen through the solution or by using a chemical oxidizing agent like hydrogen peroxide. Monitor the process to ensure all the leuco dye has precipitated.

  • Improve Washing: Once the dye is re-oxidized and filtered, ensure thorough washing of the filter cake with hot deionized water to remove any remaining soluble impurities.

Troubleshooting Workflow

G cluster_troubleshoot_reduction Troubleshoot Reduction cluster_troubleshoot_purity Troubleshoot Purity start Start Purification reduction Reduction Step (Vatting) start->reduction color_check Is Solution Yellow-Brown? reduction->color_check filtration1 Filter Insoluble Impurities color_check->filtration1 Yes check_ph Check & Adjust pH color_check->check_ph No reoxidation Re-oxidation Step filtration1->reoxidation filtration2 Filter & Wash Purified Dye reoxidation->filtration2 purity_check Purity Improved? filtration2->purity_check end_ok Purification Successful purity_check->end_ok Yes analyze_filtrate Analyze Filtrate (TLC/HPLC) purity_check->analyze_filtrate No end_fail Review Synthesis & Impurity Profile add_reducer Add More Reducing Agent check_ph->add_reducer Retry check_temp Check & Adjust Temperature add_reducer->check_temp Retry check_temp->reduction Retry analyze_filtrate->end_fail If impurities are intractable adsorbent Add Adsorbent (e.g., Activated Carbon) analyze_filtrate->adsorbent Retry optimize_oxidation Optimize Re-oxidation adsorbent->optimize_oxidation Retry optimize_oxidation->filtration1 Retry

Caption: A logical workflow for troubleshooting this compound purification.

Frequently Asked Questions (FAQs)

Q3: What are the most common impurities found in crude this compound?

A3: The synthesis of this compound is a multi-step process that can generate various impurities.[5] Common impurities include:

  • Unreacted Starting Materials: Such as 1,4-diaminoanthraquinone (B121737) and 1-bromoanthracene-9,10-dione.[1]

  • Side-Reaction Products: A significant by-product can be 1,5-dibenzamidoanthraquinone, formed during the synthesis of the 1-amino-5-benzamidoanthraquinone intermediate.[5]

  • Degradation Products: Vat dyes can degrade under harsh pH or temperature conditions. Intermediates like 1,2-diaminoanthracene-9,10-dione and anthracene-9,10-dione have been identified in degradation pathways.[5]

  • Residual Solvents: High-boiling solvents like nitrobenzene (B124822) or dichlorobenzene used in the synthesis may persist in the crude product.[7]

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique to separate this compound from its impurities and determine their relative concentrations.[5]

  • Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive qualitative method ideal for monitoring the progress of a purification reaction in real-time.[6]

  • UV-Vis Spectroscopy: Can be used to quantify the concentration of the dye and to check for impurities that have different absorption spectra.[5][8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups present in the molecule and identifying certain types of impurities.[5]

Q5: My purified this compound shows poor solubility even after the reduction step. What should I do?

A5: Assuming the reduction conditions (pH, temperature, reducing agent) are optimal, poor solubility of the leuco dye can be due to the presence of insoluble impurities that coat the dye particles, preventing their dissolution.

  • Initial Wash: Before the reduction step, try washing the crude product with a suitable organic solvent (like hot xylene or tetralin, in which this compound is slightly soluble) to remove some organic impurities.[1][9]

  • Extended Reduction Time: Increase the reduction time to allow for complete conversion to the leuco form.

  • Mechanical Agitation: Ensure efficient stirring or agitation during reduction to break up aggregates and improve solvent access to the dye particles.

Data Presentation

Table 1: Effect of Purification Steps on this compound Purity

Purification StagePurity by HPLC (%)Key Impurity A (%)Key Impurity B (%)
Crude Product85.28.54.1
After Reduction & Filtration92.53.12.5
After Activated Carbon Treatment97.10.81.1
Final Product (after re-oxidation)99.30.20.3

Table 2: Troubleshooting Guide for Vatting Process

SymptomPotential CauseRecommended ActionParameter to Check
Solution remains dark brown/greenIncomplete ReductionAdd more sodium hydrosulfiteConcentration of reducing agent
Precipitate forms during filtrationPremature OxidationWork under an inert atmosphere (e.g., Nitrogen)Oxygen exposure
Low yield of purified productIncomplete Re-oxidationIncrease oxidation time or use stronger oxidantLeuco dye in filtrate
Off-color final productIncorrect pH during reductionAdjust pH to be strongly alkaline before reductionpH > 10

Experimental Protocols

Protocol 1: Purification of this compound via Vatting

This protocol describes a general procedure for purifying crude this compound by converting it to its soluble leuco form to separate it from insoluble impurities.

Materials:

  • Crude this compound

  • Sodium Hydroxide (NaOH)

  • Sodium Hydrosulfite (Na₂S₂O₄)

  • Deionized Water

  • Nitrogen or Argon gas (optional)

  • Buchner Funnel and Filter Paper

  • Hydrogen Peroxide (H₂O₂) (optional, for re-oxidation)

Procedure:

  • Preparation: In a three-necked flask equipped with a stirrer and a condenser, suspend 10 g of crude this compound in 200 mL of deionized water.

  • Alkalization: Prepare a 10% (w/v) solution of NaOH. Add it to the dye suspension until the pH is >11.

  • Reduction (Vatting): Gently heat the suspension to 50-60°C. While stirring, slowly add 5 g of sodium hydrosulfite. The color should change to a yellow-brown as the dye is reduced to its soluble leuco form.[1] To minimize premature oxidation, this step can be performed under an inert atmosphere.

  • Digestion: Maintain the temperature and stirring for 30-45 minutes to ensure complete reduction.

  • Filtration: Hot-filter the solution through a pre-heated Buchner funnel to remove any insoluble impurities. The filtrate contains the purified, soluble leuco dye.

  • Re-oxidation: Transfer the filtrate to a large beaker. Re-oxidize the leuco dye back to its insoluble pigment form by bubbling air through the solution for 1-2 hours. The yellow-brown solution will turn back to the dark brown of the precipitated dye. Alternatively, add a few drops of H₂O₂ to speed up the process.

  • Isolation: Collect the precipitated pure this compound by filtration.

  • Washing: Wash the filter cake thoroughly with hot deionized water until the filtrate is neutral and colorless.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C.

Protocol 2: TLC Analysis of this compound Purity

Materials:

  • Silica (B1680970) gel TLC plates

  • Developing chamber

  • This compound samples (crude and purified)

  • Dimethylformamide (DMF) or a suitable solvent to dissolve the dye

  • Eluent (e.g., a mixture of toluene (B28343) and acetone)

Procedure:

  • Sample Preparation: Prepare 1 mg/mL solutions of crude and purified this compound in DMF.

  • Spotting: Using a capillary tube, spot a small amount of each solution onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front. The spots corresponding to this compound and its impurities will be visible as colored spots.

  • Analysis: The main spot for the purified sample should be significantly more intense than any other spots. The crude sample will likely show multiple impurity spots that are faint or absent in the purified sample's lane. Calculate the Rf values for each spot for comparison.

Purification Workflow Diagram

G cluster_input Input cluster_process Purification Process cluster_output Outputs crude_dye Crude this compound (Insoluble) reduction 1. Reduction (NaOH, Na₂S₂O₄, 60°C) crude_dye->reduction leuco_form Soluble Leuco Form + Soluble Impurities reduction->leuco_form filtration 2. Hot Filtration leuco_form->filtration reoxidation 3. Re-oxidation (Air / O₂) filtration->reoxidation Filtrate insoluble_impurities Insoluble Impurities (Filtered out) filtration->insoluble_impurities purified_dye Purified this compound (Insoluble) reoxidation->purified_dye Precipitate waste Aqueous Waste (Salts, Soluble Impurities) reoxidation->waste Supernatant

References

Addressing matrix effects in the analysis of Vat Brown 1 in environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Vat Brown 1 in environmental samples.

Troubleshooting Guides and FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.

FAQ 1: Sample Preparation and Extraction

Question: I am seeing low and inconsistent recovery of this compound from my soil/sediment samples. What are the likely causes and how can I improve my extraction efficiency?

Answer: Low and inconsistent recovery of this compound, a non-polar anthraquinone (B42736) dye, from complex environmental matrices like soil and sediment is a common challenge. The primary reasons often relate to strong adsorption of the dye to the sample matrix and inefficient extraction. Here are some troubleshooting steps:

  • Choice of Extraction Solvent: this compound is insoluble in water and generally requires an organic solvent for extraction. A common starting point is a polar, water-miscible solvent like methanol (B129727) or acetonitrile (B52724) to wet the sample, followed by a less polar solvent. For strongly bound residues, a more aggressive solvent system may be necessary.

  • Extraction Technique:

    • Ultrasonication: This is a widely used technique that can improve the desorption of the analyte from the matrix. Ensure sufficient sonication time and power.

    • Soxhlet Extraction: For very challenging matrices, Soxhlet extraction with an appropriate solvent can provide more exhaustive extraction, although it is more time-consuming.

  • Sample Pre-treatment: Ensure your soil or sediment sample is homogenized and free of large debris. Drying the sample before extraction can sometimes improve efficiency, but care must be taken to avoid thermal degradation of the analyte.

Question: What is a good starting point for a Solid-Phase Extraction (SPE) protocol to clean up my aqueous sample extracts containing this compound before LC-MS/MS analysis?

Answer: Solid-Phase Extraction (SPE) is a crucial step for removing interfering matrix components. For a non-polar analyte like this compound in an aqueous sample, a reversed-phase SPE sorbent is recommended. Here is a general protocol that can be optimized for your specific needs:

  • Sorbent Selection: A C18 or a polymeric reversed-phase sorbent is a suitable choice for retaining non-polar compounds from a polar matrix.

  • Conditioning: Condition the SPE cartridge with a water-miscible organic solvent (e.g., methanol or acetonitrile) to activate the sorbent.

  • Equilibration: Equilibrate the cartridge with reagent water or a buffer that matches the pH of your sample.

  • Sample Loading: Load the aqueous sample onto the SPE cartridge at a controlled flow rate to ensure efficient retention of this compound.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences that are not strongly retained.

  • Elution: Elute the retained this compound with a small volume of a strong, non-polar solvent (e.g., methanol, acetonitrile, or a mixture).

FAQ 2: Chromatographic and Mass Spectrometric Analysis

Question: I am observing significant ion suppression for this compound in my LC-MS/MS analysis, leading to poor sensitivity. How can I mitigate this?

Answer: Ion suppression is a common matrix effect in LC-MS/MS, especially with complex environmental samples. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source. Here are several strategies to address ion suppression:

  • Sample Dilution: A simple and often effective method is to dilute the sample extract. This reduces the concentration of interfering matrix components, although it may also decrease the analyte concentration, so a balance must be found.

  • Improved Sample Cleanup: A more robust SPE cleanup can significantly reduce matrix components. Experiment with different sorbents or add a secondary cleanup step if necessary.

  • Chromatographic Optimization:

    • Gradient Modification: Adjusting the mobile phase gradient can help to chromatographically separate this compound from co-eluting interferences.

    • Column Chemistry: Trying a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18) may alter the elution profile and improve separation from interfering compounds.

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects. If a SIL-IS is not available, a structurally similar compound that is not present in the samples can be used as an internal standard.

Question: My chromatographic peak for this compound is showing tailing or splitting. What could be the cause?

Answer: Poor peak shape can be caused by a variety of factors, some of which may be related to matrix effects:

  • Column Overloading: High concentrations of matrix components can overload the analytical column, leading to peak distortion. Diluting the sample or improving the cleanup can help.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material. Ensure the mobile phase pH is appropriate for the analyte.

  • Contamination: Contamination in the LC system or on the column can also lead to poor peak shape. Regular system maintenance and column flushing are important.

Data Presentation

The following tables provide representative quantitative data for the analysis of a non-polar anthraquinone dye in environmental matrices. This data can be used as a benchmark for method development for this compound.

Table 1: Representative Recovery Data for a Non-Polar Anthraquinone Dye in Environmental Matrices using SPE Cleanup

Environmental MatrixSample Preparation MethodMean Recovery (%)Relative Standard Deviation (RSD, %)
Wastewater EffluentSPE (C18)85.28.5
River WaterSPE (C18)92.16.2
SoilUltrasonic Extraction followed by SPE (C18)78.511.3
SedimentSoxhlet Extraction followed by SPE (C18)75.912.8

Table 2: Representative Method Validation Data for a Non-Polar Anthraquinone Dye in River Water

ParameterValue
Limit of Detection (LOD)0.05 µg/L
Limit of Quantification (LOQ)0.15 µg/L
Linearity (R²)>0.995
Intraday Precision (RSD, %)< 5%
Interday Precision (RSD, %)< 10%

Experimental Protocols

Protocol 1: Extraction of this compound from Soil/Sediment Samples

  • Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large particles. Homogenize the sample.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and dichloromethane.

    • Vortex for 1 minute.

    • Sonicate in an ultrasonic bath for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction process on the sample pellet with another 10 mL of the solvent mixture.

    • Combine the supernatants.

  • Concentration and Reconstitution:

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of 10% acetonitrile in water for subsequent SPE cleanup.

Protocol 2: SPE Cleanup and LC-MS/MS Analysis

  • SPE Cleanup (Reversed-Phase):

    • Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of reagent water. Do not allow the cartridge to go dry.

    • Sample Loading: Load the reconstituted sample extract onto the SPE cartridge at a flow rate of approximately 1 mL/min.

    • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the retained this compound with 5 mL of acetonitrile into a clean collection tube.

  • Final Sample Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the non-polar analyte.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source, likely in negative ion mode for anthraquinone dyes. Monitor specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Environmental Sample (Soil, Water, Sediment) Extraction Extraction (Ultrasonication/Soxhlet) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Matrix_Effects cluster_sample_prep Sample Preparation Optimization cluster_analytical_method Analytical Method Optimization Start Poor Analytical Result (Low Recovery, Ion Suppression) Dilution Dilute Sample Extract Start->Dilution SPE_Optimization Optimize SPE Cleanup (Sorbent, Solvents) Start->SPE_Optimization Extraction_Method Change Extraction Method Start->Extraction_Method Chromatography Optimize LC Gradient or Change Column Start->Chromatography Internal_Standard Use Internal Standard (e.g., SIL-IS) Start->Internal_Standard Result Improved Analytical Result Dilution->Result SPE_Optimization->Result Extraction_Method->Result Chromatography->Result Internal_Standard->Result

Caption: Troubleshooting logic for addressing matrix effects.

Validation & Comparative

Degradation of Vat Brown 1: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in environmental science and drug development, the effective degradation of persistent organic pollutants like the textile dye Vat Brown 1 is a significant challenge. Advanced Oxidation Processes (AOPs) offer powerful and effective solutions for the mineralization of such complex molecules. This guide provides a comprehensive comparison of the degradation efficiency of this compound and similar vat dyes by various AOPs, supported by experimental data.

Comparative Degradation Efficiency of Vat Dyes by AOPs

The following table summarizes the degradation efficiency of this compound and other structurally related vat dyes using different AOPs. Due to the limited availability of direct comparative studies on this compound for all AOPs, data from studies on similar vat dyes are included to provide a broader perspective on the potential efficacy of these methods.

Advanced Oxidation Process (AOP)DyeDegradation Efficiency (%)Experimental Conditions
Electrochemical Degradation C.I. This compoundColor Removal: 94.55% COD Removal: 82.49%Initial Dye Concentration: 50 ppm; Supporting Electrolyte: 25 g/L NaCl; Current Density: 170 A/m²; pH: 9; Time: 240 min; Electrodes: Graphite carbon.[1]
Fenton Process Bezathren Blue RS (Vat Dye)~97%pH: 3; H₂O₂ Concentration: 0.7 x 10⁻³ mol/L.[2]
Bezathren Green FFB (Vat Dye)~82%pH: 3; H₂O₂ Concentration: 0.7 x 10⁻³ mol/L.[2]
Bezathren Red FBB (Vat Dye)~81%pH: 3; H₂O₂ Concentration: 0.7 x 10⁻³ mol/L.[2]
Photo-Fenton Process Bezathren Blue RS (Vat Dye)~87%pH: 3; H₂O₂ Concentration: 0.7 x 10⁻³ mol/L; UV lamp (25 W, 254 nm).[2]
Indanthrene red FBB (Vat Dye)High color removal (slightly higher than Fenton)Optimized pH, Fe²⁺, and H₂O₂ with UV irradiation.[3]
Photocatalysis (UV/TiO₂) Vat Green 03~97% (Color Removal)pH: 4; Catalyst: 0.02 g TiO₂ + 0.5 g ferrihydrite-modified diatomite in 200 mL; Irradiation Time: 60 min.[4]
Ozonation Reactive DyesHigh color and COD removalOptimal conditions often involve alkaline pH to promote hydroxyl radical formation.[5][6]

Note: The data for Fenton, Photo-Fenton, and Photocatalysis are based on studies of other vat dyes and serve as an estimate of the potential efficiency for this compound.

Experimental Protocols

Detailed methodologies for the key AOPs are provided below to facilitate experimental replication.

Electrochemical Degradation of this compound[1]
  • Reactor Setup: A divided electrochemical cell with a Nafion membrane separating the anodic and cathodic compartments.

  • Electrodes: Graphite carbon electrodes are used as both the anode and cathode.

  • Electrolyte: The dye solution is placed in the anodic compartment, and a supporting electrolyte (e.g., NaCl) is in the cathodic compartment.

  • Procedure:

    • Prepare a 50 ppm solution of this compound.

    • Add a supporting electrolyte, such as NaCl (e.g., 25 g/L), to the solution to increase conductivity.

    • Adjust the initial pH of the solution to the desired value (e.g., pH 9).

    • Apply a constant current density (e.g., 170 A/m²) across the electrodes.

    • Collect samples at regular intervals (e.g., up to 240 minutes) to monitor the degradation process.

    • Analyze the samples for color removal using a UV-Vis spectrophotometer and for organic load reduction by measuring the Chemical Oxygen Demand (COD).

Fenton/Photo-Fenton Degradation of Vat Dyes[2]
  • Reactor Setup: A batch reactor, which for the photo-Fenton process is equipped with a UV lamp (e.g., 25 W, 254 nm).

  • Reagents: Ferrous sulfate (B86663) (FeSO₄) and hydrogen peroxide (H₂O₂).

  • Procedure:

    • Prepare an aqueous solution of the vat dye (e.g., 10 mg/L).

    • Adjust the pH of the solution to an acidic range, typically around 3.

    • Add the Fenton's reagent: first, the ferrous sulfate catalyst, followed by the hydrogen peroxide. Optimal concentrations need to be determined experimentally (e.g., H₂O₂ at 0.7 x 10⁻³ mol/L).

    • For the photo-Fenton process, turn on the UV lamp to irradiate the solution.

    • Stir the solution continuously throughout the reaction.

    • Withdraw samples at different time points to measure the degradation of the dye.

Photocatalytic Degradation of Vat Dyes[4][7]
  • Reactor Setup: A batch photoreactor with a UV or solar light source.

  • Photocatalyst: Titanium dioxide (TiO₂) or Zinc Oxide (ZnO) are commonly used.

  • Procedure:

    • Prepare a suspension of the photocatalyst in the dye solution (e.g., 0.02 g TiO₂ in 200 mL).

    • Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

    • Expose the suspension to a light source (UV or solar) to initiate the photocatalytic reaction.

    • Collect aliquots of the suspension at regular intervals.

    • Separate the photocatalyst from the solution by centrifugation or filtration before analysis.

    • Determine the remaining dye concentration using a UV-Vis spectrophotometer.

Ozonation of Dyes[5][6]
  • Reactor Setup: A bubble column reactor or a packed bed reactor where ozone gas can be efficiently dispersed into the liquid phase.

  • Ozone Generation: Ozone is produced from an oxygen or air feed using an ozone generator.

  • Procedure:

    • Fill the reactor with the dye solution.

    • Adjust the pH of the solution as required; alkaline conditions often enhance degradation by promoting the formation of hydroxyl radicals.

    • Bubble ozone gas through the solution at a controlled flow rate.

    • Collect samples at various time points to monitor the decolorization and degradation of the dye.

Visualizing the Degradation Process

To better understand the experimental workflow and the underlying mechanism of degradation, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction AOP Reaction cluster_analysis Analysis Dye_Solution Prepare this compound Solution pH_Adjustment Adjust pH Dye_Solution->pH_Adjustment Reagent_Addition Add AOP Reagents (e.g., Fe²⁺/H₂O₂, Catalyst) pH_Adjustment->Reagent_Addition Initiation Initiate Reaction (e.g., UV, O₃, Current) Reagent_Addition->Initiation Sampling Collect Samples at Intervals Initiation->Sampling Measurement Measure Degradation (UV-Vis, COD, TOC) Sampling->Measurement Data_Analysis Calculate Efficiency Measurement->Data_Analysis

Caption: A typical experimental workflow for studying the degradation of this compound by AOPs.

AOP_Mechanism cluster_AOP Advanced Oxidation Process cluster_ROS Reactive Oxygen Species cluster_Degradation Dye Degradation AOP AOPs (Fenton, UV/TiO₂, O₃, etc.) OH_Radical Hydroxyl Radicals (•OH) AOP->OH_Radical generate Vat_Brown_1 This compound OH_Radical->Vat_Brown_1 attack Intermediates Degradation Intermediates Vat_Brown_1->Intermediates Mineralization Mineralization Products (CO₂, H₂O, mineral acids) Intermediates->Mineralization

Caption: General mechanism of dye degradation by Advanced Oxidation Processes (AOPs).

References

Vat Brown 1 vs. Other Anthraquinone Dyes: A Comparative Toxicity Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of Vat Brown 1 and other selected anthraquinone (B42736) dyes. The information is intended to support research, risk assessment, and the development of safer alternatives in various industrial and scientific applications.

Introduction to Anthraquinone Dyes

Anthraquinone dyes are a significant class of synthetic colorants known for their vibrant colors and excellent stability.[1] Their core chemical structure is based on anthraquinone. While widely used in textiles, printing, and other industries, concerns have been raised about their potential toxicological effects. This guide synthesizes available experimental data to offer a comparative analysis of the toxicity profiles of this compound and other notable anthraquinone dyes.

Comparative Toxicity Data

The following tables summarize quantitative data from various toxicological studies on this compound and other anthraquinone dyes, focusing on cytotoxicity and aquatic toxicity. Direct comparison of these values should be approached with caution due to variations in experimental conditions, including the specific cell lines or organisms used and the duration of exposure.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of a substance's potency in inhibiting a specific biological or biochemical function. Lower IC50 values are indicative of higher cytotoxicity.

Dye NameC.I. NameCAS NumberCell LineIC50Reference
This compoundThis compound2475-33-4Data Not Available--
Alizarin Red SMordant Red 3130-22-3HepG2 (human liver carcinoma)>1000 µM[1]
Emodin-518-82-1A549 (human lung carcinoma)Varies[1]
Chrysophanol-481-74-3A549 (human lung carcinoma)Varies[1]
Nordamnacanthal-518-82-1A549 (human lung carcinoma)16.3 ± 2.5 µM[1]
1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione--PC3 (human prostate cancer)4.65 µM[1]
9,10-Anthraquinone-84-65-1HeLa (human cervical cancer)~250-500 mg/L[1]
Aquatic Toxicity Data

The median lethal concentration (LC50) is the concentration of a substance that is lethal to 50% of a test population over a specified period. Lower LC50 values indicate higher toxicity to aquatic organisms.

Dye NameC.I. NameCAS NumberTest OrganismExposure TimeLC50Reference
This compoundThis compound2475-33-4Data Not Available---
Vat Yellow 4Vat Yellow 4128-66-5Data Not Available--[2]
Reactive Blue 19Reactive Blue 192580-78-1Artemia salina (brine shrimp)48 h> 100 mg/L[3]
Emodin-518-82-1Danio rerio (zebrafish) embryos-25 µg/L[4]
Disperse Blue 7Disperse Blue 73179-90-6Data Not Available-12.0 mg/L[5]
Acid Blue 25Acid Blue 256408-78-2Data Not Available-52.0 mg/L[5]

Genotoxicity and Mutagenicity

Several studies have investigated the genotoxic and mutagenic potential of anthraquinone dyes using various assays, such as the Ames test and the in vitro micronucleus assay.

  • Vat Yellow 4 has been reported to be mutagenic with exogenous activation in the mouse lymphoma assay.[2]

  • A study on eight anthraquinone dyes using the Ames test indicated that four showed low mutagenicity.[6]

  • Another study found that all five tested anthraquinone dyes were mutagenic in the Ames assay.[7]

  • Disperse Blue 3 , Disperse Blue 7 , and Disperse Red 11 were found to be genotoxic in the mouse lymphoma assay.[2]

  • Reactive Blue 19 was weakly mutagenic in the same assay.[2]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and comparison of results.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1.5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]

  • Compound Treatment: Expose the cells to various concentrations of the test dye and incubate for a predetermined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

Mutagenicity Assay (Ames Test)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Protocol:

  • Strain Selection: Select appropriate strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Metabolic Activation: Prepare a mixture containing the bacterial strain, the test compound, and a liver extract (S9 fraction) for metabolic activation.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate that lacks histidine.[1]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[1]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the test plates compared to the control plates suggests a mutagenic effect.[1]

Genotoxicity Assay (In Vitro Micronucleus Test)

This assay identifies substances that cause cytogenetic damage, which leads to the formation of micronuclei containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

Protocol:

  • Cell Culture: Culture suitable mammalian cells (e.g., human lymphocytes or CHO cells) to a sufficient density.

  • Compound Exposure: Treat the cells with at least three concentrations of the test substance, along with negative and positive controls.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

Signaling Pathways in Anthraquinone Dye Toxicity

The toxic mechanisms of anthraquinone dyes are not fully elucidated but are thought to involve the induction of oxidative stress and the activation of cellular stress response pathways.

Proposed Signaling Pathway for Anthraquinone-Induced Cytotoxicity

Anthraquinone_Toxicity_Pathway Dye Anthraquinone Dye Cell Cellular Uptake Dye->Cell ROS Increased ROS (Reactive Oxygen Species) Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress MAPK MAPK Pathway Activation OxidativeStress->MAPK DNA_Damage DNA Damage OxidativeStress->DNA_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction OxidativeStress->Mitochondrial_Dysfunction Nrf2 Nrf2 Activation OxidativeStress->Nrf2 Apoptosis Apoptosis MAPK->Apoptosis DNA_Damage->Apoptosis Mitochondrial_Dysfunction->Apoptosis Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: Proposed signaling pathway for anthraquinone dye-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Dye Treatment (Varying Concentrations) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Reading (570 nm) MTT->Absorbance Analysis Data Analysis (IC50 Calculation) Absorbance->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: General experimental workflow for assessing cytotoxicity of dyes.

Conclusion

The available data indicates that the toxicity of anthraquinone dyes varies significantly depending on their chemical structure. While some dyes, such as Alizarin Red S, exhibit low cytotoxicity, others, like certain disperse and reactive dyes, show mutagenic and genotoxic potential. A significant data gap exists for the comprehensive toxicological profile of this compound, particularly concerning its cytotoxicity and aquatic toxicity. Further research is warranted to fully characterize the toxicological properties of this compound and to elucidate the specific molecular mechanisms underlying the toxicity of anthraquinone dyes. This will be crucial for conducting thorough risk assessments and for guiding the development of safer, more sustainable colorant technologies.

References

A Comparative Guide to Analytical Methods for the Quantification of Vat Brown 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Vat Brown 1, a synthetic anthraquinone (B42736) vat dye. The selection of a robust and reliable analytical method is crucial for quality control, formulation development, and research applications. This document outlines the experimental protocols for High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry, presenting their performance characteristics in a comparative format. Additionally, it provides an overview of alternative vat dyes.

Introduction to this compound and Its Analytical Importance

This compound (C.I. 70800) is a dark brown powder insoluble in water and slightly soluble in certain organic solvents.[1] It is primarily used for dyeing cotton, viscose, and silk fibers due to its good uniformity and affinity.[1] Accurate quantification of this compound is essential to ensure consistent color quality in dyed textiles, for monitoring its presence in wastewater, and in the development of new dye formulations. The validation of an analytical method ensures that it is suitable for its intended purpose, providing reliable and reproducible results.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and UV-Visible (UV-Vis) Spectrophotometry are two common techniques for the quantification of dyes. HPLC offers high specificity and the ability to separate the analyte from impurities, while UV-Vis spectrophotometry is a simpler and more rapid method.

Table 1: Comparison of Analytical Method Performance for this compound Quantification

ParameterHPLC with DADUV-Vis Spectrophotometry
Principle Separation based on partitioning between a stationary and a mobile phase, followed by detection based on UV-Vis absorbance.Measurement of light absorbance by the chromophore at a specific wavelength.
Specificity High; can resolve this compound from impurities and degradation products.Moderate; potential for interference from other components that absorb at the same wavelength.
Linearity (R²)¹ > 0.999> 0.998
Limit of Detection (LOD)¹ 0.05 - 0.1 µg/mL0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)¹ 0.15 - 0.3 µg/mL0.3 - 1.5 µg/mL
Accuracy (% Recovery)¹ 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD)² < 2%< 5%

¹ Data are representative values for anthraquinone vat dyes based on published analytical method validations for similar compounds, as specific validated data for this compound is not readily available in published literature.[2] ² RSD refers to the Relative Standard Deviation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)

This protocol describes a general method for the quantification of this compound that can be adapted and validated for specific matrices.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is commonly used for the separation of anthraquinone dyes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: Diode array detector monitoring at the wavelength of maximum absorbance (λmax) of this compound.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., dimethylformamide) to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent and dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

UV-Visible (UV-Vis) Spectrophotometry

This protocol provides a straightforward method for the quantification of this compound.

1. Instrumentation:

  • A double-beam UV-Vis spectrophotometer.

2. Procedure:

  • Wavelength Scan: Dissolve a small, accurately weighed amount of this compound in a suitable solvent to obtain a dilute solution. Scan the solution over the UV-Vis range (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of this compound reference standard and a series of calibration standards by serial dilution.

  • Sample Preparation: Prepare a solution of the sample containing this compound at a concentration that falls within the linear range of the assay.

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the λmax.

3. Data Analysis:

  • Create a calibration curve by plotting absorbance versus the concentration of the standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve using the Beer-Lambert law.

Alternative Vat Dyes

For comparative studies or as potential substitutes in dyeing processes, other brown and green vat dyes can be considered.

Table 2: Overview of Alternative Vat Dyes

Dye NameC.I. NameChemical ClassColorKey Features
Vat Brown 3 Vat Brown 3AnthraquinoneReddish-brownGood affinity for cotton, also used for silk printing.[3][4]
Vat Green 3 Vat Green 3AnthraquinoneDark gray-greenUsed for dyeing and printing of cotton and its blends.

Visualizing the Workflow

The following diagrams illustrate the general workflow for analytical method validation and the decision-making process for selecting an appropriate analytical method.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards linearity Linearity & Range prepare_standards->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Prepare Validation Report data_analysis->validation_report method_selection_logic node_rect node_rect start Need to Quantify this compound is_complex_matrix Is the sample matrix complex? start->is_complex_matrix is_high_throughput Is high throughput required? is_complex_matrix->is_high_throughput No use_hplc Use HPLC-DAD is_complex_matrix->use_hplc Yes is_high_throughput->use_hplc No use_uv_vis Use UV-Vis Spectrophotometry is_high_throughput->use_uv_vis Yes end Method Selected use_hplc->end use_uv_vis->end

References

Degradation of Vat Brown 1: A Comparative Analysis of Microbial and Electrochemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vat Brown 1 Degradation Methods

The effective degradation of recalcitrant dyes like this compound, a widely used anthraquinone (B42736) dye in the textile industry, is a significant environmental challenge. This guide provides a comparative analysis of two promising degradation techniques: microbial and electrochemical methods. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most suitable approach for their specific needs.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data from studies on the microbial and electrochemical degradation of this compound and its variants.

Table 1: Microbial Degradation of Vat Brown R by Pseudomonas aeruginosa NCH

ParameterValueReference
OrganismPseudomonas aeruginosa NCH[1]
Initial Dye Concentration100 mg L⁻¹[1]
Decolorization Efficiency90.34%[1]
Time for Max. Decolorization18 hours[1]
Optimal pH9.76[1]
Optimal Temperature34.69°C[1]
Optimal Inoculum Size9.51% (v/v)[1]

Note: Data is for Vat Brown R, a variant of this compound. The study suggests a first-order reaction kinetics for the degradation[1].

Table 2: Electrochemical Degradation of C.I. This compound

ParameterValueReference
ElectrodesGraphite (B72142) Carbon[2]
Initial Dye Concentration50 ppm (w/v)[2]
Max. Color Removal Efficiency94.55%[2]
COD Removal Efficiency82.49%[2]
Optimal pH9[2]
Current Density170 A m⁻²[2]
Supporting Electrolyte25 g L⁻¹ NaCl[2]
Electrolysis Time240 minutes[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further research.

Microbial Degradation Protocol

This protocol is based on the study of Vat Brown R degradation by Pseudomonas aeruginosa NCH[1].

  • Microorganism and Culture Conditions:

    • Isolate and identify a potent bacterial strain, such as Pseudomonas aeruginosa, from textile dye wastewater.

    • Prepare a liquid mineral-base medium containing NaNO₃ (0.3%), KCl (0.05%), MgSO₄ (0.05%), K₂HPO₄ (0.1%), and Yeast Extract (0.02%) with glucose (1%).

    • Inoculate the medium with the bacterial strain and incubate at 37°C under shaking conditions.

  • Decolorization Assay:

    • Prepare the mineral-base medium with the desired concentration of this compound (e.g., 100 mg L⁻¹).

    • Inoculate the dye-containing medium with a specific percentage of the bacterial culture (e.g., 9.51% v/v).

    • Incubate the flasks under optimized conditions of pH (e.g., 9.76) and temperature (e.g., 34.69°C).

    • Withdraw aliquots at regular intervals, centrifuge at 8000 rpm for 10 minutes to separate the bacterial cells.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (e.g., 610 nm) using a UV-vis spectrophotometer to determine the decolorization efficiency.

  • Analysis of Degradation Products:

    • Utilize analytical techniques such as UV-vis spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy to analyze the supernatant before and after degradation.

    • Changes in the spectral peaks can confirm the biodegradation of the dye and provide insights into the changes in functional groups.

Electrochemical Degradation Protocol

This protocol is based on the electrochemical degradation of C.I. This compound using graphite carbon electrodes[2].

  • Electrochemical Setup:

    • Construct an electrochemical cell, which can be a divided cell with a Nafion membrane separating the anodic and cathodic compartments.

    • Use graphite carbon as both the anode and the cathode.

    • Prepare a simulated dye wastewater solution containing a specific concentration of this compound (e.g., 50 ppm w/v).

    • Add a supporting electrolyte, such as NaCl (e.g., 25 g L⁻¹), to the solution to increase its conductivity.

  • Electrolysis Procedure:

    • Fill the anodic compartment with the dye solution and the cathodic compartment with the supporting electrolyte solution.

    • Adjust the initial pH of the dye solution to the optimal value (e.g., pH 9).

    • Apply a constant current density (e.g., 170 A m⁻²) using a DC power supply.

    • Conduct the electrolysis for a specified duration (e.g., 240 minutes).

  • Analysis of Degradation:

    • Monitor the degradation efficiency by measuring the color removal using a UV-Vis spectrophotometer.

    • Determine the Chemical Oxygen Demand (COD) removal to assess the mineralization of the dye.

    • Employ advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and FT-IR to identify the degradation intermediates and confirm the destruction of the aromatic rings of the dye molecule[2].

Visualizing the Pathways and Processes

The following diagrams, created using the DOT language, illustrate the proposed degradation pathways and experimental workflows.

Microbial_Degradation_Pathway VatBrown1 This compound (Anthraquinone structure) Intermediates Biotransformation by Pseudomonas aeruginosa enzymes (e.g., reductases, oxidases) VatBrown1->Intermediates Cleavage Ring Cleavage (e.g., 1,2-diaminoanthracene-9,10-dione, anthracene-9,10-dione) Intermediates->Cleavage Mineralization Mineralization Cleavage->Mineralization EndProducts Non-toxic end products (e.g., Phthalic acid, CO₂, H₂O) Mineralization->EndProducts

Caption: Proposed microbial degradation pathway of this compound.

Electrochemical_Degradation_Pathway VatBrown1 This compound (Aromatic Rings) Oxidation Electrochemical Oxidation (at Graphite Anode) Generation of hydroxyl radicals (•OH) VatBrown1->Oxidation Intermediates Formation of Intermediate Products Oxidation->Intermediates RingOpening Aromatic Ring Opening Intermediates->RingOpening Mineralization Mineralization RingOpening->Mineralization EndProducts Simpler organic acids, CO₂, H₂O, Cl⁻ Mineralization->EndProducts

Caption: Proposed electrochemical degradation pathway of this compound.

Experimental_Workflow cluster_microbial Microbial Degradation cluster_electrochemical Electrochemical Degradation m_start Isolation & Culture of Microorganism m_decolor Decolorization Assay in Dye Medium m_start->m_decolor m_analysis Analysis (UV-vis, FT-IR) m_decolor->m_analysis e_setup Electrochemical Cell Setup e_electrolysis Electrolysis (Constant Current) e_setup->e_electrolysis e_analysis Analysis (UV-vis, COD, LC-MS) e_electrolysis->e_analysis start Start: this compound Solution cluster_microbial cluster_microbial start->cluster_microbial cluster_electrochemical cluster_electrochemical start->cluster_electrochemical comparison Comparative Analysis of Efficiency, Byproducts, and Kinetics end Conclusion comparison->end cluster_microbial->comparison cluster_electrochemical->comparison

Caption: Comparative experimental workflow for degradation studies.

Concluding Remarks

Both microbial and electrochemical methods demonstrate high efficiency in decolorizing this compound. The electrochemical approach offers a faster degradation time but may require higher energy input and the management of electrode materials. Microbial degradation, on the other hand, is a more environmentally benign and potentially cost-effective method, though it may require longer treatment periods and careful optimization of biological conditions.[3]

The choice between these two methods will depend on the specific application, considering factors such as the volume of wastewater, the required treatment time, operational costs, and the desired level of mineralization. Further research focusing on a direct comparative study under identical conditions and a deeper investigation into the toxicity of the degradation byproducts for both methods would be invaluable for a more comprehensive understanding and for scaling up these technologies for industrial applications.

References

A Comparative Analysis of the Fastness Properties of Vat Brown 1 and Other Brown Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of the fastness properties of Vat Brown 1 against other classes of brown dyes, including reactive, disperse, and direct dyes. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science to facilitate informed decisions in dye selection based on performance characteristics.

Executive Summary

Vat dyes, and specifically this compound, are renowned for their exceptional fastness properties, making them a benchmark in applications demanding high durability. This guide delves into a comparative analysis of light, wash, and rubbing fastness of this compound with representative brown dyes from other major classes. The data presented underscores the superior performance of this compound in most fastness categories.

Comparative Fastness Properties of Brown Dyes

The following table summarizes the fastness ratings of this compound and other selected brown dyes. The ratings are based on the ISO (International Organization for Standardization) standards, where a higher number indicates better fastness. Light fastness is rated on a scale of 1 to 8, while wash and rubbing fastness are rated on a scale of 1 to 5.

Dye Name (C.I. Name)Dye ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) (Color Change)Rubbing Fastness (ISO 105-X12) (Dry)Rubbing Fastness (ISO 105-X12) (Wet)
This compound Vat7-854-54-5
Reactive Brown 18 Reactive5-6[1][2][3]4-5[1][2]4[1]3[1]
Disperse Brown 1 Disperse4[4]4-5[4]5[4]4-5[4]
Direct Brown 2 Direct3[5][6][7]2-3[7]4[7]3[7]

Experimental Protocols

Detailed methodologies for the key fastness tests are provided below to ensure reproducibility and standardization of results.

Light Fastness Testing (Based on ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Apparatus:

  • Xenon arc lamp apparatus with controlled irradiance, temperature, and humidity.[8][9][10][11]

  • Black Standard Thermometer (BST) or Black Panel Thermometer (BPT).

  • Blue wool references (scale 1-8).

  • Grey Scale for assessing color change.

Procedure:

  • Specimen Preparation: A representative sample of the dyed textile is prepared.

  • Mounting: The specimen and a set of blue wool references are mounted on a card, with a portion of each covered by an opaque mask.

  • Exposure: The mounted samples are placed in the xenon arc test chamber and exposed to light under specified conditions of temperature, humidity, and irradiance.[8][9][10][11][12]

  • Evaluation: The fading of the test specimen is periodically compared to the fading of the blue wool references. The light fastness rating corresponds to the number of the blue wool reference that shows a similar degree of color change.[10]

Wash Fastness Testing (Based on ISO 105-C06)

This method assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

Apparatus and Reagents:

  • Launder-Ometer or a similar apparatus for mechanical agitation at a controlled temperature.[13][14]

  • Stainless steel balls (for abrasive action).[13][14]

  • Multifiber adjacent fabric (to assess staining).

  • ECE reference detergent.[13][14][15]

  • Sodium perborate (B1237305) (if required).[13][14][15]

  • Grey Scale for assessing color change and staining.

Procedure:

  • Specimen Preparation: A specimen of the dyed textile is sewn together with a piece of multifiber adjacent fabric.[14]

  • Washing: The composite specimen is placed in a stainless steel container with the detergent solution and stainless steel balls.[13][14]

  • Agitation: The container is agitated in the Launder-Ometer for a specified time and at a specific temperature (e.g., 40°C, 60°C).[13][14][15]

  • Rinsing and Drying: After washing, the specimen is rinsed thoroughly with water and dried at a temperature not exceeding 60°C.[14][15][16]

  • Evaluation: The change in color of the specimen is assessed using the Grey Scale for Color Change. The degree of staining on the multifiber adjacent fabric is assessed using the Grey Scale for Staining.[14][15]

Rubbing (Crocking) Fastness Testing (Based on ISO 105-X12)

This method determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.

Apparatus and Materials:

  • Crockmeter (rubbing fastness tester).[17][18][19][20][21]

  • Standard white cotton rubbing cloth.

  • Grey Scale for assessing staining.

Procedure:

  • Specimen Preparation: A sample of the dyed textile is mounted on the base of the crockmeter.

  • Dry Rubbing: A dry rubbing cloth is fixed to the rubbing finger of the crockmeter. The finger is then moved back and forth over the specimen for 10 cycles with a specified downward force (9N).[17][18][19]

  • Wet Rubbing: The test is repeated with a fresh rubbing cloth that has been wetted with distilled water to a specific moisture content (typically 95-100% pickup).[18][19]

  • Evaluation: The amount of color transferred to the white rubbing cloths is assessed using the Grey Scale for Staining. A rating from 1 (heavy staining) to 5 (no staining) is assigned for both dry and wet conditions.[17][18]

Visualizing the Comparison Workflow

The following diagram illustrates the logical flow of comparing the fastness properties of different brown dyes.

DyeComparisonWorkflow cluster_dyes Dye Classes cluster_tests Fastness Tests cluster_evaluation Evaluation & Comparison Vat This compound Light Light Fastness (ISO 105-B02) Vat->Light Wash Wash Fastness (ISO 105-C06) Vat->Wash Rubbing Rubbing Fastness (ISO 105-X12) Vat->Rubbing Reactive Reactive Brown 18 Reactive->Light Reactive->Wash Reactive->Rubbing Disperse Disperse Brown 1 Disperse->Light Disperse->Wash Disperse->Rubbing Direct Direct Brown 2 Direct->Light Direct->Wash Direct->Rubbing Data Quantitative Data (Fastness Ratings) Light->Data Wash->Data Rubbing->Data Comparison Comparative Analysis Data->Comparison

Dye Fastness Comparison Workflow

Signaling Pathway for Dye Selection Logic

The decision-making process for selecting a dye based on fastness requirements can be visualized as follows.

DyeSelectionPathway start Define Application Requirements high_fastness High Fastness Required? start->high_fastness vat_dye Select Vat Dye (e.g., this compound) high_fastness->vat_dye Yes other_dyes Consider Other Dyes high_fastness->other_dyes No final_choice Final Dye Selection vat_dye->final_choice reactive_dye Select Reactive Dye (Good Wash Fastness) other_dyes->reactive_dye Wash Fastness is Priority disperse_dye Select Disperse Dye (Good on Synthetics) other_dyes->disperse_dye Synthetic Fiber Application direct_dye Select Direct Dye (Cost-Effective, Lower Fastness) other_dyes->direct_dye Cost is Main Concern reactive_dye->final_choice disperse_dye->final_choice direct_dye->final_choice

Decision Pathway for Dye Selection

References

A Comparative Analysis of the Electronic Properties of Vat Brown 1 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electronic properties of derivatives of Vat Brown 1, a complex anthraquinone-based vat dye. Due to a scarcity of directly comparable experimental data for a series of named this compound derivatives in publicly available literature, this analysis focuses on the well-established principles of how various functional groups are known to modulate the electronic characteristics of the core anthraquinone (B42736) and carbazole (B46965) structures. The presented data is illustrative of expected trends and is supported by generalized experimental protocols for key characterization techniques.

Introduction to this compound and its Derivatives

This compound (C.I. 70800) is a large, polycyclic aromatic compound belonging to the class of anthraquinone dyes. Its complex, rigid structure, which includes carbazole moieties, imparts high stability and specific electronic properties, making it and its potential derivatives interesting candidates for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics.[1] The electronic properties of these molecules, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the resulting HOMO-LUMO gap, are critical determinants of their performance in such applications. These properties can be systematically tuned by the introduction of various functional groups onto the aromatic core. This guide explores the anticipated effects of such substitutions.

Comparative Analysis of Electronic Properties

The electronic properties of this compound derivatives are primarily influenced by the nature of the substituent groups attached to the main aromatic framework. These groups can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups increase the electron density of the π-conjugated system. This generally leads to a destabilization (increase in energy) of the HOMO level with a less pronounced effect on the LUMO level. The overall result is a decrease in the HOMO-LUMO energy gap. This reduction in the energy gap typically corresponds to a bathochromic (red) shift in the maximum absorption wavelength (λmax) in the UV-Vis spectrum.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br, -I) decrease the electron density of the π-system. These substituents tend to stabilize (lower in energy) both the HOMO and LUMO levels. However, the stabilization of the LUMO is generally more significant. This leads to an overall decrease in the HOMO-LUMO energy gap, although the effect can be less pronounced than with strong EDGs. Halogens can have a more complex effect due to the interplay of their inductive and resonance effects.

The following table summarizes the expected qualitative and quantitative trends in the electronic properties of hypothetical this compound derivatives based on these principles.

Table 1: Predicted Electronic Properties of Hypothetical this compound Derivatives

Derivative NameSubstituentTypeExpected HOMO Energy (eV)Expected LUMO Energy (eV)Expected HOMO-LUMO Gap (eV)Expected λmax Shift
This compound (Parent)-H--5.8 to -6.2-3.2 to -3.62.2 to 2.8Reference
Amino-Vat Brown 1-NH₂EDGIncreased (e.g., -5.5 to -5.9)Slightly IncreasedDecreasedRed Shift
Hydroxy-Vat Brown 1-OHEDGIncreased (e.g., -5.6 to -6.0)Slightly IncreasedDecreasedRed Shift
Nitro-Vat Brown 1-NO₂EWGDecreased (e.g., -6.0 to -6.4)Significantly DecreasedDecreasedRed Shift
Chloro-Vat Brown 1-ClEWGDecreased (e.g., -5.9 to -6.3)DecreasedSlightly DecreasedSlight Red Shift

Note: The energy values are illustrative ranges based on typical values for large conjugated organic molecules and are meant to show relative changes.

Experimental Protocols

The characterization of the electronic properties of this compound derivatives relies on a combination of electrochemical and spectroscopic techniques, often complemented by computational modeling.

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Sample Preparation: A solution of the this compound derivative (typically 1 mM) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The scan is performed over a potential range that encompasses the oxidation and reduction events of the compound.

  • Data Analysis: The oxidation potential (Eox) and reduction potential (Ered) are determined from the voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical formulas, often referenced against the Fc/Fc⁺ couple:

    • EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV

    • ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV The HOMO-LUMO gap can then be calculated as Egap = ELUMO - EHOMO.

UV-Vis spectroscopy is used to determine the absorption properties of the dye, from which the optical band gap can be determined.

Methodology:

  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable solvent (e.g., chloroform, THF). The concentration should be adjusted to yield an absorbance in the range of 0.5 to 1.5.

  • Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). A cuvette containing only the solvent is used as a reference.

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum. The optical band gap (Egopt) can be estimated from the onset of the absorption edge (λonset) using the formula:

    • Egopt (eV) = 1240 / λonset (nm)

Visualizations

Caption: General chemical structure of this compound, indicating potential sites for derivatization.

G Experimental Workflow for Electronic Property Characterization cluster_electrochem Electrochemical Analysis cluster_spectroscopy Spectroscopic Analysis cluster_comp Computational Modeling (Optional) start Synthesis of This compound Derivative purification Purification and Structural Characterization (NMR, MS) start->purification cv_prep Sample Prep for CV purification->cv_prep uv_prep Sample Prep for UV-Vis purification->uv_prep dft DFT Calculations purification->dft cv_measurement Cyclic Voltammetry Measurement cv_prep->cv_measurement cv_analysis Data Analysis: E_ox, E_red cv_measurement->cv_analysis homo_lumo Calculate HOMO/LUMO Energy Levels cv_analysis->homo_lumo end_node Comparative Analysis of Electronic Properties homo_lumo->end_node uv_measurement UV-Vis Spectroscopy Measurement uv_prep->uv_measurement uv_analysis Data Analysis: λ_max, λ_onset uv_measurement->uv_analysis band_gap Calculate Optical Band Gap uv_analysis->band_gap band_gap->end_node dft_analysis Predicted HOMO/LUMO, Spectra dft->dft_analysis dft_analysis->end_node

Caption: Workflow for the characterization of the electronic properties of this compound derivatives.

G Influence of Substituents on HOMO-LUMO Gap substituent Substituent on This compound Core edg Electron-Donating Group (-NH2, -OH) substituent->edg ewg Electron-Withdrawing Group (-NO2, -CN) substituent->ewg homo_edg HOMO Energy Increases edg->homo_edg lumo_edg LUMO Energy Slightly Increases edg->lumo_edg homo_ewg HOMO Energy Decreases ewg->homo_ewg lumo_ewg LUMO Energy Significantly Decreases ewg->lumo_ewg gap_decrease_edg HOMO-LUMO Gap Decreases homo_edg->gap_decrease_edg lumo_edg->gap_decrease_edg gap_decrease_ewg HOMO-LUMO Gap Decreases homo_ewg->gap_decrease_ewg lumo_ewg->gap_decrease_ewg red_shift Red Shift in Absorption Spectrum (λ_max increases) gap_decrease_edg->red_shift gap_decrease_ewg->red_shift

Caption: Logical diagram illustrating how different types of substituents modulate the HOMO-LUMO energy gap.

References

A Comparative Guide to the Synthesis of Vat Brown 1: Evaluating Reproducibility and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex organic molecules like Vat Brown 1 presents significant challenges in reproducibility and efficiency. This guide provides a comparative analysis of established and alternative synthesis methods for this compound, with a focus on validating their reproducibility through a review of published experimental data.

This compound, also known as C.I. 70800, is a complex anthraquinone-based vat dye. Its synthesis is a multi-step process that has been the subject of various procedural refinements aimed at improving yield and purity while reducing environmental impact. The reproducibility of these methods is a critical factor for consistent industrial production and laboratory-scale research.

Comparison of this compound Synthesis Methods

The synthesis of this compound traditionally involves the condensation of two key intermediates derived from anthraquinone (B42736). However, variations in starting materials and reaction pathways have been explored to optimize the process. The following table summarizes the quantitative data from different synthesis approaches, providing a baseline for comparison.

Synthesis Method Key Starting Materials Reported Overall Yield Key Reaction Steps Noteworthy Aspects
Conventional Method 1-Aminoanthraquinone (B167232), 1,5-Diaminoanthraquinone~19% (for a 7-step process)[1]Acylation, Bromination, Condensation, CyclizationComplex process with low overall yield and significant byproduct formation.[1][2]
Phthalic Anhydride (B1165640) Route Phthalic anhydride, p-chlorophenolNot explicitly statedFormation of quinizarin (B34044), Amination, Condensation, CarbazolationAn alternative pathway to the key intermediates.[1]
Improved Method via Hydrolysis 1,5-Diaminoanthraquinone, 1-Aminoanthraquinone>30% improvement in raw material costAcylation followed by acidic hydrolysis to obtain pure mono-acylate, Condensation, Ring closing, OxidationAims to improve yield and reduce waste by purifying a key intermediate.[3][4]
Direct Synthesis of Vat Brown GG 1,5-Dichloroanthraquinone, 1-AminoanthraquinoneNot explicitly statedSolid-phase condensation, Ring-closureA method for a related brown dye that avoids blending and uses a solvent-free approach.[5]

Experimental Protocols

The reproducibility of a synthesis is intrinsically linked to the detail and clarity of the experimental protocol. Below are detailed methodologies for key synthesis routes described in the literature.

Method 1: Conventional Synthesis of this compound (Cibanone Brown BR)

This process, detailed in historical manufacturing reports, involves the preparation of two main intermediates which are then condensed.[1]

Intermediate A: 1,4-Diaminoanthraquinone

  • React phthalic anhydride and p-chlorophenol in sulfuric acid to form quinizarin.[1]

  • Aminate the resulting quinizarin to yield 1,4-diaminoanthraquinone.[1]

Intermediate B: 1-Chloroanthraquinone

  • Sulfonate anthraquinone using sulfuric acid in the presence of a mercuric sulfate (B86663) catalyst to produce 1-anthraquinonesulfonic acid.[1]

  • Chlorinate the sulfonic acid derivative to form 1-chloroanthraquinone.[1]

Final Condensation and Carbazolation

  • Condense the two intermediates (1,4-diaminoanthraquinone and 1-chloroanthraquinone) in the presence of a copper catalyst to form the trianthrimid.[1]

  • Perform carbazolation in pyridine (B92270) and aluminum chloride to yield this compound.[1]

Method 2: Improved Synthesis of Vat Brown R with Intermediate Hydrolysis

This patented method focuses on improving the yield by addressing a key challenge in the conventional process: the formation of a mixture of mono- and di-acylated products.[3][4]

Step 1: Preparation of 1-Amino-5-benzamidoanthraquinone (Mono-acylate)

  • Acylate 1,5-diaminoanthraquinone. This initial step produces a mixture containing approximately 54% of the desired 1-amino-5-benzamidoanthraquinone and 46% of 1,5-dibenzamidoanthraquinone.[2][4]

  • Perform acidic hydrolysis on the mixture to convert the di-acylate back to the mono-acylate, thereby increasing the yield of the desired intermediate.[3][4]

Step 2: Preparation of 1-Benzamido-4-bromoanthraquinone

  • Acylate 1-aminoanthraquinone with benzoyl chloride.[3][4]

  • Brominate the acylated product to obtain 1-benzamido-4-bromoanthraquinone.[3][4]

Step 3: Condensation and Ring Closure

  • Condense the purified 1-amino-5-benzamidoanthraquinone with 1-benzamido-4-bromoanthraquinone.[3][4]

  • Carry out a ring-closing reaction followed by oxidation to obtain the final Vat Brown R dye.[3][4] This method is reported to increase the product yield and reduce raw material costs by over 30%.[3][4]

Synthesis Pathway Visualization

The following diagram illustrates the logical flow of the improved synthesis method for Vat Brown R, highlighting the key transformations from starting materials to the final product.

G A 1,5-Diaminoanthraquinone B Acylation A->B C Mixture of Mono- and Di-acylates B->C D Acidic Hydrolysis C->D E 1-Amino-5-benzamidoanthraquinone D->E I Condensation E->I F 1-Aminoanthraquinone G Acylation & Bromination F->G H 1-Benzamido-4-bromoanthraquinone G->H H->I J Condensate I->J K Ring Closing & Oxidation J->K L Vat Brown R K->L

Caption: Improved synthesis workflow for Vat Brown R.

References

A Researcher's Guide to the Cross-Validation of Analytical Techniques for Vat Brown 1 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization and quantification of Vat Brown 1, a complex vat dye utilized in various industrial applications. The objective of this document is to offer a detailed overview of the methodologies and performance characteristics of key analytical techniques, thereby assisting researchers in selecting the most suitable method for their specific needs. This guide is based on established analytical principles for vat dyes and provides supporting experimental data from analogous compounds where direct data for this compound is unavailable.

Data Presentation: A Comparative Overview

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the need for quantification, purity assessment, or structural elucidation. The following table summarizes the key performance indicators for High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS) in the context of vat dye analysis.

Disclaimer: The quantitative values presented in this table are illustrative and based on typical performance characteristics observed for vat dyes and other complex dye molecules. Actual performance parameters must be determined experimentally for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryLiquid Chromatography-Mass Spectrometry (LC-MS)
Primary Use Quantification, Purity Assessment, Impurity ProfilingColor Strength, Concentration MeasurementIdentification, Structural Elucidation, Quantification of Trace Impurities
Linearity (R²) > 0.999[1]> 0.995[1]> 0.999[1]
Accuracy (% Recovery) 98-102%[1]95-105%[1]98-102%[1]
Precision (% RSD) < 2%[1]< 5%[1]< 3%[1]
Limit of Detection (LOD) ~0.05 µg/mL[1]~0.1 µg/mL[1]~0.01 ng/mL[1]
Limit of Quantification (LOQ) ~0.15 µg/mL[1]~0.3 µg/mL[1]~0.05 ng/mL[1]
Specificity High (with appropriate column and mobile phase)[1]Moderate (potential interference from other absorbing species)[1]Very High (based on mass-to-charge ratio)[1]
Throughput Moderate[1]High[1]Moderate[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical results. The following sections provide typical experimental protocols for the analysis of this compound using UV-Vis Spectrophotometry, HPLC, LC-MS, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

UV-Visible Spectrophotometric Protocol

This technique is a straightforward and rapid method for determining the concentration of this compound in a solution by measuring its absorbance of light at a specific wavelength.

  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethylformamide) at a concentration of 100 µg/mL.

    • Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 1, 2, 5, 10, 15 µg/mL).[1] The same solvent should be used for the blank.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax) for this compound.

    • Measure the absorbance of the blank and the standard solutions at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the unknown sample and determine its concentration using the calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a powerful technique for separating, identifying, and quantifying the components in a mixture, making it ideal for purity assessment and the analysis of complex samples.

  • Instrumentation: An HPLC system equipped with a pump, injector, column, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18, 4.6 x 250 mm, 5 µm) is typically used for the separation of vat dyes.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate, pH 3.5) and an organic solvent (e.g., acetonitrile) is common.[2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector set at the λmax of this compound.

  • Sample and Standard Preparation:

    • Due to the insolubility of vat dyes in water, a reduction step is often necessary to convert the dye to its soluble leuco form.[3] This can be achieved by dissolving the sample in a dilute sodium hydroxide (B78521) solution and adding a reducing agent like sodium dithionite (B78146) under an inert atmosphere.[3]

    • Prepare a stock solution of the reduced this compound and a series of calibration standards.

    • Filter all samples and standards through a 0.45 µm filter before injection.

  • Analysis and Quantification:

    • Inject a known volume of each standard and sample into the HPLC system.

    • The retention time is used for the identification of this compound.

    • A calibration curve is generated by plotting the peak area against the concentration of the standards.

    • The concentration of this compound in the unknown sample is determined from its peak area using the calibration curve.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, enabling the definitive identification of this compound and the characterization of its impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions: Similar to the HPLC protocol described above.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.[1]

    • Scan Mode: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

  • Sample Preparation: Sample preparation is similar to that for HPLC analysis, ensuring the final concentration is appropriate for the sensitivity of the mass spectrometer.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion of this compound is used for its unambiguous identification. Quantification can be achieved with high sensitivity and specificity.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

FT-IR spectroscopy is used for the structural characterization of this compound by identifying its functional groups. The resulting spectrum serves as a molecular "fingerprint."

  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation:

    • Prepare a potassium bromide (KBr) pellet by mixing a small amount of the this compound sample with dry KBr powder and pressing it into a transparent disk.[4]

    • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of the solid sample with minimal preparation.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum.

  • Data Analysis: The characteristic absorption bands in the FT-IR spectrum, corresponding to the vibrations of specific chemical bonds (e.g., C=O, C=C, C-N), are used to confirm the chemical structure of this compound.[5][6]

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical techniques for this compound analysis and a general experimental workflow for HPLC analysis.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Acquisition cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion & Reporting define_objectives Define Objectives (Quantification, Purity, etc.) select_methods Select Analytical Methods (HPLC, UV-Vis, LC-MS, FT-IR) define_objectives->select_methods prepare_protocol Prepare Validation Protocol (Acceptance Criteria) select_methods->prepare_protocol prepare_samples Prepare this compound Samples (Standards & Unknowns) prepare_protocol->prepare_samples hplc HPLC Analysis prepare_samples->hplc uv_vis UV-Vis Analysis prepare_samples->uv_vis lc_ms LC-MS Analysis prepare_samples->lc_ms ft_ir FT-IR Analysis prepare_samples->ft_ir compare_quantitative Compare Quantitative Results (Concentration, Purity) hplc->compare_quantitative uv_vis->compare_quantitative lc_ms->compare_quantitative compare_qualitative Compare Qualitative Results (Spectra, Structure) lc_ms->compare_qualitative ft_ir->compare_qualitative statistical_analysis Statistical Analysis (t-test, F-test) compare_quantitative->statistical_analysis compare_qualitative->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence final_report Final Report & Recommendations assess_equivalence->final_report

Caption: Workflow for the cross-validation of analytical techniques.

HPLCWorkflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh this compound dissolve Dissolve & Reduce (if necessary) weigh->dissolve dilute Prepare Dilutions dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on Column inject->separate detect UV-Vis Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

References

A Comparative Life Cycle Assessment of Vat Brown 1 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of sustainable textile manufacturing, a critical evaluation of the environmental and health impacts of dyestuffs is paramount. This guide presents a comparative life cycle assessment (LCA) of Vat Brown 1 against common alternative dyeing systems, namely reactive dyes and sulfur dyes. Due to the limited availability of a specific LCA for this compound, this comparison utilizes data representative of the broader class of vat dyes.[1] This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the trade-offs associated with different dyeing technologies.

Executive Summary

Vat dyes, including this compound, are renowned for their exceptional colorfastness, making them a preferred choice for textiles requiring high durability.[2][3] However, the traditional vat dyeing process is associated with significant energy and water consumption, as well as the use of harsh reducing agents.[1][2] Alternative dye classes, such as reactive and sulfur dyes, present their own set of environmental challenges. Reactive dyes, while often requiring less energy, are linked to high water consumption and saline effluent due to the large amounts of salt used in the dyeing process.[1][2] Sulfur dyes offer a more economical option but raise concerns due to the use of hazardous sulfides.[1]

This guide will delve into the quantitative data available for these dye classes, outline the experimental protocols for their assessment, and provide visualizations of the key process workflows.

Comparative Data on Dyeing Processes

The selection of a dyeing process has significant implications for its environmental footprint.[1] The following tables summarize key life cycle inventory data and toxicological profiles for vat dyes (as a proxy for this compound), reactive dyes, and sulfur dyes.

Table 1: Life Cycle Inventory Data for Different Dye Classes (per kg of dyed fabric)

ParameterVat Dyes (Representative)Reactive Dyes (Representative)Sulfur Dyes (Representative)Source(s)
Energy Consumption (MJ) HighModerateModerate to High[1][2][4]
Water Consumption (L) LowerHighModerate[1][2][5]
Dye Fixation Rate (%) ~90%50-80%~60-70%[2]
Salt Usage (g) LowHigh (up to 100 g/L)Moderate[1][2]
Auxiliary Chemicals Reducing agents (e.g., sodium hydrosulfite), alkalisAlkalis, saltsReducing agents (e.g., sodium sulfide), alkalis[1][2]

Note: Data are generalized from various sources and can vary significantly based on specific process conditions and technologies employed.

Table 2: Toxicological and Environmental Profile of Dye Classes

Impact CategoryVat Dyes (this compound)Reactive DyesSulfur DyesSource(s)
Effluent Characteristics Low color, low Total Dissolved Solids (TDS)High color, high TDS (saline)High sulfide (B99878) content, potential for H₂S gas release[1][2]
Aquatic Toxicity Potentially harmful to aquatic life at high concentrations.[6] Some precursors can be hazardous.[1]Certain dyestuffs can be toxic.[1] Hydrolyzed dye contributes to effluent color.[2]Can release toxic hydrogen sulfide gas.[1]
Biodegradability Moderate.[6] Generally resistant to biodegradation.Poor biodegradability.Poor biodegradability.[7]
Carcinogenicity No specific data for this compound, but some vat dye precursors may be hazardous.Some reactive dyes are considered potentially carcinogenic and mutagenic.Not classified as a carcinogen, but can release toxic hydrogen sulfide gas.[1]

Experimental Protocols

A comprehensive life cycle assessment of a dye involves several key stages, from raw material acquisition to end-of-life.[8] The following outlines a general methodology for conducting a comparative LCA of textile dyeing processes.

Goal and Scope Definition

The primary goal is to compare the environmental impacts of dyeing cotton fabric with this compound versus reactive and sulfur dye alternatives. The system boundaries for the assessment typically include:

  • Cradle-to-gate: Raw material extraction for dyes and chemicals, energy production, and the manufacturing of the dyes.

  • Gate-to-gate: The dyeing process itself, including water and energy consumption, chemical usage, and wastewater generation.

The functional unit for comparison is defined as the dyeing of 1 kg of cotton fabric to a specified color intensity.

Life Cycle Inventory (LCI)

This stage involves the collection of data for all inputs and outputs within the defined system boundaries.[1]

  • Inputs:

    • Raw materials: Cotton fabric, dyestuff (this compound or alternatives), auxiliary chemicals (e.g., reducing agents, alkalis, salts).

    • Energy: Electricity and natural gas consumption for heating and machinery operation.

    • Water: Process water for dyeing, rinsing, and washing.

  • Outputs:

    • Product: Dyed fabric.

    • Air emissions: CO₂, SOx, NOx from energy generation.

    • Waterborne emissions: Residual dyes, hydrolyzed dyes, auxiliary chemicals, Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), and TDS.[1]

    • Solid waste: Sludge from wastewater treatment.

Life Cycle Impact Assessment (LCIA)

The LCI data is used to evaluate the potential environmental impacts.[1] This is achieved by classifying the inventory data into various impact categories and then characterizing the impacts using established scientific models.[1] Key impact categories for dye LCA include:

  • Global Warming Potential (kg CO₂ eq.)

  • Water Depletion (m³)

  • Eutrophication Potential (kg N eq.)

  • Human Toxicity (CTUh)

  • Ecotoxicity (CTUe)

Interpretation

Visualizing the Dyeing Processes

The following diagrams illustrate the general workflows for vat and reactive dyeing processes, highlighting the key stages and chemical inputs.

Vat_Dyeing_Workflow cluster_vat Vat Dyeing Process cluster_inputs_v Inputs Fabric_V Cellulosic Fabric Preparation_V Preparation Fabric_V->Preparation_V Dyeing_V Vatting & Dyeing Preparation_V->Dyeing_V Oxidation_V Oxidation Dyeing_V->Oxidation_V Soaping_V Soaping Oxidation_V->Soaping_V Dyed_Fabric_V Dyed Fabric Soaping_V->Dyed_Fabric_V VatDye Vat Dye (Insoluble) VatDye->Dyeing_V ReducingAgent Reducing Agent (e.g., Sodium Hydrosulfite) ReducingAgent->Dyeing_V Alkali_V Alkali Alkali_V->Dyeing_V Water_V Water Water_V->Dyeing_V Water_V->Soaping_V OxidizingAgent Oxidizing Agent (e.g., Air, H₂O₂) OxidizingAgent->Oxidation_V Detergent_V Detergent Detergent_V->Soaping_V

Caption: General workflow for the vat dyeing process.

Reactive_Dyeing_Workflow cluster_reactive Reactive Dyeing Process cluster_inputs_r Inputs Fabric_R Cellulosic Fabric Preparation_R Preparation Fabric_R->Preparation_R Dyeing_R Dyeing & Fixation Preparation_R->Dyeing_R Washing_R Washing & Soaping Dyeing_R->Washing_R Dyed_Fabric_R Dyed Fabric Washing_R->Dyed_Fabric_R ReactiveDye Reactive Dye ReactiveDye->Dyeing_R Salt Salt (e.g., NaCl, Na₂SO₄) Salt->Dyeing_R Alkali_R Alkali (e.g., Na₂CO₃) Alkali_R->Dyeing_R Water_R Water Water_R->Dyeing_R Water_R->Washing_R Detergent_R Detergent Detergent_R->Washing_R

Caption: General workflow for the reactive dyeing process.

Conclusion

The choice between this compound (and vat dyes in general) and its alternatives involves a trade-off between various environmental impacts. Vat dyes offer superior fastness properties, which can contribute to a longer product lifespan, a factor not always captured in standard LCA studies. However, their application process is traditionally energy-intensive.[2] Modern advancements are focusing on more eco-friendly reducing agents and optimized processes to mitigate these impacts.[2][9]

Reactive dyes, while less energy-intensive in their application, pose significant challenges in wastewater treatment due to high salt content and unfixed, colored effluent.[1][2] The focus for improving the sustainability of reactive dyeing lies in the development of high-fixation dyes and cost-effective methods for salt and color removal.[2]

Sulfur dyes remain a cost-effective option, particularly for dark shades, but their environmental profile is hampered by the use of hazardous sulfides.[1]

Ultimately, a holistic life cycle assessment is crucial for determining the most sustainable dyeing option for a specific application. This assessment should consider not only the direct impacts of the dyeing process but also local factors such as wastewater treatment capabilities and the source of energy. As the textile industry moves towards greater sustainability, a deeper understanding of the life cycle impacts of all chemical inputs, including dyes, will be essential for making informed and responsible choices.

References

Safety Operating Guide

A Guide to the Proper Disposal of Vat Brown 1 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of Vat Brown 1 (C.I. This compound), a synthetic vat dye. Adherence to these procedures is critical for maintaining a safe laboratory environment and minimizing environmental impact.

Safety and Hazard Profile

This compound is a deep brown powder or granular substance that is insoluble in water.[1] While it has moderate biodegradability, it can be harmful to aquatic life in high concentrations.[1] Understanding its hazard profile is the first step in safe disposal.

GHS Classification: May cause skin and eye irritation.[1] It is harmful if swallowed and may cause respiratory irritation.[2]

Hazard AttributeDescriptionSource
Physical State Powder or granular form[1]
Color & Odor Deep brown; odorless[1]
Solubility Insoluble in water; soluble in alkaline reducing agents[1]
Toxicity Moderate toxicity if ingested; avoid inhalation of dust[1]
Environmental Impact Potentially harmful to aquatic life at high concentrations[1]
Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment should be worn:

PPE ItemSpecificationSource
Gloves Appropriate protective gloves to prevent skin exposure[2]
Eyewear Protective eyeglasses or chemical safety goggles[2]
Respiratory Protection An approved respirator should be worn when necessary to avoid dust inhalation[2]
Clothing Protective clothing to minimize skin contact[2]

Step-by-Step Disposal Procedures

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural workflow for laboratory settings.

Waste Collection and Segregation
  • Solid Waste:

    • Collect dry this compound waste, including contaminated absorbent materials from spills, in a designated and clearly labeled hazardous waste container.

    • The container should be a sealed, non-reactive material such as polyethylene.[1]

    • Avoid mixing with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Due to its insolubility in water, aqueous solutions may contain suspended particles. Do not dispose of these solutions down the drain.

Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[2]

  • Control Dust: Dampen the spilled solid material with water to prevent dust from becoming airborne.[3]

  • Contain and Collect:

    • Use an absorbent paper dampened with water to pick up the remaining material.[3]

    • For larger spills, vacuum or sweep up the material and place it into a suitable disposal container.[2]

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution.[3]

  • Package Waste: Seal all contaminated materials (e.g., absorbent paper, contaminated clothing) in a vapor-tight plastic bag for disposal.[3]

Final Disposal
  • Consult EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for specific disposal protocols. They will provide guidance on the proper labeling, storage, and pickup of hazardous waste.

  • Licensed Waste Hauler: The collected and properly packaged this compound waste must be disposed of through a licensed hazardous waste disposal company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

VatBrown1_Disposal_Workflow cluster_waste_type Routine Waste start Start: Handling this compound Waste is_spill Is it a spill? start->is_spill liquid_waste Liquid Waste Collection solid_waste Solid Waste Collection is_spill->solid_waste No spill_procedure Follow Spill Management Protocol is_spill->spill_procedure Yes collect_dry Collect dry waste in a labeled, sealed container. solid_waste->collect_dry collect_liquid Collect liquid waste in a labeled, sealed container. liquid_waste->collect_liquid dampen_spill Dampen spill with water to control dust. spill_procedure->dampen_spill store_waste Store waste in a designated hazardous waste area. collect_dry->store_waste collect_liquid->store_waste contain_spill Contain and collect spilled material. dampen_spill->contain_spill decontaminate Decontaminate the area with soap and water. contain_spill->decontaminate package_spill_waste Package all contaminated materials for disposal. decontaminate->package_spill_waste package_spill_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and final disposal. store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize the guidance provided by your institution's EHS department and local regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.